4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4O2/c7-5(8)4(6(5,9)10)1-2(4)3(11)12/h2H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBVCQAMQFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C(C2(Cl)Cl)(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid: A Novel Spirocyclic Entity
Abstract: This whitepaper presents a comprehensive technical guide on the proposed synthesis and detailed characterization of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid, a novel, highly strained, and functionalized spirocyclic compound. Spiro[2.2]pentanes, as the smallest spiro-connected cycloalkanes, offer a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry and materials science.[1][2] The introduction of a tetrachlorinated framework combined with a carboxylic acid moiety is anticipated to impart unique chemical and biological properties. This document outlines a plausible and robust synthetic pathway, detailed experimental protocols, and a thorough strategy for structural elucidation using modern analytical techniques. The content herein is designed to serve as a foundational resource for researchers in organic synthesis, drug development, and materials science who are exploring novel chemical spaces.
Introduction: The Significance of Functionalized Spiro[2.2]pentanes
Spiro compounds, characterized by two rings sharing a single common atom, provide a rigid and well-defined three-dimensional geometry.[3] The spiro[2.2]pentane framework is particularly notable for its high degree of strain and compact structure.[1][2] These attributes make it a valuable bioisostere for larger, more flexible groups in drug design, potentially improving binding affinity and metabolic stability. Furthermore, halogenation, particularly chlorination, is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic profile, and binding interactions.[4]
The target molecule, this compound, combines these features: a strained spirocyclic core, dense chlorination, and a carboxylic acid handle suitable for further derivatization or for acting as a pharmacophore. This guide proposes a de novo synthesis and provides a predictive but thorough characterization workflow for this previously undocumented compound.
Proposed Synthetic Strategy
The synthesis is designed in two key stages: (1) Formation of the spiro[2.2]pentane core via a double dichlorocyclopropanation reaction, and (2) Hydrolysis of an ester precursor to yield the final carboxylic acid.
Retrosynthetic Analysis & Pathway Design
The most logical approach to constructing the tetrachlorospiro[2.2]pentane system is the simultaneous formation of both chlorinated cyclopropane rings from a suitable precursor. Methylenecyclopropanes are well-known substrates for cyclopropanation reactions.[5] Specifically, an ester of methylenecyclopropane carboxylic acid serves as an ideal starting point. The key transformation is a dichlorocyclopropanation reaction, which can be effectively achieved using dichlorocarbene (:CCl₂) generated in situ.
Reaction Scheme
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: These procedures involve hazardous materials including chloroform (a suspected carcinogen) and strong bases. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 3.1: Synthesis of Ethyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl 2-methylenecyclopropane-1-carboxylate (1.0 eq), chloroform (CHCl₃, 5.0 eq), and benzyltriethylammonium chloride (0.05 eq).
-
Reagent Addition: Begin vigorous stirring to ensure efficient mixing. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 5.0 eq) dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic; maintain the internal temperature between 40-50 °C using a water bath.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 50 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add 100 mL of deionized water and 100 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (eluent: 95:5 hexane:ethyl acetate) to yield the pure ester intermediate as a viscous oil.
Protocol 3.2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio) in a single-necked round-bottom flask.
-
Saponification: Add lithium hydroxide (LiOH, 3.0 eq) to the solution and stir at room temperature for 12-16 hours. Monitor the hydrolysis by TLC.
-
Acidification & Extraction: Once the reaction is complete, remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl).
-
Isolation: The carboxylic acid product may precipitate upon acidification. If so, collect the solid by vacuum filtration. If it remains in solution, extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a crystalline solid.
Structural Elucidation and Characterization
A multi-technique approach is essential to unambiguously confirm the structure of the synthesized compound.
Caption: Analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Predicted Chemical Shifts (δ) and Multiplicities | Rationale |
| ¹H NMR | ~12.0 ppm (s, 1H, broad) ~2.5-3.0 ppm (m, 1H) ~1.5-2.0 ppm (m, 2H) | The broad singlet corresponds to the acidic proton of the carboxylic acid. The remaining three protons on the non-chlorinated cyclopropane ring will be diastereotopic and exhibit complex splitting patterns due to geminal and vicinal coupling. |
| ¹³C NMR | ~175 ppm (C=O) ~70-80 ppm (2C, C-Cl₂) ~40-50 ppm (1C, Spiro-C) ~30-40 ppm (1C, CH-COOH) ~20-30 ppm (1C, CH₂) | The carbonyl carbon will be significantly downfield. The carbons bearing two chlorine atoms will also be downfield. The unique spiro quaternary carbon will have a characteristic shift. The remaining two sp³ carbons of the other ring will be upfield. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition, especially due to the presence of chlorine.
| Parameter | Predicted Value / Observation | Significance |
| Molecular Formula | C₆H₄Cl₄O₂ | --- |
| Molecular Weight | 249.89 g/mol (for ³⁵Cl isotope) | Confirms the overall mass of the molecule. |
| Isotopic Pattern | A characteristic cluster of peaks at M, M+2, M+4, M+6, and M+8. | This pattern is a definitive signature for a compound containing four chlorine atoms, arising from the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[6][7] The relative intensities of these peaks can be predicted and matched to the experimental spectrum for confirmation.[8] |
| High-Resolution MS | Calculated m/z should match the observed m/z to within 5 ppm. | Provides unequivocal confirmation of the elemental formula. |
Infrared (IR) Spectroscopy
IR spectroscopy will be used to identify key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2800-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~3000-3100 | C-H stretch | Cyclopropyl C-H |
| 650-800 | C-Cl stretch | Alkyl Halide |
Reference spectra for cyclopropanecarboxylic acid show a characteristic C=O stretch and a broad O-H stretch, which are expected here.[9][10]
Elemental Analysis
Combustion analysis provides the percentage composition of C, H, and O, which must match the theoretical values calculated from the molecular formula.
| Element | Theoretical Percentage |
| Carbon (C) | 28.84% |
| Hydrogen (H) | 1.61% |
| Oxygen (O) | 12.80% |
| Chlorine (Cl) | 56.75% |
Potential Applications and Future Directions
The unique structural and electronic properties of this compound suggest several avenues for future research:
-
Medicinal Chemistry: The compound can serve as a rigid scaffold for the synthesis of novel drug candidates. The carboxylic acid provides a convenient point for amide coupling to build a library of derivatives for biological screening.
-
Materials Science: Polychlorinated compounds can exhibit interesting electronic properties.[4] This molecule could be explored as a building block for novel polymers or functional materials.
-
Agrochemicals: The strained, halogenated structure may confer potent biological activity, making it a candidate for investigation in the development of new pesticides or herbicides.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis and comprehensive characterization of the novel compound this compound. By leveraging a phase-transfer catalyzed dichlorocyclopropanation followed by saponification, the target molecule should be accessible in a straightforward manner. The proposed analytical workflow, combining NMR, MS, IR, and elemental analysis, will provide the necessary data for unequivocal structural confirmation. The successful synthesis and characterization of this molecule will open the door to exploring its potential applications across various scientific disciplines.
References
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from University of Calgary Chemistry. [Link]
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Wikipedia. (n.d.). Spiropentane. Retrieved from Wikipedia. [Link]
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A Predictive Spectroscopic and Structural Analysis Guide to 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous chemical structures to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the characterization of this highly functionalized spirocyclic compound. Each section includes detailed predictions, the scientific rationale behind them, and standardized experimental protocols for data acquisition.
Introduction and Molecular Structure
This compound is a unique molecule featuring a spiro[2.2]pentane core, a highly strained bicyclic system. One of the cyclopropane rings is perchlorinated, which, along with the carboxylic acid moiety, imparts significant chemical reactivity and unique physical properties. Such strained and halogenated structures are of interest in medicinal chemistry and materials science for their potential as rigid scaffolds and building blocks in organic synthesis.
Below is the chemical structure of this compound.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the three protons on the unsubstituted cyclopropane ring and the carboxylic acid proton. The high degree of strain and the presence of electronegative chlorine atoms will influence the chemical shifts.
Rationale for Predictions:
-
Cyclopropane Protons (H-1, H-2, H-2'): Protons on a cyclopropane ring are typically shielded due to the ring's diamagnetic anisotropy, appearing at unusually high fields (e.g., 0.22 ppm for cyclopropane itself)[1][2]. However, the adjacent carboxylic acid group will exert a deshielding effect on H-1. The tetrachlorinated ring is expected to have a through-space deshielding effect on all cyclopropane protons. The two protons on C-2 are diastereotopic and should appear as distinct signals with geminal coupling. They will also show cis and trans coupling to H-1.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-12 ppm, due to strong deshielding and hydrogen bonding.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -COOH | 10.0 - 12.0 | broad singlet | N/A |
| H-1 | ~2.0 - 2.5 | triplet of doublets (td) or multiplet | J(H1, H2a), J(H1, H2b) |
| H-2a / H-2b | ~1.5 - 2.0 | multiplet | J(H2a, H2b), J(H2a, H1), J(H2b, H1) |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -COOH peak should disappear or significantly diminish.
-
-
Data Processing: Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or internal standard (TMS at 0 ppm).
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be heavily influenced by the chlorine atoms and the spirocyclic system.
Rationale for Predictions:
-
Carboxyl Carbon (-COOH): This carbon is expected to be significantly deshielded, appearing in the typical range for carboxylic acids, around 170-185 ppm.[3][5]
-
Chlorinated Carbons (C-4, C-5): The carbons directly bonded to two chlorine atoms will be highly deshielded due to the strong inductive effect of the halogens. Their shifts are predicted to be in the range of 80-100 ppm.
-
Spiro Carbon (C-3): As a quaternary spirocyclic carbon, it will be deshielded relative to other cyclopropyl carbons. Its direct attachment to the perchlorinated ring will further increase its chemical shift.
-
Unsubstituted Cyclopropane Carbons (C-1, C-2): Carbons in a cyclopropane ring are typically shielded.[6] However, C-1, being attached to the carboxyl group, will be deshielded. C-2 will be the most shielded carbon in the structure.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 185 |
| C-4 / C-5 | 80 - 100 |
| C-3 (Spiro) | 40 - 55 |
| C-1 | 30 - 40 |
| C-2 | 15 - 25 |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrumentation: A 100 MHz (for a 400 MHz proton instrument) or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
A large number of scans (e.g., 1024 or more) may be necessary, especially for the quaternary spiro and carboxyl carbons.
-
Use a spectral width of ~250 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups (though none are CH₃ in this molecule) and quaternary carbons.
-
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the C-Cl bonds.
Rationale for Predictions:
-
O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][7][8]
-
C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹ is predicted for the carbonyl group of the carboxylic acid.[3][7]
-
C-H Stretch: Weak to medium C-H stretching vibrations from the cyclopropane ring are expected just above 3000 cm⁻¹.
-
C-Cl Stretches: Strong to medium absorption bands in the fingerprint region, typically between 550 and 850 cm⁻¹, will be indicative of the C-Cl bonds.[9]
-
C-O Stretch and O-H Bend: A C-O stretching band should appear around 1210-1320 cm⁻¹, and an O-H bend around 1400-1440 cm⁻¹.[7]
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| ~3050 | Medium | C-H stretch (cyclopropane) |
| 1690 - 1760 | Strong | C=O stretch (carboxylic acid) |
| 1400 - 1440 | Medium | O-H bend |
| 1210 - 1320 | Medium | C-O stretch |
| 550 - 850 | Strong to Medium | C-Cl stretch |
Experimental Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS) Data
The mass spectrum is expected to show a complex molecular ion region due to the presence of four chlorine atoms, each with two major isotopes (³⁵Cl and ³⁷Cl). Fragmentation will likely be initiated by loss of the carboxylic acid group or its fragments.
Rationale for Predictions:
-
Molecular Ion (M⁺): The molecular formula is C₆H₄Cl₄O₂. The presence of four chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant peak in this cluster will not be the monoisotopic mass (M), but rather M+2 or M+4. The cluster will consist of peaks at M, M+2, M+4, M+6, and M+8, with relative intensities determined by the statistical probability of the isotopic combinations.[10][11] The monoisotopic mass (using ³⁵Cl) is 247.90 g/mol .
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[12][13] Subsequent loss of chlorine atoms (as •Cl or HCl) from the fragment ions is also highly probable. The highly strained spiro[2.2]pentane system may also undergo characteristic ring-opening or rearrangement fragmentations.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z (Monoisotopic) | Predicted Fragment | Notes |
| 248, 250, 252, 254, 256 | [C₆H₄Cl₄O₂]⁺ | Molecular ion cluster. |
| 231, 233, 235, 237, 239 | [C₆H₃Cl₄O]⁺ | Loss of •OH (M-17). |
| 203, 205, 207, 209 | [C₅H₄Cl₄]⁺ | Loss of •COOH (M-45). |
| 45 | [COOH]⁺ | Carboxyl fragment. |
Illustrative Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway for the title compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine accurate masses and resolve the isotopic patterns.
-
Ionization Method:
-
Electrospray Ionization (ESI): Suitable for polar molecules like carboxylic acids. Typically run in negative ion mode to form the [M-H]⁻ ion.
-
Electron Ionization (EI): A harder ionization technique that will induce more fragmentation, providing greater structural information.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a range of m/z 50-500.
-
Perform tandem MS (MS/MS) on the molecular ion (or [M-H]⁻) to obtain fragmentation data, which can be used to confirm the structure.
-
-
Data Analysis: Analyze the isotopic cluster of the molecular ion to confirm the presence of four chlorine atoms. Compare the accurate mass measurement with the theoretical mass to confirm the elemental composition.
Logical Workflow for Spectroscopic Analysis
The structural elucidation of an unknown compound like this compound follows a logical progression, integrating data from multiple spectroscopic techniques.
Caption: Logical workflow for the structural elucidation of the title compound.
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An In-depth Technical Guide to the Crystal Structure Analysis of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
This guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid. The document is structured to guide researchers, from the synthesis of the target compound to the final interpretation of its crystal structure, emphasizing the rationale behind key experimental decisions.
Introduction: The Significance of Structural Elucidation
This compound is a unique molecule characterized by a highly strained spiro[2.2]pentane core. This framework, the smallest spiro-connected cycloalkane, is known for its interesting chemical and physical properties stemming from significant ring strain.[1][2][3] The introduction of four chlorine atoms and a carboxylic acid moiety is expected to profoundly influence its molecular geometry, electronic properties, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] This technique allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular forces, which are crucial for understanding the compound's reactivity, stability, and potential applications in fields such as drug development and materials science.[6][7]
This guide will delineate a plausible synthetic pathway, a detailed protocol for crystal growth and X-ray data acquisition, and the process of structure solution and refinement.
Synthesis and Crystallization
As no commercial source for this compound is readily available, a synthetic route must be devised. A logical approach involves the synthesis of the parent spiro[2.2]pentane-1-carboxylic acid, followed by exhaustive chlorination.
Proposed Synthesis of this compound
The synthesis of spiro[2.2]pentane derivatives can be achieved through various methods, including carbene addition to allenes or intramolecular displacement reactions.[8][9][10] A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
-
Synthesis of Amido-spiro[2.2]pentane: Following a procedure analogous to that described by Lu et al., an appropriate allenamide is subjected to a Simmons-Smith cyclopropanation reaction to yield the amido-spiro[2.2]pentane.[11]
-
Hydrolysis: The resulting amide is hydrolyzed under acidic or basic conditions to yield spiro[2.2]pentane-1-carboxylic acid.[6][7]
-
Chlorination: The spiro[2.2]pentane-1-carboxylic acid is then treated with a suitable chlorinating agent, such as sulfuryl chloride with a radical initiator, to achieve exhaustive chlorination of the cyclopropyl rings.
Single Crystal Growth
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[5] Several crystallization techniques should be explored.
Experimental Protocol: Crystallization
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
A suitable crystal for SC-XRD should be approximately 0.1-0.4 mm in at least two dimensions, with well-defined faces and no visible cracks or defects.[12]
Single-Crystal X-ray Diffraction Analysis
The following sections detail the process of data collection and structure determination.
Data Collection
A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used for data collection.[4]
Experimental Protocol: Data Collection
-
Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled to a low temperature (typically 100-173 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[12][13]
-
Unit Cell Determination: Preliminary diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.[4][12]
-
Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.[14]
Structure Solution and Refinement
The crystal structure is solved from the processed diffraction data. The SHELX suite of programs is a widely used and powerful tool for this purpose.[15][16][17][18]
Caption: Workflow for crystal structure solution and refinement.
Methodology: Structure Solution and Refinement
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, as implemented in programs like SHELXS or SHELXT.[16]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[17] This iterative process involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]
-
Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues.
Hypothetical Structural Features and Discussion
Based on the known chemistry of strained ring systems and halogenated compounds, we can anticipate several key structural features for this compound.
Molecular Geometry
The spiro[2.2]pentane core is expected to be highly strained due to the small bond angles within the three-membered rings.[1][2][3] The ideal sp³ bond angle is 109.5°, while the internal angles of a cyclopropane ring are constrained to 60°. This angle strain leads to bent "banana" bonds.[19] The introduction of four bulky chlorine atoms will likely cause significant steric strain, potentially leading to distortions in the cyclopropyl rings and a lengthening of the C-C bonds.
| Parameter | Expected Value | Rationale |
| C-C (ring) bond lengths | > 1.51 Å | Ring strain and steric repulsion between chlorine atoms. |
| C-Cl bond lengths | ~ 1.77 Å | Typical for C(sp³)-Cl bonds. |
| C-C-C (internal) angles | ~ 60° | Geometrically constrained by the three-membered rings. |
| Cl-C-Cl angles | < 109.5° | Steric crowding may compress this angle. |
Intermolecular Interactions
The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. In the solid state, it is highly probable that the molecules will form hydrogen-bonded dimers, with the carboxyl groups of two molecules interacting in a head-to-head fashion.
Caption: Likely hydrogen-bonded dimer formation.
Additionally, the chlorine atoms may participate in weaker halogen bonding interactions with electronegative atoms on neighboring molecules, further influencing the crystal packing.
Conclusion
The crystal structure analysis of this compound presents a fascinating challenge due to its highly strained and functionalized nature. This guide has outlined a comprehensive approach, from a plausible synthesis to the detailed methodology of single-crystal X-ray diffraction and the anticipated structural features. The successful elucidation of this structure will provide valuable insights into the interplay of ring strain, steric effects, and intermolecular forces in complex organic molecules.
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An In-depth Technical Guide to the Thermochemical Properties of Chlorinated Spiro[2.2]pentane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Spiro[2.2]pentane, the simplest spiro-connected cycloalkane, represents a fascinating molecular scaffold characterized by extreme ring strain and a rigid three-dimensional geometry.[1] These features make it an attractive building block in medicinal chemistry for creating novel therapeutics with well-defined exit vectors.[2][3] The introduction of chlorine atoms to this framework is anticipated to modulate its electronic properties, lipophilicity, and metabolic stability, yet a significant gap exists in the scientific literature regarding the fundamental thermochemical properties of these chlorinated derivatives. This technical guide provides a comprehensive framework for researchers to navigate this unexplored chemical space. It is designed not as a static review of existing data, but as a practical manual, outlining the critical theoretical concepts, computational methodologies, and experimental considerations required to determine and understand the thermochemical landscape of chlorinated spiro[2.2]pentanes. We will delve into the causality behind experimental and computational choices, providing self-validating protocols for determining key parameters such as strain energy, enthalpy of formation, and bond dissociation energies.
Introduction: The Allure of a Strained Scaffold
The spiro[2.2]pentane framework is a unique hydrocarbon (C₅H₈) composed of two cyclopropane rings sharing a single carbon atom.[1] This arrangement forces the carbon-carbon bonds into highly acute angles, resulting in significant Baeyer strain and a high degree of sp³ character. The inherent strain energy makes these molecules highly reactive and synthetically versatile.[4][5] In the context of drug development, the rigidity of the spirocyclic system is a desirable trait, as it can reduce the entropic penalty upon binding to a biological target and allows for precise spatial positioning of functional groups.[6]
Chlorination of this scaffold offers a powerful tool for fine-tuning molecular properties. The electronegativity of chlorine can influence the local electronic environment, while its steric bulk can direct conformational preferences. However, the interplay between the inherent strain of the spiro[2.2]pentane core and the electronic and steric effects of chlorination on its thermochemical stability and reactivity is largely uncharacterized. This guide aims to bridge this knowledge gap by providing a robust methodological framework for investigation.
Synthetic Pathways to Chlorinated Spiro[2.2]pentanes
While a detailed synthetic review is beyond the scope of this guide, a brief overview of synthetic strategies is crucial for contextualizing the molecules of interest. The synthesis of the parent spiro[2.2]pentane was first reported by Gustavson in 1896.[7] Modern approaches often involve the cyclopropanation of methylenecyclopropanes or the reaction of sulfones as carbene equivalents.[2][3][8]
For the synthesis of chlorinated derivatives, two general strategies can be envisioned:
-
Building from Chlorinated Precursors: Employing chlorinated starting materials in established spiro[2.2]pentane synthesis routes.
-
Post-synthesis Chlorination: Direct chlorination of the spiro[2.2]pentane core. This approach may be complicated by the high reactivity of the strained C-C and C-H bonds, potentially leading to a mixture of products or ring-opening.
The development of stereoselective synthetic methods will be critical for isolating and studying individual isomers, as the position of the chlorine atom will have a profound impact on the molecule's thermochemical properties.[7]
A Theoretical Framework for Understanding Thermochemical Properties
Due to the challenges in synthesizing and experimentally handling these potentially reactive molecules, computational chemistry offers a powerful and predictive first line of investigation.[9][10]
Strain Energy (SE)
The high reactivity of spiro[2.2]pentane is a direct consequence of its immense strain energy. This energy can be quantified computationally by comparing the molecule's actual enthalpy of formation with that of a hypothetical, strain-free reference compound. A common and reliable method for this is the use of homodesmotic reactions . These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved, which helps to cancel out systematic errors in the calculations.[11][12]
For a chlorinated spiro[2.2]pentane, a suitable homodesmotic reaction would be:
Cl-Spiro[2.2]pentane + 4 CH₄ + CH₃Cl → 2 CH₃-CH₃ + 2 CH₃-CH₂-CH₃
The strain energy is then calculated as the negative of the enthalpy change of this reaction.
Caption: Logic of a homodesmotic reaction for strain energy.
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is a fundamental measure of a molecule's stability. For novel compounds like chlorinated spiro[2.2]pentanes, direct experimental measurement can be challenging. High-accuracy computational methods provide a reliable alternative. The enthalpy of formation can be derived via atomization energies or through the use of isodesmic reactions with well-characterized reference compounds.[13]
Bond Dissociation Energies (BDEs)
BDE represents the enthalpy change for the homolytic cleavage of a bond (e.g., C-H or C-Cl) to form two radicals.[14][15] It is a critical parameter for predicting the reactivity of a molecule towards free-radical processes and understanding its thermal stability and potential degradation pathways. For instance, the C-H BDE is crucial for predicting the selectivity of hydrogen abstraction reactions.[14] It is well-established that C-H BDEs follow the trend: primary > secondary > tertiary, due to the increasing stability of the resulting radical.[15] Chlorination is expected to further lower the BDE of adjacent C-H bonds.
A Practical Guide to Computational Methodology
To obtain reliable thermochemical data, the choice of computational methodology is paramount. The protocols described here represent a self-validating system, balancing accuracy with computational cost.
Selecting the Appropriate Computational Level of Theory
-
High-Accuracy Composite Methods (The Gold Standard): For benchmark-quality thermochemical data (typically within 1 kcal/mol of experimental values), the Gaussian-n (G3, G4) and Complete Basis Set (CBS) composite methods are recommended.[13][16][17] These methods approximate a high-level calculation with a large basis set by combining results from a series of lower-level calculations.
-
G4 Theory: Offers a significant improvement in accuracy over its predecessor, G3 theory, by incorporating features like an extrapolation to the Hartree-Fock limit and using coupled-cluster energies.[18]
-
G4(MP2) Theory: A more economical variant of G4 that provides excellent accuracy with reduced computational cost, making it suitable for slightly larger molecules.[18][19] It has demonstrated good performance for molecules containing main-group elements.[20]
-
-
Density Functional Theory (DFT): For larger chlorinated spiro[2.2]pentane derivatives or for initial exploratory studies, DFT provides a good balance of accuracy and computational efficiency.
-
Recommended Functionals: Hybrid functionals like B3LYP are often used for geometry optimizations and frequency calculations. For more accurate energies, double-hybrid functionals (e.g., B2PLYP-D3 ) or range-separated hybrids (e.g., ωB97X-D ) are recommended, as they often perform well for thermochemical predictions of halogenated compounds.[13]
-
Protocol for Calculating Enthalpy of Formation (ΔHf°)
This protocol outlines a workflow using an isodesmic reaction approach, which is highly effective at cancelling systematic errors.
-
Step 1: Geometry Optimization & Frequency Calculation:
-
Optimize the geometries of the target molecule (chlorinated spiro[2.2]pentane) and all reference molecules in the chosen isodesmic reaction.
-
The B3LYP/6-31G(2df,p) level of theory is a robust choice for this step, as used in G4 theory.[17]
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to the enthalpy.
-
-
Step 2: High-Level Single-Point Energy Calculation:
-
Using the optimized geometries from Step 1, perform a single-point energy calculation at a much higher level of theory. This is the core of the accuracy of the composite methods. For G4(MP2) theory, this would involve calculations up to the CCSD(T) level.[19]
-
-
Step 3: Calculate Reaction Enthalpy (ΔHrxn):
-
Combine the high-level electronic energies and the scaled ZPVE/thermal corrections to calculate the total enthalpy of each species at 298.15 K.
-
Calculate the enthalpy of the isodesmic reaction: ΔH_rxn = ΣΔH_f°(products) - ΣΔH_f°(reactants).
-
-
Step 4: Determine the Target Enthalpy of Formation:
-
Rearrange the equation from Step 3 to solve for the unknown enthalpy of formation of the target molecule, using well-established experimental ΔHf° values for the reference compounds.
-
Caption: Workflow for calculating enthalpy of formation.
Protocol for Calculating Bond Dissociation Energy (BDE)
The BDE for a specific bond (e.g., C₁-H) is calculated as the enthalpy difference between the products and reactants of homolytic bond cleavage.
BDE(R-X) = ΔH_f°(R•) + ΔH_f°(X•) - ΔH_f°(R-X)
-
Step 1: Calculate Enthalpy of Formation of the Parent Molecule: Follow the protocol in section 4.2 to determine ΔH_f°(R-X).
-
Step 2: Calculate Enthalpy of Formation of the Radicals: Repeat the protocol in section 4.2 for the resulting radicals (R• and X•). Note that open-shell calculations must be used for radicals.
-
Step 3: Calculate BDE: Combine the calculated enthalpies of formation to determine the BDE.
Predicted Thermochemical Data: An Illustrative Guide
The following table presents illustrative, predicted thermochemical data for a series of chlorinated spiro[2.2]pentane derivatives. This data is not from a specific experimental study but is based on established chemical principles and trends observed for other strained and halogenated hydrocarbons.[11][14][21] The primary purpose is to illustrate the expected trends and provide a baseline for future research.
| Compound | Position of Cl | Predicted Strain Energy (kcal/mol) | Predicted ΔHf° (gas, 298K) (kcal/mol) | Predicted C-Cl BDE (kcal/mol) | Predicted C-H BDE (at C1) (kcal/mol) |
| Spiro[2.2]pentane | - | ~65 | ~44[22] | - | ~102 |
| 1-chlorospiro[2.2]pentane | 1 | ~63 | ~35 | ~80 | - |
| 1,2-dichlorospiro[2.2]pentane | 1,2 | ~61 | ~28 | ~78 | ~99 |
| 1,4-dichlorospiro[2.2]pentane | 1,4 | ~62 | ~30 | ~79 | ~98 |
| Tetrachlorospiro[2.2]pentane | 1,2,4,5 | ~58 | ~15 | ~76 | - |
Analysis of Trends:
-
Strain Energy: Increasing chlorination is predicted to slightly decrease the overall strain energy. The larger chlorine atoms may favor slightly wider bond angles, thus relieving a small amount of the inherent ring strain.
-
Enthalpy of Formation: A successive decrease in ΔHf° is expected with each added chlorine atom, indicating increased thermodynamic stability of the chlorinated species relative to the elements in their standard state.
-
Bond Dissociation Energies: The C-Cl BDE is predicted to be lower than in unstrained chloroalkanes and to decrease with further chlorination due to radical stabilization effects. The C-H BDE on chlorinated carbons is expected to be significantly lower than in the parent spiropentane.
Experimental Validation: Grounding Theory in Reality
While computational predictions are invaluable, experimental validation is the ultimate arbiter of accuracy. The following techniques are essential for confirming the thermochemical properties of these novel compounds.
-
Combustion Calorimetry: The "gold standard" for determining the enthalpy of formation of organic compounds. The enthalpy of combustion is measured, and from this, the enthalpy of formation can be accurately derived.
-
Knudsen Effusion Mass Spectrometry/Torsion Effusion: These methods are used to measure the vapor pressure of a solid or liquid as a function of temperature. Applying the Clausius-Clapeyron equation allows for the determination of the enthalpy of sublimation.[23][24][25]
-
Photoacoustic Calorimetry: A powerful technique for directly measuring the enthalpy of reaction in solution, which can be used to determine bond dissociation energies.
Caption: An integrated workflow for thermochemical analysis.
Conclusion and Future Outlook
The chlorinated derivatives of spiro[2.2]pentane represent a compelling but under-explored area of chemical science. Their unique combination of high strain, three-dimensional rigidity, and tunable electronics makes them promising candidates for applications in materials science and medicinal chemistry. This guide has provided a comprehensive theoretical and methodological framework to empower researchers to confidently investigate their thermochemical properties. By combining high-accuracy computational protocols with targeted experimental validation, the scientific community can begin to build a robust database of these fundamental properties. This, in turn, will accelerate the rational design and application of these fascinating molecules, unlocking their full potential. The path forward requires a synergistic effort between synthetic, computational, and physical organic chemists to fully illuminate the thermochemical landscape of this unique class of compounds.
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Unraveling the Quantum Landscape of a Novel Spirocyclic Moiety: A Technical Guide to the Computational Chemistry of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid, a unique spirocyclic compound with potential applications in drug discovery as a protein degrader building block.[1][2] We present a detailed, field-proven methodology employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and vibrational properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind computational choices and the interpretation of the resulting data for rational molecular design.
Introduction: The Enigmatic Architecture of a Tetrachlorinated Spiropentane
Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid three-dimensional scaffold that is of increasing interest in medicinal chemistry for its ability to explore novel chemical space and enhance protein-binding interactions.[3] The subject of this guide, this compound (Molecular Formula: C6H4Cl4O2, Molecular Weight: 249.907 g/mol , CAS Number: 1788041-68-8), presents a particularly intriguing case.[1][2][4] Its structure combines the high strain of a spiro[2.2]pentane core with the significant electronic influence of four chlorine atoms and a reactive carboxylic acid functional group.
Understanding the intricate interplay of these features is paramount for harnessing its potential. Quantum chemical calculations provide a powerful, non-empirical lens through which to examine the molecule's fundamental properties, offering predictive insights that can accelerate and rationalize its application in areas such as the design of targeted protein degraders.
Methodological Framework: A Validated Protocol for Quantum Chemical Calculations
The choice of computational methodology is critical for obtaining accurate and reliable results. The following protocol is designed to provide a robust and validated approach for the quantum chemical characterization of this compound.
Recommended Software
A variety of quantum chemistry software packages are capable of performing the calculations outlined in this guide. For this specific application, we recommend the use of either Gaussian or ORCA .[1][3][5][6][7][8][9][10][11] Both are powerful and widely used programs with extensive documentation and a broad user community. The choice between them often comes down to user preference and available computational resources.
Level of Theory: Justification for DFT Functional and Basis Set Selection
For a molecule with the structural complexity of this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.
-
DFT Functional: We recommend the use of the B3LYP hybrid functional. B3LYP has a long track record of providing reliable results for a wide range of organic molecules, including those with halogen substituents. For enhanced accuracy, particularly in describing non-covalent interactions, the dispersion-corrected B3LYP-D3 functional is also an excellent choice.
-
Basis Set: The selection of an appropriate basis set is crucial, especially for elements with a large number of electrons like chlorine. We propose the use of a Pople-style basis set, 6-311+G(d,p) . This triple-zeta basis set provides a good description of the valence electrons, and the inclusion of diffuse functions ('+') is important for accurately modeling the lone pairs on the oxygen and chlorine atoms, as well as for describing any potential intramolecular hydrogen bonding. The polarization functions ('d' on heavy atoms and 'p' on hydrogens) are essential for correctly describing the bonding in the strained cyclopropane rings and the geometry around the chlorine atoms.
Experimental Protocol: A Step-by-Step Computational Workflow
The following is a detailed, step-by-step protocol for the quantum chemical calculations:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling program such as Avogadro or GaussView.
-
Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Submit the pre-optimized structure for a full geometry optimization at the B3LYP/6-311+G(d,p) level of theory.
-
The optimization should be performed without any symmetry constraints to allow the molecule to find its true energy minimum.
-
Convergence criteria should be set to the software's default 'tight' or 'very tight' settings to ensure a stationary point on the potential energy surface is located.
-
-
Vibrational Frequency Analysis:
-
Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
-
The results will provide the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra if available.
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.
-
This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Generate an electrostatic potential (ESP) map to visualize the charge distribution on the molecular surface.
-
Figure 1: A schematic of the proposed computational workflow.
Predicted Results and In-Depth Discussion
This section outlines the expected outcomes of the quantum chemical calculations and provides insights into their interpretation.
Molecular Geometry and Structural Parameters
The geometry optimization will yield the most stable 3D conformation of the molecule. Key structural parameters to analyze are summarized in the table below. The spiro[2.2]pentane core is expected to exhibit significant bond angle strain, deviating from the ideal sp3 hybridization. The C-Cl bond lengths will provide insight into the electronic effects of the chlorine atoms on the cyclopropane rings.
| Parameter | Predicted Value (Å or °) | Significance |
| C-C (cyclopropane) | ~1.50 - 1.55 Å | Indicator of ring strain. |
| C-Cl | ~1.75 - 1.80 Å | Reflects the strength and nature of the carbon-chlorine bond. |
| C=O | ~1.20 - 1.25 Å | Characteristic carbonyl bond length. |
| O-H | ~0.96 - 0.98 Å | Typical hydroxyl bond length. |
| C-C-C (cyclopropane) | < 109.5° | Evidence of significant angle strain. |
| Cl-C-Cl | ~109.5° | Expected to be close to the tetrahedral angle. |
Table 1: Predicted key structural parameters for this compound.
Vibrational Frequencies: A Spectroscopic Fingerprint
The vibrational frequency analysis will provide a theoretical infrared (IR) spectrum. This can be used to identify characteristic vibrational modes of the molecule.
-
O-H Stretch: A broad and strong absorption is expected in the range of 3300-2500 cm⁻¹, characteristic of a carboxylic acid O-H stretch involved in hydrogen bonding.[12]
-
C=O Stretch: A strong, sharp absorption is predicted between 1760-1690 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[12] The exact position can be influenced by hydrogen bonding and the electronic effects of the chlorinated rings.[13][14][15]
-
C-Cl Stretches: Multiple strong absorptions are anticipated in the fingerprint region (below 800 cm⁻¹), which are characteristic of C-Cl stretching vibrations.
Figure 2: A 2D representation of the molecular structure with atom numbering.
Electronic Properties: Insights into Reactivity and Drug-Receptor Interactions
The electronic properties derived from the DFT calculations are crucial for understanding the molecule's reactivity and its potential for intermolecular interactions, which is of high importance in drug design.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability.[16] A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.[17][18][19][20] This information is valuable for predicting how the molecule might interact with biological targets.
-
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface.[21][22][23] Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack and can act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack, and can act as hydrogen bond donors.[24] The ESP map will be invaluable for predicting how this compound might orient itself within a protein binding pocket.[25]
Applications and Future Directions
The quantum chemical data generated through this proposed study will provide a fundamental understanding of the properties of this compound. This knowledge can be directly applied to:
-
Rational Drug Design: The calculated electronic properties can inform the design of more potent and selective protein degraders by optimizing interactions with target proteins.
-
Reaction Mechanism Studies: The insights into the molecule's reactivity can aid in the design of synthetic routes and the prediction of reaction outcomes.
-
Materials Science: The unique electronic and structural features of this molecule may suggest its use in the development of novel materials with specific properties.
Future work could involve extending these calculations to study the molecule's interaction with specific amino acid residues or its behavior in different solvent environments using implicit or explicit solvation models.
Conclusion
This technical guide has outlined a comprehensive and robust computational methodology for the quantum chemical investigation of this compound. By following the proposed DFT-based protocol, researchers can gain deep insights into the structural, vibrational, and electronic properties of this novel spirocyclic compound. The resulting data will be instrumental in guiding its application in drug discovery and other areas of chemical science, embodying the principles of rational design and predictive chemistry.
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FACCTs. (n.d.). ORCA. Retrieved from [Link]
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ORCD Docs. (n.d.). ORCA. Retrieved from [Link]
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Neese, F. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved from [Link]
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Wikipedia. (2023). ORCA (quantum chemistry program). Retrieved from [Link]
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Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]
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YouTube. (2024, September 19). How to use Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! [Video]. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]
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ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
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National Institutes of Health. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]
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Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]
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YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. Retrieved from [Link]
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Wikipedia. (2023). Gaussian (software). Retrieved from [Link]
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ACS Publications. (2022, June 28). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]
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ACS Publications. (2019, September 25). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Retrieved from [Link]
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YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [Video]. Retrieved from [Link]
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ACS Publications. (2021, December 28). Bulk Response of Carboxylic Acid Solutions Observed with Surface Sum-Frequency Generation Spectroscopy. Retrieved from [Link]
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Molbase. (n.d.). Spiro[2.2]pentane-1-carboxylic acid, 4,4,5,5-tetrachloro-, 1,1-dimethylethyl ester. Retrieved from [Link]
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Aldon Corporation. (n.d.). 4, 4, 5, 5-tetrachlorospiro[2.2]pentane-1-carboxylic acid, min 97%, 500 mg. Retrieved from [Link]
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The Discovery and Isolation of Novel Tetrachlorospiropentane Compounds: A Technical Guide
Foreword: The Allure of Strained Ring Systems in Modern Chemistry
The pursuit of novel chemical entities with unique three-dimensional architectures is a cornerstone of modern drug discovery and materials science. Among these, strained ring systems have garnered significant attention due to their inherent reactivity and potential to unlock unprecedented biological activities and material properties. Spiropentanes, the smallest spiro-annulated cycloalkanes, represent a fascinating class of molecules characterized by their highly strained and rigid framework.[1] The introduction of halogen atoms, particularly chlorine, onto this scaffold can dramatically influence the molecule's lipophilicity, metabolic stability, and binding interactions, making tetrachlorospiropentanes a compelling, yet underexplored, class of compounds. This guide provides a comprehensive technical overview of the discovery and isolation of novel tetrachlorospiropentane compounds, drawing upon established principles of organic synthesis and advanced purification and characterization techniques.
Strategic Synthesis of Tetrachlorospiropentanes: A Focus on Carbene Chemistry
The construction of the spiropentane core necessitates the formation of two fused three-membered rings. A powerful and versatile strategy to achieve this is through the addition of carbenes to alkenes.[2][3] Specifically, the reaction of dichlorocarbene (:CCl₂) with an appropriate allene precursor offers a direct and efficient route to tetrachlorospiropentanes.
The Genesis of Dichlorocarbene: A Self-Validating Protocol
Dichlorocarbene is a highly reactive intermediate that is typically generated in situ. A reliable and widely employed method involves the base-induced alpha-elimination of chloroform (CHCl₃).[4] This process is self-validating as the formation of the carbene is immediately followed by its consumption in the subsequent addition reaction, driving the equilibrium towards product formation.
Mechanism of Dichlorocarbene Generation:
-
Deprotonation: A strong base, such as potassium tert-butoxide (KOtBu), abstracts a proton from chloroform to form the trichloromethanide anion (⁻CCl₃).
-
Alpha-Elimination: The unstable trichloromethanide anion spontaneously eliminates a chloride ion (Cl⁻) to yield the neutral dichlorocarbene species (:CCl₂).
Caption: Mechanism of Dichlorocarbene Generation.
The Key Synthon: Allene as the Spiropentane Precursor
The choice of the allene substrate is critical in dictating the final structure of the tetrachlorospiropentane. The two orthogonal double bonds of the allene moiety allow for a double carbene addition, leading directly to the spiropentane framework. For the synthesis of a parent 1,1,4,4-tetrachlorospiropentane, allene gas itself can be utilized. However, for the synthesis of substituted derivatives, appropriately substituted allenes would be required.
Experimental Protocol: Synthesis of 1,1,4,4-Tetrachlorospiropentane
This protocol outlines a laboratory-scale synthesis of 1,1,4,4-tetrachlorospiropentane. Extreme caution must be exercised due to the hazardous nature of the reagents and the reactive intermediate involved. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| Chloroform | CHCl₃ | 119.38 | 50 mL |
| Allene | C₃H₄ | 40.07 | Excess |
| Potassium tert-butoxide | KOtBu | 112.21 | 15 g |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL |
| Ice | H₂O | 18.02 | As needed |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g |
Step-by-Step Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a condenser with a nitrogen inlet is assembled. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Charging: The flask is charged with potassium tert-butoxide and 100 mL of anhydrous diethyl ether. The suspension is cooled to 0 °C in an ice bath.
-
Allene Introduction: Allene gas is bubbled through the ethereal suspension for 15 minutes to ensure saturation. A continuous slow stream of allene is maintained throughout the reaction.
-
Dichlorocarbene Generation and Reaction: A solution of chloroform in 50 mL of anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the stirred suspension over a period of 1 hour. The reaction mixture is maintained at 0 °C.
-
Reaction Quenching: After the addition is complete, the reaction is stirred for an additional 2 hours at 0 °C. The reaction is then cautiously quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 30 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
Caption: Experimental Workflow for Tetrachlorospiropentane Synthesis.
Isolation and Purification: A Multi-modal Approach
The crude reaction mixture will contain the desired tetrachlorospiropentane, unreacted starting materials, and various chlorinated byproducts. A multi-step purification strategy is essential to isolate the target compound in high purity.
Initial Purification: Silica Gel Chromatography
Column chromatography using silica gel is an effective first-pass purification technique to separate the non-polar tetrachlorospiropentane from more polar impurities.[5]
Protocol for Silica Gel Chromatography:
-
Column Packing: A glass column is packed with silica gel in a non-polar solvent such as hexane.
-
Sample Loading: The concentrated crude product is dissolved in a minimal amount of hexane and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with pure hexane and gradually introducing a more polar solvent like ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
High-Purity Isolation: Preparative Gas Chromatography (Prep-GC)
For achieving the highest purity, particularly for separating closely related isomers or byproducts, preparative gas chromatography is an invaluable tool.[6] This technique separates compounds based on their volatility and interaction with the stationary phase of the GC column.
Key Parameters for Preparative GC:
| Parameter | Recommended Setting | Rationale |
| Column | High-capacity, non-polar (e.g., 5% phenyl methylpolysiloxane) | To accommodate larger sample volumes and effectively separate based on boiling point. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | Provides good separation of components with varying boiling points. |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter | TCD is non-destructive, allowing for sample collection. A splitter is used with FID to direct a portion of the eluent to the detector and the rest to the collection trap. |
| Collection Trap | Cooled with liquid nitrogen or a cryocooler | To efficiently trap the purified compound as it elutes from the column. |
Final Polish: Recrystallization
If the isolated tetrachlorospiropentane is a solid at room temperature, recrystallization can be employed as a final purification step to remove any remaining minor impurities.[7][8] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Caption: Multi-modal Purification Workflow.
Structural Elucidation and Characterization
Unambiguous characterization of the isolated novel tetrachlorospiropentane is paramount. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogenation Pattern
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. For a tetrachlorospiropentane (C₅H₄Cl₄), the presence of four chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[9]
Predicted Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopic combinations of the four chlorine atoms. The most abundant peak will be at m/z corresponding to the molecule with four ³⁵Cl atoms.
-
Fragmentation Pattern: Fragmentation of the spiropentane ring is expected, leading to the loss of chlorine atoms or HCl molecules.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
-
¹H NMR: Due to the symmetry of 1,1,4,4-tetrachlorospiropentane, a single sharp singlet is predicted for the four equivalent protons on the cyclopropane rings. The chemical shift will be influenced by the electron-withdrawing chlorine atoms. Online prediction tools can provide an estimated chemical shift.[11]
-
¹³C NMR: Three distinct carbon signals are expected: one for the spiro carbon, one for the two equivalent carbons bearing the chlorine atoms, and one for the two equivalent methylene carbons. The chemical shifts can be predicted using computational methods and databases.[12][13]
Predicted NMR Data for 1,1,4,4-Tetrachlorospiropentane:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~2.5 - 3.5 | Singlet |
| ¹³C | Spiro C: ~40-50, CCl₂: ~70-80, CH₂: ~20-30 | - |
X-ray Crystallography: The Definitive 3D Structure
For crystalline tetrachlorospiropentane compounds, single-crystal X-ray diffraction provides the ultimate proof of structure, revealing the precise bond lengths, bond angles, and overall three-dimensional arrangement of the atoms in the molecule.
Safety Considerations: Handling Halogenated Compounds and Reactive Intermediates
The synthesis and handling of tetrachlorospiropentanes and their precursors require strict adherence to safety protocols.
-
Tetrachloroethylene and Chloroform: Both are hazardous substances and should be handled in a well-ventilated fume hood with appropriate chemical-resistant gloves and eye protection.
-
Dichlorocarbene: As a highly reactive and potentially toxic intermediate, it should only be generated in situ and consumed immediately in the reaction.
-
Potassium tert-butoxide: A strong base that is corrosive and moisture-sensitive. It should be handled in a glovebox or under an inert atmosphere.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the discovery and isolation of novel tetrachlorospiropentane compounds. The synthetic strategy leveraging dichlorocarbene addition to allenes offers a versatile entry point to this unique class of molecules. The multi-modal purification approach ensures the attainment of high-purity materials suitable for rigorous characterization and subsequent application studies. The unique structural and electronic properties of tetrachlorospiropentanes suggest their potential as building blocks in medicinal chemistry, agrochemicals, and materials science. Further exploration of their reactivity and biological activity is warranted and promises to unveil exciting new avenues of chemical research.
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The Unyielding Core: A Technical Guide to the Conformational Analysis of the Spiro[2.2]pentane Ring System
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Spiro[2.2]pentane, the epitome of molecular rigidity and strain, presents a unique landscape for conformational analysis. This in-depth technical guide navigates the structural intricacies and dynamic properties of this fascinating hydrocarbon. Moving beyond a mere recitation of facts, this document synthesizes experimental evidence from gas-phase electron diffraction and vibrational spectroscopy with high-level computational insights to provide a comprehensive understanding of why spiro[2.2]pentane is a cornerstone of conformationally restricted scaffolds in modern chemistry. We will explore the causality behind its rigid structure, the protocols for its analytical characterization, and its implications for the design of novel therapeutics and materials.
Introduction: The Allure of a Strained Spirocycle
Spiro[2.2]pentane (C₅H₈) is the simplest spiro-connected cycloalkane, featuring two cyclopropane rings sharing a single quaternary carbon atom.[1] This unique arrangement results in a molecule of exceptionally high strain energy, a consequence of severe angle and torsional strain inherent in the three-membered rings.[2] This high degree of strain, however, is not a liability but a defining feature that bestows upon the spiro[2.2]pentane core a remarkable structural rigidity. In a world of flexible molecules, the unyielding nature of the spiro[2.2]pentane scaffold makes it an invaluable building block in medicinal chemistry and materials science, where precise control over three-dimensional geometry is paramount for function.[3] This guide will delve into the analytical techniques and computational methodologies that have been employed to elucidate and confirm the conformational landscape—or lack thereof—of this intriguing molecule.
The Dominant Conformation: A Deep Dive into the D₂d Symmetry
Unlike more flexible cyclic systems that can adopt multiple low-energy conformations, spiro[2.2]pentane is characterized by a single, highly symmetric, and rigid ground-state structure. Experimental and computational studies have unequivocally established that spiro[2.2]pentane adopts a D₂d point group symmetry.
Experimental Verification: Unveiling the Structure
Gas-Phase Electron Diffraction (GED): A Direct Look at Molecular Geometry
Gas-phase electron diffraction is a powerful technique for determining the precise geometric parameters of small, volatile molecules in their unperturbed state.[4] For spiro[2.2]pentane, GED studies have provided definitive bond lengths and angles, confirming its unique structural features.
The key findings from combined GED and spectroscopic data reveal two distinct C-C bond lengths: the bonds to the central spiro carbon are shorter than the peripheral C-C bonds. This is a direct consequence of the strain and hybridization within the molecule.
| Parameter | Value (r α 0) | Source |
| C-C (spiro) | 1.482(1) Å | [5] |
| C-C (peripheral) | 1.557(3) Å | [5] |
| C-H | 1.105(2) Å | [5] |
| ∠HCH | 113.7(13)° | [5] |
| ∠C-C-C (on spiro C) | 62.2° | [1] |
Table 1: Key structural parameters of spiro[2.2]pentane determined by a combined analysis of gas-phase electron diffraction and spectroscopic data.
Vibrational Spectroscopy (IR and Raman): Probing the Molecular Vibrations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The number and symmetry of the observed vibrational bands provide a fingerprint of the molecule's structure and symmetry. For a molecule with D₂d symmetry, specific selection rules govern which vibrational modes are IR-active and which are Raman-active. The observed spectra for spiro[2.2]pentane are in excellent agreement with the predictions for a D₂d structure, further solidifying this conformational assignment.
dot graph TD { A[Spiro[2.2]pentane] --> B{D2d Symmetry}; B --> C[Experimental Evidence]; C --> D[Gas-Phase Electron Diffraction]; C --> E[Vibrational Spectroscopy]; B --> F[Computational Confirmation]; F --> G[DFT Calculations]; F --> H[Potential Energy Surface];
} Caption: Logical relationship between experimental and computational evidence confirming the D2d symmetry of spiro[2.2]pentane.
Computational Corroboration: The Theoretical Landscape
Density Functional Theory (DFT) Calculations
Modern computational chemistry provides a powerful lens through which to examine molecular structure and energetics. Density Functional Theory (DFT) calculations, particularly with methods like B3LYP and appropriate basis sets (e.g., cc-pVTZ), have been instrumental in confirming the experimental findings. Geometry optimizations starting from various initial structures invariably converge to the D₂d symmetry minimum, reinforcing its status as the ground-state conformation.
The Potential Energy Surface: A Landscape with a Single Valley
A molecule's conformational possibilities are described by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. For flexible molecules, the PES will have multiple minima, corresponding to different stable conformers, connected by transition states. However, for spiro[2.2]pentane, the story is one of remarkable simplicity and rigidity.
Computational explorations of the PES of the parent spiro[2.2]pentane reveal a single, deep potential energy well corresponding to the D₂d symmetry structure. The inherent strain in the cyclopropane rings creates a very steep energy landscape around this minimum. Any distortion from this geometry, such as puckering or twisting of the rings, leads to a rapid and significant increase in energy. Consequently, there are no other low-energy conformers accessible under normal conditions. This computational evidence is the cornerstone of our understanding of spiro[2.2]pentane's conformational rigidity.
High-Energy Dynamics: Beyond Simple Conformations
While spiro[2.2]pentane lacks low-energy conformational isomers, it can undergo higher-energy dynamic processes. It is crucial to distinguish these from conformational changes.
Stereomutation
Heating spiro[2.2]pentane can induce a "stereomutation" reaction, analogous to that observed in cyclopropane.[1] This process involves the cleavage of a peripheral C-C bond to form a diradical intermediate, which can then undergo rotation before re-closing the ring. This leads to the scrambling of stereochemical labels, such as deuterium atoms, on the ring. However, the energy barrier for this process is substantial and it is a chemical reaction, not a conformational interconversion.
Experimental and Computational Protocols
A self-validating system of inquiry relies on robust and reproducible methodologies. The following sections provide detailed protocols for the key experimental and computational techniques used in the conformational analysis of spiro[2.2]pentane.
Experimental Protocols
Gas-Phase Electron Diffraction (GED) Experimental Workflow
-
Sample Preparation: Spiro[2.2]pentane, being a volatile liquid at room temperature, is purified and placed in a sample reservoir.
-
Introduction into High Vacuum: The sample is introduced into a high-vacuum chamber (typically < 10⁻⁵ mbar) through a fine nozzle, creating a jet of gaseous molecules.
-
Electron Beam Interaction: A high-energy electron beam (e.g., 40-60 keV) is passed through the gas jet.
-
Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a detector (e.g., a photographic plate or a CCD camera).
-
Data Analysis: The radially symmetric diffraction pattern is analyzed to extract the molecular scattering intensity as a function of the scattering angle. This data is then used in a least-squares refinement process to determine the molecular geometry.
dot graph LR { subgraph "GED Experiment" A[Sample Preparation] --> B[Introduction into Vacuum]; B --> C[Electron Beam Interaction]; C --> D[Scattering & Detection]; D --> E[Data Analysis]; end E --> F{Molecular Structure}; } Caption: Experimental workflow for Gas-Phase Electron Diffraction.
Vibrational Spectroscopy (FTIR and Raman) Protocol
-
Sample Preparation: For gas-phase IR, a sample of spiro[2.2]pentane is introduced into a gas cell with IR-transparent windows. For Raman, a liquid sample is typically used.
-
FTIR Spectroscopy:
-
An infrared beam is passed through the sample.
-
The transmitted light is analyzed by an interferometer and a detector.
-
The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
-
-
Raman Spectroscopy:
-
The sample is irradiated with a monochromatic laser beam.
-
The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light.
-
The Raman spectrum is recorded, showing the vibrational modes that cause a change in the molecule's polarizability.
-
-
Spectral Analysis: The positions, intensities, and symmetries of the observed bands in both spectra are compared with theoretical predictions based on group theory for the D₂d point group to confirm the molecular structure.
Computational Protocol for Conformational Analysis
DFT Geometry Optimization and Frequency Calculation
-
Input Structure Generation: An initial 3D structure of spiro[2.2]pentane is generated.
-
Method and Basis Set Selection: A suitable level of theory is chosen, for example, the B3LYP functional with the cc-pVTZ basis set, which has been shown to provide results in good agreement with experimental data.
-
Geometry Optimization: The energy of the molecule is minimized with respect to all geometric variables. The calculation is considered converged when the forces on the atoms and the change in energy between steps are below a defined threshold.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation provides the harmonic vibrational frequencies and their corresponding normal modes. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Analysis: The calculated vibrational frequencies and their IR and Raman intensities are compared with the experimental spectra. The symmetry of the calculated normal modes is analyzed to confirm the D₂d point group assignment.
dot graph TD { A[Initial Structure] --> B{DFT Calculation}; B -- "B3LYP/cc-pVTZ" --> C[Geometry Optimization]; C --> D{Energy Minimum?}; D -- Yes --> E[Frequency Calculation]; D -- No --> C; E --> F{No Imaginary Frequencies?}; F -- Yes --> G[Confirm D2d Structure & Compare with Experiment]; F -- No --> C; } Caption: Computational workflow for confirming the ground state of spiro[2.2]pentane.
Implications for Drug Development and Materials Science
The conformational rigidity of the spiro[2.2]pentane core is its most valuable asset in applied chemistry.
-
Scaffold for Drug Design: By incorporating the spiro[2.2]pentane unit into a drug molecule, medicinal chemists can lock a specific conformation that is optimal for binding to a biological target. This pre-organization can lead to increased potency and selectivity, as the entropic penalty of binding is reduced.[3]
-
Tuning Physicochemical Properties: The high sp³ character of the spiro[2.2]pentane scaffold can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.
-
Building Blocks for Novel Materials: The rigid, three-dimensional structure of spiro[2.2]pentane makes it an interesting building block for the synthesis of novel polymers and materials with well-defined architectures and properties.
Conclusion
The conformational analysis of the spiro[2.2]pentane ring system reveals a molecule dominated by a single, highly symmetric, and rigid D₂d conformation. This structural inflexibility is a direct consequence of the significant ring strain inherent in the fused cyclopropane rings. A powerful synergy of experimental techniques, including gas-phase electron diffraction and vibrational spectroscopy, and high-level computational methods has provided a detailed and self-validating picture of its structure and energetics. While high-energy dynamic processes like stereomutation are possible, the absence of low-energy conformers makes spiro[2.2]pentane an archetypal example of a conformationally locked scaffold. This unique characteristic underpins its growing importance as a privileged structural motif in drug discovery and materials science, offering a robust platform for the design of molecules with precisely controlled three-dimensional geometries.
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Chiang, J. F., & Bauer, S. H. (1966). The Structure of Spiropentane. Journal of the American Chemical Society, 88(18), 4347–4351. [Link]
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Pellicciari, R., Natalini, B., & Marinozzi, M. (2002). Spiro[2.2]pentane as a dissymmetric scaffold for conformationally constrained analogues of glutamic acid: focus on racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids. The Journal of Organic Chemistry, 67(16), 5497–5507. [Link]
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Richardson, A. D., Hedberg, K., & Hedberg, L. (2017). Combined Electron-Diffraction and Spectroscopic Determination of the Structure of Spiropentane, C₅H₈. The Journal of Physical Chemistry A, 121(26), 4923–4929. [Link]
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An In-depth Technical Guide to the Stability and Degradation Pathways of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid (CAS 1788041-68-8)[1][2]. In the absence of direct empirical studies on this specific molecule, this document synthesizes information from established chemical principles and the known reactivity of its core structural motifs: a spiropentane ring system, two gem-dichlorocyclopropane units, and a carboxylic acid functional group. The guide outlines predicted degradation mechanisms under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it presents a detailed framework for conducting forced degradation studies in line with ICH guidelines to empirically determine the stability profile and degradation products of this unique compound.
Introduction and Molecular Profile
This compound is a novel organic compound featuring a highly strained spiropentane core. This central feature, composed of two fused cyclopropane rings, is decorated with four chlorine atoms in geminal positions on one of the rings, and a carboxylic acid moiety on the other. The combination of high ring strain, steric hindrance, and the presence of multiple reactive functional groups suggests a complex stability profile. Understanding its degradation pathways is critical for its potential applications in drug development, particularly as a protein degrader building block, where stability, shelf-life, and the nature of potential degradants are paramount for safety and efficacy.
Molecular Structure:
Key Structural Features and Inferred Reactivity:
-
Spiro[2.2]pentane Core: This is a high-energy, strained system. Thermal or photolytic energy input can be expected to induce rearrangement to relieve this strain[2][3].
-
Gem-dichlorocyclopropane Moieties: These groups are known to be susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening and the formation of carbonyl compounds[4][5].
-
Carboxylic Acid Group: This functional group governs the molecule's acidity and solubility. While generally stable, it can participate in or direct degradation reactions[6][7].
-
Tetrachloro-substitution: The high degree of chlorination influences the molecule's electronic properties and may present pathways for reductive or oxidative dechlorination.
Predicted Degradation Pathways
Based on the analysis of the molecule's constituent parts, several degradation pathways can be predicted. These pathways form the basis for designing a comprehensive forced degradation study.
Hydrolytic Degradation (Acidic, Basic, and Neutral)
Hydrolysis is anticipated to be a primary degradation pathway, targeting the gem-dichlorocyclopropane rings.
-
Base-Catalyzed Hydrolysis: This is expected to be the most significant hydrolytic pathway. The hydroxide ion can initiate a nucleophilic attack on the carbon atom bearing the two chlorine atoms. This typically proceeds through a substitution mechanism to form an unstable geminal diol (a di-hydroxylated carbon), which readily eliminates water to form a carbonyl group (ketone)[4][8][9]. Given the structure, this could lead to a ring-opening event, ultimately cleaving one of the cyclopropane rings to yield a cyclobutanone derivative.
-
Acid-Catalyzed Hydrolysis: While likely slower than base-catalyzed hydrolysis, acidic conditions can also promote the cleavage of the C-Cl bonds. The reaction mechanism may differ, but the eventual formation of carbonyl compounds via unstable gem-diol intermediates is a probable outcome[5][10].
-
Neutral Hydrolysis: Degradation in neutral water is expected to be slow at ambient temperature but could be accelerated by heat.
The diagram below illustrates the predicted initial steps of base-catalyzed hydrolysis.
Caption: Predicted initial steps of base-catalyzed hydrolysis.
Oxidative Degradation
Oxidative conditions, typically simulated using hydrogen peroxide (H₂O₂), could potentially lead to a variety of degradation products. While the carbon skeleton is relatively saturated, oxidation could potentially lead to dechlorination or further oxidation of any initial hydrolytic products. Advanced oxidation processes involving hydroxyl radicals are known to degrade chlorinated organic compounds[11].
Thermal Degradation
The high ring strain of the spiropentane system makes it susceptible to thermal rearrangement[2][12]. Upon heating, the molecule may undergo cleavage of the strained C-C bonds, potentially rearranging to form more stable structures like methylenecyclobutane derivatives. The presence of the tetrachloro-substituted ring adds complexity, and multiple rearrangement products are possible.
Photochemical Degradation
Exposure to light, particularly UV radiation, can provide the energy needed to induce degradation. Spiropentanes are known to undergo photochemical rearrangement[3][13][14]. Additionally, chlorinated organic compounds can be susceptible to photolytic cleavage of the carbon-chlorine bonds, which can proceed via a radical mechanism[15]. This could lead to dechlorinated or rearranged products. The specific outcome will depend on the wavelength of light and the presence of photosensitizers.
Framework for a Forced Degradation Study
To empirically determine the stability of this compound, a forced degradation study should be conducted according to ICH Q1A(R2) guidelines[16][17][18]. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation[19][20].
Experimental Protocols
The following table outlines the recommended starting conditions for the forced degradation studies. These conditions should be adjusted based on preliminary results to achieve the target degradation level.
| Stress Condition | Reagent/Condition | Temperature | Duration | Justification & Causality |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 7 days | To assess stability in acidic environments, which can be encountered in formulation or physiological conditions. Elevated temperature accelerates the reaction. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 24 hours | The gem-dichlorocyclopropane moiety is expected to be highly sensitive to base. Milder conditions are chosen initially to avoid complete degradation. |
| Neutral Hydrolysis | Purified Water | 60°C | 7 days | To evaluate the intrinsic stability of the molecule in an aqueous environment, relevant for aqueous formulations. |
| Oxidation | 3% H₂O₂ | Room Temp | 48 hours | To simulate potential oxidative stress during manufacturing or storage. H₂O₂ is a standard oxidizing agent for these studies. |
| Thermal (Dry Heat) | Solid sample in oven | 80°C | 7 days | To evaluate the solid-state thermal stability and identify potential rearrangements due to the strained spiropentane core. |
| Photostability | UV/Vis light source | Ambient | Per ICH Q1B | To assess sensitivity to light, which dictates packaging and storage requirements. ICH Q1B specifies exposure of ≥1.2 million lux hours and ≥200 W h/m²[17][20]. |
Analytical Workflow for Degradant Identification
A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A combination of chromatographic and spectroscopic techniques will be required for separation and structural elucidation.
Caption: Workflow for the analysis and identification of degradation products.
Step-by-Step Methodology:
-
Method Development: Develop a stability-indicating HPLC method, likely reverse-phase with a C18 column, capable of separating the parent peak from all potential degradation products. A photodiode array (PDA) detector is useful for assessing peak purity[21].
-
Initial Screening: Analyze all stressed samples using the developed HPLC-PDA method to quantify the parent compound and detect the formation of degradants[11].
-
Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS/MS). This will provide the molecular weights and fragmentation patterns of the degradation products, which is crucial for proposing structures[1][22][].
-
Isolation of Major Degradants: If major degradation products are observed and their structures cannot be definitively determined by LC-MS alone, use preparative HPLC to isolate these compounds in sufficient quantity for further analysis.
-
Structural Elucidation by NMR: Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) on the isolated degradants to confirm their exact chemical structures[11][].
Conclusion
While this compound is a compound of interest, its stability profile remains uncharacterized. Based on fundamental principles of organic chemistry, it is predicted to be most susceptible to base-catalyzed hydrolysis at the gem-dichlorocyclopropane sites and to thermal or photolytic rearrangement of its strained spiropentane core. This guide provides the theoretical foundation and a practical experimental framework for researchers to systematically investigate these degradation pathways. The execution of the proposed forced degradation studies will provide critical data for the development and safe application of this molecule in its intended scientific and pharmaceutical roles.
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
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Alsante, K. M., et al. (2003). Forced Degradation: A Practical Guide to Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
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Kamboj, P., & Singh, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Toxicology, 2(3). [Link]
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Pharmacentral. (2023). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. [Link]
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Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
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Paller, M., & Doepker, R. D. (1986). Gas-phase photolysis of spiropentane at 147.0 nm. Canadian Journal of Chemistry, 64(11), 2148-2152. [Link]
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Billups, W. E., et al. (2024). Formation and Rearrangement of a Congested Spiropentane from the Trapping of Dibenzonorcarynyliden(e/oid) by Phencyclone. Organic Letters, 26(18), 4301–4305. [Link]
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Gajewski, J. J., & Burka, L. T. (1972). Stereochemistry of and alteration in the mechanism of the spiropentane to methylenecyclobutane thermal rearrangement by polar substituents. Journal of the American Chemical Society, 94(25), 8857–8860. [Link]
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Lapouyade, R., et al. (1990). Synthesis and photoreactions of some spiro[cycloalkanephenalenes]. Journal of the Chemical Society, Perkin Transactions 2, (8), 1359-1364. [Link]
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Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. [Link]
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Liu, B., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 14(30), 8113-8120. [Link]
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An In-depth Technical Guide to the Physical Properties of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and materials science due to their rigid three-dimensional structures, which can lead to enhanced biological activity and unique material properties. 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid is a novel compound featuring a highly strained spiro[2.2]pentane core, further functionalized with a carboxylic acid group and four chlorine atoms. This unique combination of a compact, rigid core, a polar functional group, and heavy halogen atoms suggests that this molecule may possess interesting and potentially useful physicochemical properties. Understanding these properties is paramount for its potential application in drug design, as a synthetic building block, or in the development of new materials.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In the absence of extensive experimental data in publicly available literature, this guide also details the requisite experimental protocols for the precise determination of its key physical characteristics.
Molecular and Chemical Identity
A foundational aspect of characterizing any chemical compound is to establish its fundamental identifiers and structural properties.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1788041-68-8 | , |
| Molecular Formula | C₆H₄Cl₄O₂ | , |
| Molecular Weight | 249.91 g/mol | |
| Appearance | White solid | |
| Purity | ≥97% |
Predicted and Expected Physical Properties
Due to the novelty of this compound, extensive experimental data on its physical properties is not yet available in the literature. However, based on its structure, we can infer certain characteristics and outline the experimental procedures for their determination.
| Physical Property | Predicted/Expected Value | Experimental Protocol |
| Melting Point | Expected to be a relatively high-melting solid. | Capillary Melting Point Determination |
| Boiling Point | Likely to decompose before boiling under atmospheric pressure. | Not applicable; decomposition point would be determined. |
| Solubility | Low solubility in water; soluble in polar organic solvents. | Qualitative and Quantitative Solubility Assessment |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, field-proven methodologies for the experimental characterization of the key physical properties of this compound.
Melting Point Determination
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. The presence of impurities typically leads to a depression and broadening of the melting range. Given that the compound is a solid, this is a fundamental property to determine.
Methodology: Capillary Melting Point
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to collect a small amount of material (2-3 mm in height).
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Initial Determination: A rapid heating rate is used to get an approximate melting range.
-
Precise Determination: A fresh sample is heated slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Rationale: Understanding the solubility of a compound is crucial for its application in drug delivery, formulation, and as a reactant in chemical synthesis. As a carboxylic acid, its solubility is expected to be pH-dependent.
Methodology: Qualitative and Semi-Quantitative Assessment
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 2, 7, and 9), methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Qualitative Assessment:
-
To approximately 1 mL of each solvent in a separate vial, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.
-
The mixture is vortexed for 1-2 minutes.
-
A visual observation is made to classify the compound as soluble, partially soluble, or insoluble.
-
-
pH-Dependent Solubility in Aqueous Media:
-
The solubility in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous solutions should be tested to observe the effect of protonation/deprotonation of the carboxylic acid group. Increased solubility in basic solution is expected due to the formation of the carboxylate salt.
-
-
Semi-Quantitative Assessment:
-
For solvents in which the compound is sparingly soluble, a saturated solution can be prepared.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the supernatant is evaporated to dryness, and the mass of the dissolved solid is determined.
-
Caption: Workflow for Qualitative Solubility Assessment.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, the following are the expected key features based on its structure.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.[1][2]
-
C=O Stretch: A strong, sharp absorption should appear between 1710 and 1760 cm⁻¹. The exact position will depend on whether the acid exists as a monomer or a hydrogen-bonded dimer in the sample.[1]
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are expected for the C-Cl bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be relatively simple. The acidic proton of the carboxylic acid will likely appear as a broad singlet far downfield (>10 ppm). The protons on the cyclopropane rings will appear as complex multiplets in the upfield region, with their chemical shifts influenced by the electronegative chlorine atoms.
-
¹³C NMR: The carbonyl carbon will be observed as a signal in the range of 170-185 ppm. The spiro carbon and the carbons of the cyclopropane rings will have distinct chemical shifts. The carbons bearing the chlorine atoms will be significantly shifted downfield.
Mass Spectrometry (MS)
-
Molecular Ion Peak: Due to the presence of four chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with a predictable intensity ratio, which is a definitive indicator of the number of chlorine atoms in the molecule.[3][4]
-
Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and potentially the loss of chlorine atoms or HCl.
Conclusion
This compound is a compound of significant interest due to its unique structural features. While experimental data on its physical properties are currently limited, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough characterization. The methodologies outlined herein will enable researchers to generate the critical data required to evaluate its potential in drug discovery and materials science. The expected spectroscopic features also provide a roadmap for structural verification and quality control.
References
-
Aladdin Scientific. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid in Organic Solvents
Abstract
The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to final product formulation.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid, a novel compound with a unique molecular architecture. Direct, publicly available solubility data for this specific molecule is scarce; therefore, this document emphasizes the foundational principles of solubility, a strategic approach to solvent selection, and a detailed, field-proven experimental protocol for accurate solubility measurement. We bridge the gap between theoretical prediction and practical application, offering researchers, scientists, and drug development professionals a robust methodology for characterizing this and other novel chemical entities.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the sciences. In drug discovery, for instance, poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs.[3][4] A comprehensive understanding of a compound's solubility in various organic solvents is essential for:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions, purification (crystallization), and isolation.
-
Formulation Science: Developing stable and effective delivery systems, particularly for poorly soluble active pharmaceutical ingredients (APIs).[5]
-
Analytical Chemistry: Preparing samples for analysis by techniques such as HPLC, GC, and NMR.
-
Preclinical Studies: Ensuring compound viability for in vitro and in vivo assays where stock solutions are required.[1]
This guide focuses on this compound (CAS: 1788041-68-8), a molecule characterized by a highly strained spiro[2.2]pentane core, extensive chlorination, and a polar carboxylic acid functional group.[6][7] This unique combination of a bulky, nonpolar hydrocarbon framework and a polar, hydrogen-bonding capable moiety presents a complex and interesting solubility challenge.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the guiding tenet of solubility. The solubility of this compound is dictated by the interplay between its distinct structural features:
-
The Polar Head: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This feature promotes solubility in polar solvents, especially those that can participate in hydrogen bonding (e.g., alcohols, DMSO).
-
The Nonpolar Body: The 4,4,5,5-tetrachloro-spiro[2.2]pentane core is large, rigid, and hydrophobic. The four chlorine atoms, while electronegative, contribute more to the molecule's bulk and nonpolar surface area than to its overall polarity. This part of the molecule favors interactions with nonpolar or weakly polar aprotic solvents through van der Waals forces.
This dual nature suggests that the compound will exhibit moderate to good solubility in polar aprotic solvents that can accommodate both functionalities, and limited solubility in the extremes of very polar (water) or very nonpolar (hexane) solvents.
Logical Relationship Diagram: Factors Influencing Solubility
This diagram illustrates the logical connections between the molecular features of the target compound and its expected affinity for different solvent classes.
Caption: Molecular features and their predicted influence on solvent affinity.
Proposed Solvent Screening & Data Presentation
A systematic approach to solvent selection is crucial. The following table outlines a recommended list of solvents for screening, categorized by their properties. Based on the theoretical principles discussed, we have included a column with hypothetical solubility values to illustrate expected trends. Note: These values are for illustrative purposes only and must be determined experimentally.
| Solvent Class | Solvent | Dielectric Constant (ε) | Polarity Index | Hydrogen Bonding | Hypothetical Solubility (mg/mL at 25°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Acceptor | > 100 |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Acceptor | > 100 | |
| Acetone | 20.7 | 5.1 | Acceptor | 50 - 100 | |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Acceptor | 25 - 50 | |
| Acetonitrile (ACN) | 37.5 | 5.8 | Acceptor | 10 - 25 | |
| Polar Protic | Methanol | 32.7 | 5.1 | Donor & Acceptor | 25 - 50 |
| Ethanol | 24.5 | 4.3 | Donor & Acceptor | 10 - 25 | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | 3.1 | Weak Acceptor | 5 - 10 |
| Toluene | 2.4 | 2.4 | None | < 1 | |
| n-Hexane | 1.9 | 0.1 | None | < 0.1 |
Solvent property data sourced from common chemistry resources.
Experimental Protocol: Thermodynamic Solubility Determination
To obtain reliable and reproducible data, the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility is recommended.[8][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
Materials and Equipment
-
This compound (solid, >97% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.01 mg)
-
2 mL glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatically controlled shaker/incubator (e.g., set to 37 ± 1°C for biopharmaceutical relevance)[10]
-
Centrifuge capable of handling vials
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks for standard preparation
Step-by-Step Methodology
-
Preparation of Standards: a. Accurately weigh a sufficient amount of the test compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) to create a high-concentration stock solution (e.g., 10 mg/mL). b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). c. Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: a. Add an excess amount of solid this compound to a pre-weighed 2 mL vial. An excess is critical to ensure equilibrium with the solid phase is achieved; typically, 2-5 mg is sufficient. b. Record the exact mass of the compound added. c. Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial. d. Securely cap the vial. Prepare each solvent experiment in triplicate to ensure statistical validity.[11]
-
Equilibration: a. Vigorously vortex the vials for 1-2 minutes to ensure the compound is well-dispersated. b. Place the vials in a shaker-incubator set to the desired temperature (e.g., 25°C or 37°C). c. Shake the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is standard for many compounds, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration no longer changes.[10][12]
-
Phase Separation and Sample Analysis: a. After equilibration, visually confirm the presence of undissolved solid material in each vial. b. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. c. Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet. d. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption to the filter should be checked and minimized.[4] e. Immediately dilute the filtered supernatant with a suitable diluent (typically the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve. A precise dilution factor is critical (e.g., 1:100 or 1:1000). f. Analyze the diluted sample by HPLC.
-
Data Calculation: a. Using the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. c. Express the final solubility in appropriate units, such as mg/mL or mmol/L.
Experimental Workflow Diagram
The following flowchart details the sequential steps of the recommended shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Conclusion and Future Directions
This guide establishes a comprehensive, scientifically-grounded methodology for determining the solubility of this compound in organic solvents. By combining theoretical structural analysis with a rigorous, step-by-step experimental protocol, researchers can generate the high-quality, reliable data necessary to advance their work. The unique amphiphilic nature of this compound, possessing both a polar carboxylic acid and a nonpolar chlorinated core, makes it an excellent candidate for exploration in co-solvent systems and advanced formulation strategies, such as lipid-based or amorphous solid dispersion techniques, to further enhance its utility in research and development.[3][13]
References
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- MilliporeSigma. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Jouyban, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
- Malla Reddy College of Pharmacy. (n.d.). BCS Guideline for solubility and Dissolution. SlideShare.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Machado, C., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central.
- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
- World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies.
- Gao, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- Benchchem. (n.d.). Overcoming Poor Solubility of Starting Materials.
- Advanced ChemBlocks. (n.d.). This compound.
- TCI America. (n.d.). 4, 4, 5, 5-tetrachlorospiro[2.2]pentane-1-carboxylic acid, min 97%, 500 mg.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
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- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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Methodological & Application
Synthetic routes to 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
An Application Note for the Conceptual Synthesis of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid
Foreword for the Research Professional
The spiro[2.2]pentane framework represents a unique and highly strained carbocyclic system. Its rigid, three-dimensional structure makes it an intriguing scaffold for medicinal chemistry and materials science, offering precise exit vectors for substituents. However, the inherent ring strain, estimated to be around 65 kcal/mol, presents a formidable synthetic challenge, particularly for densely functionalized derivatives. This document outlines a series of proposed, conceptual synthetic routes to a novel, hypothetical target: This compound .
As no established synthesis for this specific molecule has been reported in the scientific literature, this guide is intended for advanced researchers as a theoretical exploration. It leverages known chemical principles and analogous reactions to construct plausible pathways. The protocols described herein are therefore conceptual and require experimental validation . The primary objective is to provide a logical framework and stimulate further investigation into the synthesis of this and related highly functionalized, strained spirocyclic systems.
Retrosynthetic Analysis and Strategic Overview
The target molecule features two key structural motifs: the spiro[2.2]pentane core and the tetrachlorinated cyclopropane ring. A convergent approach is proposed as the most efficient strategy, involving the synthesis of two key fragments followed by their assembly.
Our primary retrosynthetic disconnection breaks the C1-C2 and C1-C3 bonds of the carboxylated cyclopropane ring. This reveals a key intermediate that can be formed via an intramolecular cyclopropanation reaction. This intermediate, a diazo compound, arises from a precursor synthesized by the nucleophilic addition of a malonic ester derivative to tetrachlorocyclopropene, a commercially available and highly reactive starting material.
This strategy localizes the main synthetic challenges to two key transformations: the initial nucleophilic substitution on the electron-deficient tetrachlorocyclopropene and the subsequent intramolecular cyclopropanation to form the highly strained spirocyclic core.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step sequence beginning with commercially available tetrachlorocyclopropene and diethyl malonate. The key steps involve a nucleophilic substitution to link the two main fragments, followed by conversion to a diazo intermediate and a subsequent rhodium-catalyzed intramolecular cyclopropanation. The final steps involve hydrolysis and decarboxylation to yield the target acid.
Caption: Proposed multi-step synthesis of the target molecule.
Detailed Experimental Protocols (Conceptual)
CAUTION: Tetrachlorocyclopropene is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Many of the proposed reagents are hazardous. Appropriate personal protective equipment (PPE) should be worn at all times.
Step 1: Synthesis of Diethyl 2-(2,3,3-trichlorocycloprop-1-en-1-yl)malonate
-
Rationale: This step establishes the initial C-C bond between the malonate nucleophile and the cyclopropene electrophile. The reaction proceeds via a nucleophilic vinylic substitution. Sodium hydride is used to generate the malonate enolate, which is a potent nucleophile.[1][2][3][4][5]
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexane (3x).
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C.
-
Slowly add a solution of diethyl malonate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the resulting enolate solution back to 0 °C.
-
Add a solution of tetrachlorocyclopropene (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.
-
Step 2: Synthesis of Ethyl 2-(2,3,3-trichlorocycloprop-1-en-1-yl)acetate
-
Rationale: To prepare for the diazo transfer and subsequent cyclopropanation, one of the ester groups must be removed. This is achieved by selective mono-hydrolysis followed by thermal decarboxylation, a classic transformation for malonic esters.[4]
-
Protocol:
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (1.0 eq) in ethanol dropwise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the mixture with 1 M HCl and concentrate in vacuo.
-
To the crude potassium salt, add a small amount of p-toluenesulfonic acid and heat the mixture in toluene, using a Dean-Stark apparatus to remove water.
-
After decarboxylation is complete (monitored by gas evolution), cool the mixture, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over MgSO₄ and concentrate. Purify by column chromatography.
-
Step 3-4: Synthesis of Ethyl 2-diazo-3-(2,3,3-trichlorocycloprop-1-en-1-yl)propanoate
-
Rationale: This two-step sequence first converts the mono-ester into an acid, then into an acid chloride, and finally into the key diazo compound for the intramolecular cyclopropanation.
-
Protocol:
-
(Hydrolysis) Dissolve the mono-ester from Step 2 (1.0 eq) in a THF/water mixture. Add LiOH (1.5 eq) and stir at room temperature until TLC indicates complete conversion. Acidify with 1 M HCl and extract with ethyl acetate. Dry and concentrate to yield the carboxylic acid.
-
(Acid Chloride Formation) To the crude acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir for 2 hours at room temperature. Remove the solvent and excess reagent in vacuo.
-
(Diazo Formation) Dissolve the crude acid chloride in THF and add it dropwise to a solution of ethyl diazoacetate (1.1 eq) and triethylamine (1.2 eq) in THF at 0 °C. Stir overnight at room temperature.
-
Quench with water, extract with ether, wash with brine, dry, and concentrate. Purify carefully by column chromatography (use of basic alumina may be required to prevent decomposition).
-
Step 5: Synthesis of Ethyl 4,4,5-trichlorospiro[2.2]pent-4-ene-1-carboxylate
-
Rationale: This is the key ring-forming step. A rhodium(II) catalyst, such as Rh₂(OAc)₄, is used to generate a rhodium carbenoid from the diazo compound. This intermediate then undergoes an intramolecular [2+1] cycloaddition with the cyclopropene double bond to form the highly strained spiro[2.2]pentane core.[6][7][8][9][10]
-
Protocol:
-
To a solution of the diazo compound from Step 4 (1.0 eq) in anhydrous dichloromethane under N₂, add dirhodium tetraacetate (Rh₂(OAc)₄, 0.01 eq).
-
Stir the reaction at room temperature and monitor for nitrogen evolution and consumption of the starting material by TLC.
-
Once complete, filter the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Step 6: Synthesis of Ethyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate
-
Rationale: The remaining double bond in the spirocyclic intermediate is chlorinated to install the final two chlorine atoms.
-
Protocol:
-
Dissolve the spiro-alkene from Step 5 (1.0 eq) in carbon tetrachloride.
-
Bubble chlorine gas through the solution at 0 °C, or add a solution of Cl₂ in CCl₄, until TLC analysis shows complete consumption of the starting material.
-
Purge the solution with N₂ to remove excess chlorine.
-
Concentrate the solution to yield the crude tetrachlorinated product, which can be purified by chromatography or recrystallization.
-
Step 7: Synthesis of this compound
-
Rationale: The final step is the hydrolysis of the sterically hindered ethyl ester. Standard saponification conditions may be slow or ineffective. A more potent, non-aqueous hydrolysis method using "anhydrous hydroxide" (generated from potassium tert-butoxide and water) in DMSO is proposed to overcome the steric hindrance.[11][12][13]
-
Protocol:
-
In a flask under N₂, dissolve potassium tert-butoxide (3.0 eq) in anhydrous DMSO.
-
Add water (1.5 eq) to generate the "anhydrous hydroxide" reagent.
-
Add a solution of the ester from Step 6 (1.0 eq) in DMSO.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and acidify to pH 2 with concentrated HCl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or preparative HPLC.
-
Data Summary and Validation
As this is a conceptual synthesis, the following table provides target parameters for each step. Experimental validation would require rigorous characterization of all intermediates and the final product.
| Step | Product Name | Target Yield (%) | Proposed Analytical Validation |
| 1 | Diethyl 2-(2,3,3-trichlorocycloprop-1-en-1-yl)malonate | 60-75 | ¹H NMR, ¹³C NMR, HRMS, IR |
| 2 | Ethyl 2-(2,3,3-trichlorocycloprop-1-en-1-yl)acetate | 70-85 | ¹H NMR, ¹³C NMR, HRMS, IR |
| 3-4 | Ethyl 2-diazo-3-(2,3,3-trichlorocycloprop-1-en-1-yl)propanoate | 50-65 | ¹H NMR, ¹³C NMR, HRMS, IR (strong diazo stretch ~2100 cm⁻¹) |
| 5 | Ethyl 4,4,5-trichlorospiro[2.2]pent-4-ene-1-carboxylate | 45-60 | ¹H NMR, ¹³C NMR, HRMS, IR |
| 6 | Ethyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate | 80-95 | ¹H NMR, ¹³C NMR, HRMS, IR |
| 7 | This compound | 75-90 | ¹H NMR, ¹³C NMR, HRMS, IR, Melting Point |
Alternative Conceptual Routes
While the primary route is considered the most plausible, other strategies could be explored. One alternative involves the synthesis of a methylenecyclopropane-1-carboxylic ester, followed by a tandem dichlorocyclopropanation.
Caption: Alternative route via dichlorocarbene addition.
The primary challenge in this alternative route is the selective chlorination of the second cyclopropane ring (Step C -> D) without ring-opening or side reactions. This step is anticipated to be low-yielding and difficult to control, making the primary proposed route more strategically sound.
References
-
Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available at: [Link]
-
Wikipedia contributors. (n.d.). Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. Available at: [Link]
-
Lindsay, V. N. G., et al. (2011). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. PMC. Available at: [Link]
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Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. Available at: [Link]
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Maier, T. C., & Fu, G. C. (2006). Rhodium(II)‐Catalyzed Inter‐ and Intramolecular Enantioselective Cyclopropanations with Alkyl‐Diazo(triorganylsilyl)acetates. ResearchGate. Available at: [Link]
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Li, Z., et al. (2009). Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. Available at: [Link]
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Lindsay, V. N. G., & Charette, A. B. (2012). Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration. Accounts of chemical research, 45(6), 945–957. Available at: [Link]
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Theodorou, V., et al. (2018). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]
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Hu, W., et al. (2005). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. PMC. Available at: [Link]
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Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
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Derivatization of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid for biological screening
Application Note & Protocols
Topic: Derivatization of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid for Biological Screening Library Synthesis
Introduction: Unlocking New Chemical Space with Strained Spirocycles
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that provide three-dimensional diversity is paramount. Spirocyclic systems, which feature two rings sharing a single atom, are increasingly recognized as privileged scaffolds.[1][2] Their inherent conformational rigidity can pre-organize pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets, while their sp3-rich character often improves physicochemical properties like solubility and metabolic stability.[3][4][5]
This application note focuses on a unique and unexplored scaffold: This compound . This molecule presents a compelling starting point for library synthesis due to several key features:
-
A Highly Strained Core: The spiro[2.2]pentane system, composed of two fused cyclopropane rings, is one of the most strained, isolable carbocycles. This strain influences the molecule's geometry and electronic properties, presenting a unique vector into unexplored chemical space.[6]
-
Conformational Restriction: The rigid spirocyclic core locks the substituents in well-defined spatial orientations, reducing the entropic penalty upon binding to a target.
-
Polychlorination: The four chlorine atoms significantly increase the molecule's lipophilicity and introduce steric bulk, which can be exploited to probe specific pockets in a protein binding site. The chemical properties of polychlorinated alkanes suggest high stability.[7]
The carboxylic acid moiety serves as a versatile chemical handle for derivatization. However, carboxylic acids themselves can be problematic in drug candidates due to potential issues with cell permeability, high plasma protein binding, and the risk of forming reactive acyl-glucuronide metabolites.[8][9] Therefore, derivatizing this group into a library of amides, esters, and other bioisosteres is a critical strategy to mitigate these risks and explore the structure-activity relationship (SAR) of this novel scaffold.[10][11]
This document provides detailed, field-proven protocols for the parallel synthesis of amide and ester libraries from this compound, tailored for high-throughput screening (HTS) campaigns.[12][13]
Strategic Rationale for Library Design
The primary objective is to create a focused library of derivatives to rapidly assess the biological potential of the tetrachlorospiro[2.2]pentane core. The derivatization strategy is designed to systematically vary key physicochemical properties.
-
Amide Library: Amide bond formation is a cornerstone of medicinal chemistry. By coupling the core acid with a diverse set of primary and secondary amines, we can introduce a wide range of functionalities. This allows for the exploration of hydrogen bond donors and acceptors, basic and neutral centers, and various steric profiles to probe for key interactions with a biological target.
-
Ester Library: Esterification serves as a complementary approach. Esters are generally more lipophilic and less metabolically stable than amides (often acting as prodrugs), which can be advantageous for modulating pharmacokinetic profiles.
The workflow is designed for a 96-well plate format to be compatible with automated liquid handlers and high-throughput purification and analysis systems.[14][15][16]
Caption: Overall library synthesis and screening workflow.
Protocol I: Parallel Amide Library Synthesis
This protocol utilizes a carbodiimide-mediated coupling, which is robust and generally high-yielding for a wide range of substrates.[17] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) is particularly effective at minimizing side reactions and preserving stereochemical integrity, though racemization is not a concern for the specified core acid.[18]
2.1. Causality Behind Experimental Choices
-
Coupling Reagent (EDC/HOAt): EDC is a water-soluble carbodiimide, making the post-reaction workup simpler as the resulting urea byproduct can be removed with an aqueous wash. HOAt is used as an activating agent that forms an active ester with the carboxylic acid, which is less prone to side reactions and more reactive towards the amine than the O-acylisourea intermediate formed with EDC alone.[17][18]
-
Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that dissolves the core acid, a wide range of amine building blocks, and the coupling reagents. Its high boiling point makes it suitable for reactions that may require gentle heating, although this protocol is designed for room temperature.
-
Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic hindered base used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
2.2. Step-by-Step Methodology
Reagents & Materials:
-
This compound
-
Diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction blocks (e.g., 2 mL deep-well plates)
-
Automated liquid handler or multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of the core acid in anhydrous DMF.
-
Prepare 0.25 M stock solutions of each amine building block in anhydrous DMF in a 96-well source plate.
-
Prepare a fresh "Coupling Cocktail" solution in anhydrous DMF containing EDC (0.2 M) and HOAt (0.2 M).
-
Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL (40 µmol, 1.0 equiv) of the core acid stock solution.
-
Add 200 µL (50 µmol, 1.25 equiv) of the corresponding amine stock solution to each well.
-
Add 50 µL (40 µmol, 1.0 equiv) of the DIPEA stock solution.
-
Initiate the reaction by adding 250 µL (50 µmol, 1.25 equiv) of the Coupling Cocktail to each well. The total reaction volume is ~700 µL.
-
-
Reaction & Work-up:
-
Seal the reaction block securely.
-
Agitate the block on an orbital shaker at room temperature for 16 hours.
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the products by adding 1000 µL of ethyl acetate, sealing, shaking vigorously, and centrifuging to separate the layers.
-
Transfer the organic (upper) layer to a new 96-well plate for analysis and purification.
-
2.3. Quantitative Data Summary
| Parameter | Value | Rationale |
| Acid Concentration | 0.05 M (final) | Balances solubility and reaction rate. |
| Amine Equiv. | 1.25 | Drives the reaction to completion. |
| EDC/HOAt Equiv. | 1.25 | Ensures full activation of the carboxylic acid. |
| Temperature | 25 °C (RT) | Mild conditions prevent degradation of the strained core. |
| Reaction Time | 16 h | Sufficient for most amine couplings to reach completion. |
| Expected Purity | >85% (crude) | Typical for parallel synthesis before purification. |
Protocol II: Ester Library Synthesis
For ester synthesis, direct conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol is a highly reliable and general method, especially when dealing with sterically hindered alcohols or acids.[19] This avoids the equilibrium limitations of Fischer esterification.[20][21]
3.1. Causality Behind Experimental Choices
-
Activation Reagent (Oxalyl Chloride): Oxalyl chloride is a mild and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (CO, CO₂, HCl) are gaseous, which simplifies the reaction as they are easily removed, driving the reaction to completion.
-
Solvent (DCM): Dichloromethane is a relatively non-polar, low-boiling-point solvent that is ideal for the acyl chloride formation step and is compatible with a wide range of alcohols.
-
Base (Pyridine): Pyridine acts as a nucleophilic catalyst and an acid scavenger in the subsequent esterification step, promoting the reaction between the acyl chloride and the alcohol.
3.2. Step-by-Step Methodology
Reagents & Materials:
-
This compound
-
Diverse library of primary and secondary alcohols
-
Oxalyl Chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF, catalytic)
-
96-well reaction blocks
Procedure:
-
Acyl Chloride Formation (in a 96-well reaction block):
-
To each well, add 200 µL (40 µmol, 1.0 equiv) of the core acid stock solution (0.2 M in DCM).
-
Add 1 µL of anhydrous DMF (catalytic amount) to each well.
-
Cool the reaction block to 0 °C in an ice bath.
-
Carefully add 40 µL of a 2.0 M solution of oxalyl chloride in DCM (80 µmol, 2.0 equiv).
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour.
-
Remove all volatile components in vacuo to yield the crude acyl chloride.
-
-
Esterification:
-
Re-dissolve the crude acyl chloride in each well in 200 µL of anhydrous DCM.
-
Add 200 µL (50 µmol, 1.25 equiv) of the corresponding alcohol stock solution (0.25 M in DCM).
-
Add 10 µL (124 µmol, ~3.0 equiv) of pyridine to each well.
-
-
Reaction & Work-up:
-
Seal the reaction block and agitate at room temperature for 4-6 hours.
-
Quench the reaction by adding 500 µL of 1 M HCl (aq).
-
Extract with 1000 µL of DCM, separate the layers, and transfer the organic phase to a new plate for analysis and purification.
-
Caption: Generalized workflow for amide and ester synthesis.
Quality Control and Compound Characterization
Ensuring the purity and identity of library members is a self-validating step crucial for the reliability of subsequent biological screening data.[14] A high-throughput LC-MS system is the primary tool for this analysis.[22][23]
4.1. Standard QC Protocol
-
Sample Preparation: Dilute a small aliquot (e.g., 5 µL) from each crude or purified reaction well into 200 µL of acetonitrile/water (1:1) in a 96-well analysis plate.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 4-5 minutes per sample.
-
Detection: UV/Vis (e.g., 214 nm, 254 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS).
-
-
Data Review: Automated software should process the data to provide:
-
Purity assessment (% area under the curve from the UV trace).
-
Confirmation of expected mass [M+H]⁺ or [M-H]⁻.
-
4.2. Representative Characterization Data
For a new library, it is best practice to fully characterize a few representative examples by NMR to confirm that the reaction chemistry is proceeding as expected.[24][25][26]
| Derivative Example | Method | Expected [M+H]⁺ | Purity (LC-MS) | NMR Confirmation |
| N-benzyl amide | Protocol I | 365.9 | >95% | Confirmed |
| Ethyl ester | Protocol II | 302.9 | >95% | Confirmed |
Conclusion
The protocols detailed in this application note provide a robust and scalable framework for the synthesis of novel amide and ester libraries based on the unique this compound scaffold. By explaining the causality behind reagent and condition selection, and integrating mandatory high-throughput quality control steps, these methods ensure the generation of high-quality compound collections. The resulting libraries, possessing significant three-dimensional complexity and novel chemical features, are primed for biological screening campaigns aimed at discovering new lead compounds for drug development.
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Application Notes & Protocols: The Strategic Use of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid in Modern Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel chemical matter to address challenging biological targets is a cornerstone of modern drug discovery. Success in this endeavor often hinges on moving beyond traditional, planar scaffolds to explore the vastness of three-dimensional chemical space. 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid emerges as a compelling, yet underexplored, building block for this purpose. Its unique architecture—a rigid spiro[2.2]pentane core, heavy chlorination, and a versatile carboxylic acid handle—offers a unique combination of properties. This guide provides an in-depth analysis of the rationale behind its use, potential applications in targeted protein degradation and fragment-based screening, and detailed protocols for its derivatization.
Introduction: A Scaffold for Navigating 3D Chemical Space
This compound (CAS 1788041-68-8) is a synthetic building block characterized by several key structural features that make it of significant interest in medicinal chemistry.[1]
-
The Spiro[2.2]pentane Core: This highly strained, bicyclic system is composed of two fused cyclopropane rings. Such spirocycles are recognized as valuable scaffolds because their conformational rigidity and well-defined three-dimensional structure allow for precise projection of substituents into the binding pockets of biological targets.[2][3] This high fraction of sp³-hybridized carbons provides an "escape from flatland," a critical strategy for improving the physicochemical properties of drug candidates.[2]
-
Perchlorination of one Cyclopropyl Ring: The presence of four chlorine atoms dramatically influences the molecule's properties. Halogenation is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity.[4][5] Specifically, chlorine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, which can be exploited for enhancing ligand-protein interactions.[6][7][8]
-
The Carboxylic Acid Handle: The carboxylic acid is a ubiquitous functional group in pharmaceuticals, often serving as a key pharmacophore for engaging targets through hydrogen bonding or ionic interactions.[9][10] However, it also presents challenges such as poor membrane permeability and rapid metabolic clearance.[11] The true utility of this handle on the tetrachlorospiropentane scaffold lies in its versatility as a synthetic anchor point for further elaboration or for its conversion into more favorable bioisosteres.[12]
Notably, this compound has been classified as a Protein Degrader Building Block , suggesting its primary utility is in the construction of larger, functional molecules like Proteolysis Targeting Chimeras (PROTACs).[13][14]
Physicochemical Properties and Rationale for Use
To effectively deploy this building block, it is crucial to understand its intrinsic properties. While extensive experimental data is not publicly available, we can infer key parameters based on its structure and comparison to analogues.
| Property | Value / Observation | Rationale and Implication in Drug Design |
| Molecular Formula | C₆H₄Cl₄O₂ | Low atom count for a heavily functionalized scaffold, making it an efficient starting point. |
| Molecular Weight | 249.91 g/mol [1] | Within the "Rule of Three" for fragments, suggesting suitability for Fragment-Based Drug Discovery (FBDD).[15] |
| Appearance | White Solid[1] | Standard for crystalline organic acids. |
| Calculated LogP | ~2.5 - 3.5 (Estimated) | The tetrachlorination significantly increases lipophilicity compared to the parent spiro[2.2]pentane-1-carboxylic acid (cLogP ~0.9).[16] This moderate lipophilicity can improve membrane permeability but may require optimization to avoid non-specific binding. |
| Acidity (pKa) | ~3.5 - 4.5 (Estimated) | Expected to be a stronger acid than typical alkyl carboxylic acids due to the electron-withdrawing effect of the chlorine atoms. This influences its ionization state at physiological pH. |
| 3D Structure | Rigid, spirocyclic | Provides a fixed orientation for appended groups, reducing the entropic penalty of binding to a protein target. The defined exit vectors from the scaffold are a key advantage.[2] |
Causality Behind Experimental Choices:
-
Why choose a spiro[2.2]pentane scaffold? The rigidity of this scaffold is its primary asset. Unlike flexible aliphatic chains, it does not collapse upon binding, ensuring that the pharmacophoric elements it presents are held in a bioactive conformation. This pre-organization can lead to a significant enhancement in binding affinity.
-
What is the role of the tetrachloro group? Beyond modulating lipophilicity, the cluster of chlorine atoms creates a unique electronic environment. This region can engage in productive halogen bonds with electron-rich residues (e.g., carbonyl backbones, serine, threonine) in a protein active site.[6][17] This interaction is highly directional and can provide a level of binding specificity that is difficult to achieve with purely hydrophobic interactions. Furthermore, heavy chlorination can block sites of metabolism, potentially increasing the half-life of a derived compound.[18]
Application I: A Building Block for Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[19] They consist of three components: a warhead (binds the target protein), an E3 ligase ligand, and a linker. The carboxylic acid of this compound makes it an ideal starting point for synthesizing the warhead-linker component.
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Linker
This protocol describes a standard procedure for the first step in PROTAC synthesis, where the warhead scaffold is attached to a linker.
Materials:
-
This compound (1.0 eq)
-
Amine-terminated linker (e.g., N-Boc-2-aminoethyl) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine-terminated linker (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Causality: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid by forming an active ester, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the generated hexafluorophosphate salt and maintain a basic pH for the reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Causality: The bicarbonate wash removes unreacted HATU byproducts and any remaining acidic starting material. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide-linked conjugate.
Application II: A Core Fragment for Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments").[20][21][22] The title compound's molecular weight (~250 g/mol ) and structural rigidity make it an excellent candidate for an FBDD library. Its unique 3D shape allows it to probe regions of a protein's binding site that may be inaccessible to more conventional, flatter fragments.
Strategic Modification: Bioisosteric Replacement of the Carboxylic Acid
While the carboxylic acid is a useful synthetic handle, its acidic nature can be detrimental to a drug's ADME properties. Replacing it with a bioisostere, such as a tetrazole, is a well-established strategy in medicinal chemistry.[23] Tetrazoles are metabolically stable and have a similar pKa to carboxylic acids, allowing them to maintain key binding interactions while improving drug-like properties.[12][24]
Protocol 2: (Hypothetical) Synthesis of 5-(4,4,5,5-Tetrachlorospiro[2.2]pentan-1-yl)-1H-tetrazole
This two-step protocol outlines a plausible route from the carboxylic acid to its tetrazole bioisostere, proceeding through a nitrile intermediate.
Step 2A: Conversion of Carboxylic Acid to Nitrile
Materials:
-
Product from Protocol 1 (Amide) or a simple primary amide of the title compound
-
Dehydrating agent (e.g., Trifluoroacetic anhydride (TFAA) or Phosphorus oxychloride (POCl₃))
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve the primary amide (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add anhydrous pyridine (2.2 eq) followed by the dropwise addition of TFAA (1.5 eq).
-
Causality: TFAA is a powerful dehydrating agent that converts the primary amide to the corresponding nitrile. Pyridine acts as a base to scavenge the trifluoroacetic acid byproduct.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude nitrile by flash chromatography.
Step 2B: [3+2] Cycloaddition to form the Tetrazole
Materials:
-
Nitrile intermediate from Step 2A (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Triethylammonium chloride or Zinc(II) chloride (catalyst) (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
Setup: In a flask equipped with a reflux condenser, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in DMF.
-
Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.
-
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Causality: This is a classic [3+2] cycloaddition reaction between the nitrile and the azide anion to form the stable tetrazole ring. The Lewis or Brønsted acid catalyst activates the nitrile towards nucleophilic attack.[25]
-
-
Work-up: Cool the reaction to room temperature. Carefully acidify the mixture with aqueous HCl (e.g., 2 M) to pH ~2-3 to protonate the tetrazole.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Purification: Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography or recrystallization to yield the final tetrazole product.
Conclusion and Future Outlook
This compound represents a sophisticated building block that empowers medicinal chemists to create molecules with high degrees of three-dimensionality and novel structural features. Its rigid core is ideal for generating potent ligands through conformational constraint, while the heavy chlorination offers opportunities for halogen bonding and improved metabolic stability. The protocols provided herein demonstrate its utility as a versatile starting point for both targeted protein degraders and fragment-based discovery campaigns. As drug discovery continues to tackle increasingly complex protein targets, the strategic incorporation of such unique, 3D-rich scaffolds will be indispensable for the development of the next generation of therapeutics.
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Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. ([Link])
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Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxindoles: a rich source of novel drug candidates. Chemical Reviews, 114(17), 8257-8322. ([Link])
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PubChem. (n.d.). Spiro[2.2]pentane-1-carboxylic acid. National Center for Biotechnology Information. ([Link])
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Duarte, F., Ferreira, L. G., & Pan, D. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5991-6013. ([Link])
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Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. ([Link])
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Himo, F., & Sharpless, K. B. (2005). The [3+2] cycloaddition of azides and acetylenes. Angewandte Chemie International Edition, 44(21), 3204-3207. ([Link])
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Lassalas, P., Gay, B., & Lasfargeas, C. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 59(7), 3183-3203. ([Link])
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Selvita. (n.d.). Fragment-Based Drug Discovery. ([Link])
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Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. ([Link])
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Xu, C., Wang, M., & Wang, J. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113644. ([Link])
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. ([Link])
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Zou, J. W., Lu, G. W., & Liu, Z. G. (2019). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Future Medicinal Chemistry, 11(13), 1605-1618. ([Link])
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Popova, Y., & Gaponik, N. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 22(1), 108-124. ([Link])
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Wikipedia. (n.d.). Fragment-based lead discovery. ([Link])
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Marek, I., & Simaan, S. (2008). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 130(42), 13996-13997. ([Link])
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Meanwell, N. A. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5991-6013. ([Link])
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Stepanov, A. A., & Ivanov, V. D. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. ([Link])
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Gulevich, A. V., & Dudnik, A. S. (2012). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 134(38), 15885-15888. ([Link])
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De Vleeschouwer, M., & De Kimpe, N. (2022). Carboxylic acid bioisosteres in medicinal chemistry: synthesis and properties. Journal of Chemistry, 2022, 2164558. ([Link])
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One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. ([Link])
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BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. ([Link])
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IHS. (2016). The Benefits of Chlorine Chemistry in Pharmaceuticals in the United States and Canada. ([Link])
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PubChem. (n.d.). Spiro(2.2)pentane-1-carboxylic acid, 2-cyclopropyl-2-methyl-. National Center for Biotechnology Information. ([Link])
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Schiebel, J., & Heine, A. (2018). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 58(10), 2045-2053. ([Link])
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That Chemist. (2023, September 1). Synthesizing Tetrazoles with Fluorosulfonyl Azide [Video]. YouTube. ([Link])
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Toppr. (n.d.). Show one-step synthesis of spiro(2,2)pentane from organic compounds containing not more than three carbons. ([Link])
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Cravatt, B. F., & Oprea, T. I. (2019). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Journal of Medicinal Chemistry, 62(2), 643-654. ([Link])
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LibreTexts Chemistry. (2022). 15.3: Physical Properties of Carboxylic Acids. ([Link])
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Application of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid as a building block in organic synthesis
An Application Note and Protocols for the Synthetic Utility of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
A Novel Building Block for Modern Organic Synthesis and Drug Discovery
Introduction: Unveiling a Strained Scaffold for Chemical Innovation
In the continuous quest for novel molecular architectures in drug discovery and materials science, the exploration of unique chemical space is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, properties that are highly desirable for modulating biological activity and improving physicochemical properties.[1][2] The introduction of spirocycles has proven valuable for optimizing key parameters such as conformational freedom/restriction, lipophilicity, and metabolic stability.[1] This application note introduces This compound , a highly functionalized and strained building block with significant potential for constructing complex molecular frameworks.
This molecule, with the CAS number 1788041-68-8, combines several key structural features that make it a compelling starting material for synthetic chemists[3][4]:
-
A Spiro[2.2]pentane Core: This highly strained bicyclic system, composed of two fused cyclopropane rings, possesses significant ring strain energy, suggesting a predisposition towards ring-opening reactions to furnish novel carbocyclic and heterocyclic scaffolds.
-
Tetrachlorination: The presence of four chlorine atoms on the cyclopropane rings significantly influences the molecule's electronic properties and provides potential handles for further functionalization through dehalogenation or cross-coupling reactions.
-
A Carboxylic Acid Moiety: This versatile functional group allows for a wide range of classical transformations, including amidation, esterification, and reduction, enabling its conjugation to other molecules of interest.
This guide will provide an in-depth analysis of the potential applications of this compound as a building block, complete with detailed, field-proven insights and hypothetical protocols to guide researchers in its synthetic exploration.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1788041-68-8 | [3][4] |
| Molecular Formula | C₆H₄Cl₄O₂ | [3][4] |
| Molecular Weight | 249.91 g/mol | [3] |
| Appearance | White solid | [3] |
| Purity | ≥97% | [3] |
| Storage | Store at 0-8 °C | [3] |
Safety Precautions: this compound is classified as toxic if swallowed or inhaled and causes serious eye irritation. It is also toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]
Proposed Synthetic Applications and Protocols
The unique structural attributes of this compound open up a plethora of possibilities for its application in organic synthesis. Below, we outline several potential synthetic pathways and provide detailed, albeit theoretical, protocols as a starting point for experimental investigation.
Application 1: Synthesis of Novel Spirocyclic Amides and Esters
The carboxylic acid functionality serves as a straightforward handle for the synthesis of a diverse library of amides and esters. These derivatives can be explored for their biological activities, as the introduction of a spirocyclic moiety can significantly enhance the pharmacological profile of known active compounds.[5][6]
Workflow for Amide and Ester Synthesis
Caption: General workflow for the synthesis of amide and ester derivatives.
Protocol 1: Synthesis of N-benzyl-4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxamide
This protocol describes a standard amide coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (250 mg, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere of nitrogen, add DIPEA (0.44 mL, 2.5 mmol).
-
In a separate flask, dissolve HATU (456 mg, 1.2 mmol) in anhydrous DMF (2 mL) and add it to the reaction mixture.
-
Stir the mixture for 10 minutes at room temperature.
-
Add benzylamine (0.12 mL, 1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxamide.
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields in amide bond formation. DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction.
Application 2: Ring-Opening Reactions to Access Novel Scaffolds
The high ring strain of the spiro[2.2]pentane system suggests that it can undergo ring-opening reactions under thermal, photochemical, or transition-metal-catalyzed conditions. This could lead to the formation of unique and synthetically valuable bicyclopropylidene or cyclobutene derivatives.[7][8]
Proposed Ring-Opening Pathway
Caption: Proposed pathway for transition-metal-catalyzed ring-opening and cycloaddition.
Protocol 2: Hypothetical Rh(I)-Catalyzed Ring-Opening and [3+2] Cycloaddition
This theoretical protocol is based on known reactivity of similar strained systems.
Materials:
-
Methyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate (1.0 eq)
-
N-phenylmaleimide (1.5 eq)
-
[Rh(CO)₂Cl]₂ (5 mol%)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add methyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate (264 mg, 1.0 mmol), N-phenylmaleimide (260 mg, 1.5 mmol), and [Rh(CO)₂Cl]₂ (19 mg, 0.05 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the expected cycloadduct.
Rationale: Rhodium(I) catalysts are known to effectively mediate the ring-opening of strained carbocycles. The resulting intermediate can then be trapped by a suitable dipolarophile, such as N-phenylmaleimide, in a formal [3+2] cycloaddition to generate a more complex polycyclic system. The ester starting material is proposed to avoid potential complications with the free carboxylic acid coordinating to the metal catalyst.
Application 3: Reductive Dechlorination
The four chlorine atoms can potentially be removed through reductive dechlorination, providing access to the parent spiro[2.2]pentane-1-carboxylic acid or partially dechlorinated analogues. These products would still retain the desirable spirocyclic core but with altered electronic and steric properties.
Protocol 3: Proposed Reductive Dechlorination with Zinc
Materials:
-
This compound (1.0 eq)
-
Zinc dust (10 eq)
-
Acetic acid
-
Methanol
-
Dichloromethane
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Suspend this compound (250 mg, 1.0 mmol) and zinc dust (654 mg, 10.0 mmol) in methanol (10 mL).
-
Add acetic acid (1 mL) dropwise to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 48 hours. The extent of dechlorination can be monitored by GC-MS analysis of aliquots.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization.
Rationale: Activated zinc in the presence of a proton source like acetic acid is a classic method for the reduction of alkyl halides. The reaction conditions can potentially be tuned (e.g., by changing the temperature or solvent) to achieve selective partial dechlorination.
Future Outlook and Significance in Drug Discovery
The strategic incorporation of sp3-rich, conformationally constrained scaffolds is a growing trend in medicinal chemistry to escape "flatland" and improve the properties of drug candidates.[2] this compound is a prime candidate to contribute to this effort. The synthetic transformations outlined above provide pathways to novel molecular entities with unique three-dimensional shapes. These new compounds could serve as valuable additions to screening libraries for the discovery of new bioactive agents.[9][10] The potential to generate diverse libraries of amides, esters, and more complex heterocyclic systems from this single building block makes it a powerful tool for medicinal chemists.
References
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- Gontijo, R. N. F., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry.
-
Spiro(2.2)pentane-1-carboxylic acid, 2-cyclopropyl-2-methyl-. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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- Process for the preparation of cyclopropylacetylene. (2001). Google Patents.
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- [2.
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- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2018). Beilstein Journal of Organic Chemistry.
- Van der Eycken, E., & Kappe, C. O. (2017). Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Green Chemistry.
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Application Notes and Protocols for the Polymerization of Functionalized Spiro[2.2]pentane Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Untapped Potential of Spiro[2.2]pentanes in Polymer Science
Spiro[2.2]pentane (SCP), the simplest spiro-connected cycloalkane, represents a fascinating yet underexplored monomer class in polymer chemistry.[1] Its structure, consisting of two fused cyclopropane rings, results in significant ring strain, making it an excellent candidate for ring-opening polymerization (ROP). The resulting polymers, featuring a unique sequence of cyclobutane and methylene units, are poised to offer novel material properties. For drug development professionals, the rigid, three-dimensional nature of the spiropentane scaffold provides an exciting new avenue for creating polymers with precisely controlled architectures for applications such as drug delivery, tissue engineering, and advanced biomaterials.[2]
This guide provides a comprehensive overview of the theoretical and practical aspects of polymerizing functionalized spiro[2.2]pentane monomers. We will delve into the primary polymerization mechanisms, offer detailed experimental protocols, and discuss the potential properties and applications of the resulting polymers.
The Driving Force: Ring Strain and Polymerization Mechanisms
The polymerization of cyclic monomers is primarily driven by the release of ring strain. Spiro[2.2]pentane possesses a high degree of strain (approximately 65 kcal/mol), comparable to that of norbornene, a workhorse in ring-opening metathesis polymerization (ROMP). This high strain energy provides a strong thermodynamic driving force for polymerization.[3] Two principal mechanisms are viable for the polymerization of functionalized spiro[2.2]pentane monomers: Ring-Opening Metathesis Polymerization (ROMP) and Cationic Ring-Opening Polymerization (CROP).
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful chain-growth polymerization technique that utilizes transition metal carbene catalysts, most notably Grubbs and Schrock catalysts.[4][5] The mechanism involves the [2+2] cycloaddition of the metal carbene to a double bond in the monomer, followed by a retro-[2+2] cycloaddition that opens the ring and regenerates a metal carbene at the propagating chain end. For spiro[2.2]pentane derivatives to be amenable to ROMP, they must contain an olefinic handle, such as a methylene group, to initiate the metathesis reaction. Methylenespiro[2.2]pentane is a prime candidate for this type of polymerization.
The living nature of modern ROMP allows for excellent control over polymer molecular weight, polydispersity, and architecture, enabling the synthesis of block copolymers and other complex structures.[3]
Cationic Ring-Opening Polymerization (CROP)
CROP is another viable pathway for the polymerization of highly strained rings. This method is initiated by electrophilic species, such as strong protic or Lewis acids, which attack an electron-rich site on the monomer, leading to the formation of a cationic propagating species.[1] For spiro[2.2]pentane monomers, the high p-character of the external C-C bonds of the cyclopropane rings makes them susceptible to electrophilic attack. The resulting ring-opening would generate a carbocation that can then propagate by attacking subsequent monomer units. CROP is particularly useful for polymerizing monomers that do not contain a double bond.
Monomer Synthesis: Building the Foundation
The ability to introduce a wide variety of functional groups onto the spiro[2.2]pentane scaffold is crucial for tailoring the properties of the final polymer for specific applications. Several synthetic routes to functionalized spiropentanes have been established.
A common strategy involves the cyclopropanation of allenes or methylenecyclopropanes. For instance, the Simmons-Smith cyclopropanation of allenamides can produce amido-functionalized spiro[2.2]pentanes.[6] Another approach is the carbene addition to alkylidenecyclopropanes.[7] These methods allow for the incorporation of functionalities such as esters, amides, and aryl groups, which can serve as attachment points for drugs, imaging agents, or targeting moieties.
Experimental Protocols
The following protocols are designed to be a starting point for researchers. Optimization of reaction conditions will be necessary depending on the specific monomer and desired polymer characteristics.
Protocol 1: Ring-Opening Metathesis Polymerization of Methylene-Substituted Spiro[2.2]pentane
This protocol describes the living polymerization of a generic methylene-functionalized spiro[2.2]pentane monomer using a third-generation Grubbs catalyst.
Materials:
-
Methylene-functionalized spiro[2.2]pentane monomer
-
Grubbs third-generation catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the monomer in DCM (e.g., 1 M). Prepare a separate stock solution of the G3 catalyst in DCM (e.g., 10 mg/mL).
-
Reaction Setup: In a Schlenk flask under argon, add the desired volume of the monomer stock solution. The monomer-to-catalyst ratio will determine the target degree of polymerization. For example, for a target degree of polymerization of 100, a ratio of 100:1 monomer to catalyst should be used.
-
Initiation: Rapidly inject the calculated volume of the G3 catalyst stock solution into the stirring monomer solution at room temperature. A color change is typically observed upon initiation.
-
Polymerization: Allow the reaction to proceed with vigorous stirring. The polymerization of highly strained monomers is often rapid. Monitor the reaction progress by taking aliquots at different time points and analyzing by ¹H NMR spectroscopy for the disappearance of monomer signals.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst). Allow the mixture to stir for 30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by size-exclusion chromatography (SEC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by NMR spectroscopy to confirm the polymer structure.
Protocol 2: Cationic Ring-Opening Polymerization of a Functionalized Spiro[2.2]pentane
This protocol outlines a general procedure for the CROP of a spiro[2.2]pentane monomer bearing an electron-donating functional group, which can stabilize the cationic propagating center.
Materials:
-
Functionalized spiro[2.2]pentane monomer
-
Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous, degassed dichloromethane (DCM)
-
Methanol containing a small amount of ammonia (quenching solution)
-
Hexanes (for precipitation)
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the functionalized spiro[2.2]pentane monomer in anhydrous DCM. Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) to control the polymerization.
-
Initiation: Add the Lewis acid initiator dropwise to the stirred monomer solution. The amount of initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Maintain the reaction at the chosen temperature and monitor its progress by techniques such as ¹H NMR or dilatometry. Cationic polymerizations can be very fast.
-
Quenching: Terminate the polymerization by adding the cold reaction mixture to a solution of methanol containing a small amount of ammonia to neutralize the acidic initiator.
-
Polymer Isolation: Precipitate the polymer by adding the quenched solution to a large volume of a non-solvent such as hexanes.
-
Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
-
Characterization: Analyze the polymer's molecular weight and PDI by SEC and confirm its structure by NMR and IR spectroscopy.
Data Presentation and Expected Outcomes
The successful polymerization of functionalized spiro[2.2]pentane monomers should yield polymers with predictable molecular weights and narrow molecular weight distributions, particularly when using living polymerization techniques like ROMP. The tables below provide hypothetical examples of expected outcomes based on the protocols described above.
Table 1: Expected Outcomes for ROMP of Methylene-Spiro[2.2]pentane Derivatives
| Monomer Functional Group (R) | [M]/[I] Ratio | Mn (kDa, by SEC) | PDI |
| Ester (-COOCH₃) | 50:1 | 7.5 | <1.1 |
| Ester (-COOCH₃) | 100:1 | 15.0 | <1.1 |
| Amide (-CONHPh) | 50:1 | 9.0 | <1.15 |
| Amide (-CONHPh) | 100:1 | 18.0 | <1.15 |
Table 2: Expected Outcomes for CROP of Functionalized Spiro[2.2]pentanes
| Monomer Functional Group (R) | Initiator | Mn (kDa, by SEC) | PDI |
| Ether (-OCH₃) | BF₃·OEt₂ | 10.0 | <1.5 |
| Phenyl (-Ph) | TiCl₄ | 12.5 | <1.6 |
Visualization of Key Processes
ROMP Mechanism
Caption: ROMP of Methylene-Spiro[2.2]pentane.
CROP Mechanism
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Application of polymer in biomedical implication | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 7. rug.nl [rug.nl]
Application Note and Protocol for the Amidation of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
Abstract
This document provides a detailed protocol for the amidation of the sterically demanding and electronically modified substrate, 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid. The unique structural features of this molecule, including a strained spiro[2.2]pentane core and extensive chlorination, necessitate a carefully optimized approach to achieve efficient amide bond formation. This guide outlines two robust protocols utilizing state-of-the-art coupling reagents known for their efficacy in challenging chemical transformations. The primary recommended method employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, recognized for its high reactivity and resistance to steric hindrance. An alternative protocol using an in-situ generation of the acyl chloride is also presented. This document is intended for researchers and professionals in drug development and synthetic chemistry, offering a comprehensive workflow from reagent selection to product purification and characterization.
Introduction
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry due to the prevalence of the amide bond in pharmaceuticals, natural products, and advanced materials.[1] While numerous methods for amide bond formation exist, the coupling of sterically hindered carboxylic acids with amines remains a significant challenge.[2][3] The substrate, this compound, presents a formidable synthetic hurdle due to the rigid and congested environment created by the two three-membered rings of the spiro[2.2]pentane system.[4] Furthermore, the four chlorine atoms introduce a strong inductive electron-withdrawing effect, which modulates the reactivity of the carboxylic acid.[5]
Standard coupling reagents such as DCC or EDC often prove inefficient for such demanding substrates, leading to low yields and the need for harsh reaction conditions.[6][7] Therefore, the selection of a highly reactive coupling reagent is paramount for the successful amidation of this unique carboxylic acid. This application note details a primary protocol based on the use of HATU, a uronium-based coupling reagent that has demonstrated exceptional performance in the amidation of sterically hindered and electron-deficient substrates.[8][9] An alternative method involving the conversion of the carboxylic acid to its corresponding acyl chloride is also provided, as this can be an effective strategy for activating unreactive carboxylic acids.[10]
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| Generic Amine (R-NH2) | R-NH₂ |
| Amide Product | ![]() |
Recommended Protocol: HATU-Mediated Amidation
This protocol is designed to maximize the yield and purity of the desired amide product by leveraging the high reactivity of HATU.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥97% | e.g., AChemBlock[11] |
| Amine (R-NH₂) | As required | Standard Supplier |
| HATU | ≥98% | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Standard Supplier |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Standard Supplier |
| Ethyl acetate (EtOAc) | ACS Grade | Standard Supplier |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||
| Brine | ||
| Anhydrous magnesium sulfate (MgSO₄) |
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Experimental Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Addition of Reagents: To the stirred solution, add HATU (1.1 equiv) followed by DIPEA (2.5 equiv).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate.
-
Amine Addition: Add the desired amine (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Visualization of the HATU-Mediated Amidation Workflow
Caption: Workflow for the HATU-mediated amidation.
Alternative Protocol: In-Situ Acyl Chloride Formation
For particularly unreactive amines or when HATU is not suitable, conversion to the more reactive acyl chloride can be an effective strategy.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥97% | e.g., AChemBlock[11] |
| Amine (R-NH₂) | As required | Standard Supplier |
| Oxalyl chloride or Thionyl chloride | ≥98% | Standard Supplier |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Standard Supplier |
| Catalytic N,N-Dimethylformamide (DMF) | ||
| Triethylamine (TEA) or Pyridine | ≥99.5% | Standard Supplier |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ||
| Brine | ||
| Anhydrous magnesium sulfate (MgSO₄) |
Experimental Procedure
-
Acyl Chloride Formation:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction completion can be monitored by the cessation of gas evolution.
-
-
Amidation:
-
In a separate flask, dissolve the amine (1.2 equiv) and a base such as triethylamine or pyridine (2.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in the HATU-mediated protocol.
-
Discussion of Protocol Choices
The selection of HATU as the primary coupling reagent is based on its established efficacy in mediating challenging amide bond formations.[12] Uronium-based reagents like HATU rapidly convert carboxylic acids to their highly reactive OAt-active esters, which are less prone to racemization and react efficiently even with sterically demanding nucleophiles.[8] The use of a non-nucleophilic base such as DIPEA is crucial to prevent unwanted side reactions.
The alternative protocol involving the in-situ formation of the acyl chloride provides a more reactive acylating agent.[10] This can be advantageous when coupling with weakly nucleophilic or very hindered amines. However, this method requires careful handling of corrosive reagents like oxalyl chloride or thionyl chloride and may not be suitable for substrates with acid-sensitive functional groups.
Data Summary Table
| Parameter | HATU Protocol | Acyl Chloride Protocol |
| Coupling Reagent | HATU | Oxalyl Chloride / Thionyl Chloride |
| Base | DIPEA | Triethylamine / Pyridine |
| Solvent | Anhydrous DMF | Anhydrous DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-12 hours | 2-6 hours |
| Expected Yield | Good to Excellent | Moderate to Excellent |
| Key Considerations | Mild conditions, suitable for sensitive substrates | Highly reactive, requires careful handling of reagents |
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the amidation of the structurally complex and sterically hindered this compound. The HATU-mediated approach is recommended as the primary method due to its mild reaction conditions and high efficiency. The alternative acyl chloride protocol offers a more reactive pathway for particularly challenging amine coupling partners. Successful implementation of these protocols will enable the synthesis of novel amide derivatives for applications in drug discovery and materials science.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid: A Highly Active Catalyst for Direct Amidation between Carboxylic Acids and Amines at Room Temperature. The Journal of Organic Chemistry, 80(9), 4532–4544.
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152637.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01).
- Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 333-338.
- Pace, V., & Holzer, W. (2013). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Molecules, 18(9), 11086-11113.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 69-73.
- Bode, J. W. (2016). The synthesis of sterically hindered amides. CHIMIA, 70(5), 333-338.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
- 2. bachem.com [bachem.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
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- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid
Introduction: Navigating the Challenges of a Unique Spirocyclic System
4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid is a fascinating molecule characterized by a highly strained spiro[2.2]pentane core. This structure, composed of two fused cyclopropane rings, imparts significant ring strain and unique stereoelectronic properties.[1][2][3] The presence of four chlorine atoms on the cyclopropane rings further adds to the steric bulk and electronic complexity of the molecule. These features present considerable challenges for standard esterification procedures due to steric hindrance around the carboxylic acid functionality.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of potential strategies and step-by-step protocols for the successful esterification of this unique carboxylic acid. We will explore various methodologies, from classic acid-catalyzed reactions to milder, more sophisticated coupling techniques, explaining the rationale behind each approach.
Structural Considerations and Reactivity
The spiro[2.2]pentane framework is known for its inherent ring strain, which can influence the reactivity of adjacent functional groups.[1][3] The C-C bonds in the spiro center are shorter than typical C-C bonds, and the bond angles are significantly distorted from the ideal tetrahedral geometry.[3] This strain can make the molecule susceptible to ring-opening reactions under harsh conditions. Therefore, mild reaction conditions are often preferable to preserve the integrity of the spirocyclic core.
The four chlorine atoms introduce significant steric bulk in proximity to the carboxylic acid, potentially hindering the approach of an alcohol nucleophile. This steric hindrance is a critical factor to consider when selecting an esterification method.
Recommended Esterification Protocols
Given the sterically hindered nature of this compound, several esterification methods that are effective for hindered substrates should be considered.
Steglich Esterification: A Mild and Effective Approach for Hindered Systems
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[4][5] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction.[4][5][6] This method is particularly well-suited for sterically demanding substrates and those sensitive to acidic or basic conditions.[4][6]
Mechanism of Action: The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a highly reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), which precipitates from the reaction mixture and can be easily removed by filtration.[4][6]
Experimental Workflow: Steglich Esterification
Caption: General workflow for Steglich esterification.
Protocol: Steglich Esterification of this compound
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM.
-
Add the desired alcohol (1.2 eq) and DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
| Reagent/Parameter | Primary Alcohol (e.g., Methanol) | Secondary Alcohol (e.g., Isopropanol) | Tertiary Alcohol (e.g., t-Butanol) |
| Alcohol Equivalents | 1.2 | 1.5 | 2.0 |
| DCC/DIC Equivalents | 1.1 | 1.3 | 1.5 |
| DMAP Equivalents | 0.1 | 0.2 | 0.3 |
| Reaction Time | 12-18 hours | 24-36 hours | 48-72 hours |
| Expected Yield | Good to Excellent | Moderate to Good | Low to Moderate |
Fischer-Speier Esterification: The Classic Approach Under Forcing Conditions
The Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7][8][9][10][11] This is a reversible equilibrium reaction, and to drive it towards the product, either the alcohol is used as the solvent or water is removed as it is formed, often using a Dean-Stark apparatus.[7][9][10] While generally effective, the harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.[12]
Mechanism of Action: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol.[9][10][11][13] A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to form the ester.[9][10][11][13]
Reaction Mechanism: Fischer Esterification
Caption: Simplified mechanism of Fischer esterification.
Protocol: Fischer Esterification of this compound
Materials:
-
This compound
-
Alcohol (to be used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous toluene (if using a Dean-Stark trap)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 mol%).
-
If not using the alcohol as the solvent, use a smaller excess of alcohol (e.g., 5 eq) in a solvent like toluene and set up a Dean-Stark apparatus to remove water.
-
Heat the reaction mixture to reflux and maintain for several hours to days, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid with saturated aqueous NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reagent/Parameter | Primary Alcohol (e.g., Methanol) | Secondary Alcohol (e.g., Isopropanol) |
| Alcohol | Used as solvent | 5-10 equivalents in toluene |
| Catalyst | H₂SO₄ or p-TsOH (3-5 mol%) | H₂SO₄ or p-TsOH (5-10 mol%) |
| Temperature | Reflux | Reflux with Dean-Stark |
| Reaction Time | 24-48 hours | 48-96 hours |
| Expected Yield | Moderate | Low to Moderate |
Diazomethane for Methyl Ester Synthesis: A High-Yielding but Hazardous Option
For the specific synthesis of the methyl ester, diazomethane (CH₂N₂) offers a highly efficient and clean method that proceeds under very mild conditions.[14][15][16] The reaction is typically high-yielding with the only byproduct being nitrogen gas.[14] However, diazomethane is a toxic, explosive, and carcinogenic gas, requiring specialized equipment and extreme caution.[14] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).[17][18]
Mechanism of Action: The carboxylic acid protonates diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing the excellent leaving group, dinitrogen (N₂), to form the methyl ester.[14][15][18]
Protocol: Methyl Esterification using Diazomethane (or TMS-Diazomethane)
!!! EXTREME CAUTION: Diazomethane is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and specialized glassware without ground glass joints.
Materials:
-
This compound
-
Ethereal solution of diazomethane (generated in situ from a precursor like Diazald®) or a solution of TMS-diazomethane in hexanes
-
Anhydrous diethyl ether or a mixture of THF and methanol for TMS-diazomethane
Procedure (Conceptual Outline):
-
Dissolve the carboxylic acid in diethyl ether at 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists (indicating a slight excess of diazomethane) and gas evolution ceases.
-
Quench any remaining diazomethane by the careful addition of a few drops of acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude methyl ester, which is often pure enough for subsequent use. If necessary, purify by column chromatography.
Conclusion and Recommendations
For the esterification of the sterically hindered and potentially sensitive this compound, the Steglich esterification is the most highly recommended method . Its mild, neutral conditions are ideal for preserving the strained spirocyclic core while effectively overcoming the steric hindrance through the use of a carbodiimide activator and a DMAP catalyst.
The Fischer esterification may be a viable option for simple primary alcohols if the spirocycle proves to be stable under prolonged heating in acidic conditions, but lower yields are anticipated, especially with more hindered alcohols.
For the specific synthesis of the methyl ester, diazomethane or its safer analogue, TMS-diazomethane, will likely provide the highest yield under the mildest conditions, but the significant hazards associated with diazomethane necessitate careful consideration and expertise.
References
- Grokipedia. Steglich esterification.
- Organic Chemistry Portal. Steglich Esterification.
- Hu, X., et al. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). DOI:10.1039/D1GC02251B.
- ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- RSC Publishing. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.
- Wikipedia. Steglich esterification.
- OperaChem. Fischer Esterification-Typical Procedures. (2024).
- The Chemistry of Spiro[2.2]pentane-1-carboxylic Acid: Properties and Uses.
- Organic Chemistry Portal. Ester synthesis by esterification.
- ACS Publications. A New Method for the Esterification of Certain Sterically Hindered Acids.
- Diazomethane makes methyl esters from carboxylic acids.
- Kuehnel, E., et al. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane.
- Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. (2020).
- Master Organic Chemistry. Diazomethane (CH2N2).
- Fischer Esterification.
- Raber, D. J., et al. Esterification of sterically hindered carboxylic acids with triethyloxonium fluoroborate. Semantic Scholar.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022).
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The Strategic Application of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid in the Genesis of Advanced Agrochemicals
For Immediate Release
[City, State] – [Date] – In the competitive landscape of agrochemical research and development, the quest for novel molecular scaffolds that can overcome existing resistance mechanisms and offer improved biological and environmental profiles is paramount. This application note delves into the strategic use of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid, a unique and highly functionalized building block, in the synthesis of next-generation agrochemicals. The distinct stereochemistry and inherent strain of the spiropentane core, combined with the inductive effects of the tetrachloro substitution, provide a powerful platform for the design of innovative active ingredients.
Introduction: The Spirocyclic Advantage in Agrochemical Design
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal and agrochemical science.[1][2][3][4] Their rigid, three-dimensional structures offer precise spatial presentation of functional groups, enabling highly specific interactions with biological targets. This structural rigidity can lead to enhanced potency, selectivity, and metabolic stability compared to more flexible acyclic or simple cyclic analogues. Furthermore, the novel chemical space occupied by spirocyclic compounds can be instrumental in circumventing existing pest resistance mechanisms.[2][3]
Physicochemical Properties of the Core Scaffold
This compound is a compelling starting material due to its unique combination of features. The highly strained spiropentane skeleton provides a rigid framework, while the four chlorine atoms significantly influence the molecule's electronic properties and reactivity.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₄O₂ | [5][6] |
| Molecular Weight | 249.91 g/mol | [5][6] |
| CAS Number | 1788041-68-8 | [5][6] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | ≥97% | [5][6] |
Table 1: Physicochemical properties of this compound.
The presence of the carboxylic acid moiety provides a versatile handle for a variety of chemical transformations, allowing for the facile introduction of this unique spirocyclic cassette into a diverse range of molecular architectures.
Synthetic Pathways and Key Transformations
The synthesis of agrochemicals incorporating the 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carbonyl moiety typically involves the initial activation of the carboxylic acid, followed by coupling with a suitable amine, alcohol, or other nucleophilic fragment.
Protocol 1: Amide Bond Formation via Acid Chloride
This protocol outlines a general procedure for the synthesis of amide derivatives, which are common motifs in bioactive molecules.
Rationale: Conversion of the carboxylic acid to the more reactive acid chloride facilitates amide bond formation with a wide range of amines, including those that are weakly nucleophilic.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired amine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
-
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of amide derivatives.
Application in the Synthesis of a Hypothetical Insecticide
To illustrate the utility of this building block, we propose its incorporation into a hypothetical insecticide targeting the disruption of lipid metabolism in insects. The mode of action of some existing spirocyclic insecticides involves the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid biosynthesis.[7] The unique steric and electronic properties of the tetrachlorospiropentane moiety could lead to novel interactions within the enzyme's active site.
Proposed Target Molecule: N-(4-phenoxyphenyl)-4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxamide
This hypothetical molecule combines the rigid, lipophilic spiropentane core with a phenoxyphenyl amine, a fragment present in some commercial pyrethroid insecticides. The amide linker provides a stable connection between these two key pharmacophores.
Logical Relationship Diagram:
Caption: Rationale for the design of a hypothetical insecticide.
Conclusion and Future Directions
This compound represents a valuable and under-explored building block for the synthesis of novel agrochemicals. Its unique structural and electronic features provide a solid foundation for the design of active ingredients with potentially new modes of action and improved resistance-breaking capabilities. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is warranted and holds significant promise for the future of crop protection.
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-
Yu, L., et al. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry, 70(35), 10693–10707. [Link]
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Marčić, D. (2011). Cyclic Ketoenols – Acaricides and Insecticides with a Novel Mode of Action. ResearchGate. [Link]
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Yu, L., et al. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. PubMed. [Link]
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ACS Publications. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry. [Link]
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Gandon, L. A., et al. (2011). Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC - NIH. [Link]
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Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520–1543. [Link]
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Application Notes and Protocols for the Development of Novel Catalysts Using Spiro[2.2]pentane Ligands
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel catalysts featuring spiro[2.2]pentane-based ligands. The unique structural rigidity and distinct stereochemical properties of the spiro[2.2]pentane scaffold make it a compelling framework for the development of highly selective and efficient catalysts. These application notes and protocols detail the synthesis of functionalized spiro[2.2]pentane cores, the introduction of phosphine moieties to create chiral ligands, and the subsequent application of the resulting metal complexes in asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers to explore the untapped potential of this promising class of ligands in catalysis.
Introduction: The Spiro[2.2]pentane Scaffold - A New Frontier in Catalyst Design
The relentless pursuit of more efficient and selective catalysts is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and industrial synthesis. Chiral ligands play a pivotal role in asymmetric catalysis, where the precise control of stereochemistry is paramount.[1] The architecture of the ligand scaffold dictates the three-dimensional environment around the metal center, thereby influencing the enantioselectivity and reactivity of the catalyst.[2]
Spirocyclic compounds have emerged as a privileged class of scaffolds for chiral ligands due to their inherent rigidity and well-defined stereochemistry.[3] Among these, the spiro[2.2]pentane framework presents a particularly intriguing yet underexplored platform.[4] Its highly strained and compact structure, composed of two fused cyclopropane rings, offers a unique and conformationally restricted backbone. This rigidity can translate into enhanced enantiocontrol in catalytic transformations by minimizing conformational flexibility and providing a well-defined chiral pocket.
This guide will provide a detailed exploration into the development of novel catalysts based on spiro[2.2]pentane ligands, with a focus on phosphine derivatives for asymmetric hydrogenation and cross-coupling reactions.
Synthesis of Spiro[2.2]pentane-Based Phosphine Ligands
The synthesis of spiro[2.2]pentane-based phosphine ligands is a multi-step process that begins with the construction of the spirocyclic core, followed by functionalization and introduction of the phosphine groups.
Protocol: Synthesis of a Diamino-Spiro[2.2]pentane Core via Simmons-Smith Cyclopropanation
This protocol outlines the synthesis of a diamino-functionalized spiro[2.2]pentane, which serves as a key intermediate for the subsequent introduction of phosphine moieties. The method is adapted from literature procedures for the cyclopropanation of allenamides.[5]
Workflow Diagram:
Figure 1: Workflow for the synthesis of the diamino-spiro[2.2]pentane core.
Materials:
-
N,N'-diallylurea
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve N,N'-diallylurea (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (4.0 eq) dropwise, followed by the dropwise addition of diiodomethane (4.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the diamino-spiro[2.2]pentane product.
Protocol: Synthesis of a Spiro[2.2]pentane Diphosphine Ligand
This protocol describes the conversion of the diamino-spiro[2.2]pentane intermediate into a C₂-symmetric diphosphine ligand. This involves the formation of a cyclic urea derivative, followed by reduction and phosphination.
Workflow Diagram:
Figure 2: Workflow for the synthesis of the diphosphine ligand.
Materials:
-
Diamino-spiro[2.2]pentane
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Degassed solvents
Procedure:
-
Cyclic Urea Formation: Dissolve the diamino-spiro[2.2]pentane (1.0 eq) and Et₃N (2.2 eq) in anhydrous THF. Cool to 0 °C and add a solution of triphosgene (0.4 eq) in THF dropwise. Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate, and purify by chromatography to yield the cyclic urea.
-
Amide Reduction: In a separate flask, prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF. Cool to 0 °C and slowly add a solution of the cyclic urea (1.0 eq) in THF. Reflux the mixture for 12 hours. Cool to 0 °C and carefully quench by sequential addition of water, 15% NaOH(aq), and water. Filter the resulting solids and concentrate the filtrate to obtain the diamine.
-
Phosphination: Dissolve the resulting diamine (1.0 eq) in anhydrous, degassed THF and cool to -78 °C under argon. Add n-BuLi (2.1 eq) dropwise and stir for 1 hour. Add ClPPh₂ (2.2 eq) dropwise and allow the reaction to warm to room temperature overnight. Quench with degassed water and extract with degassed ethyl acetate. The organic layer is dried, concentrated, and the crude phosphine ligand is purified by recrystallization or chromatography under inert conditions.[6]
Application in Asymmetric Catalysis
The novel spiro[2.2]pentane diphosphine ligand can be coordinated to various transition metals to generate catalysts for asymmetric transformations.
Application Note: Asymmetric Hydrogenation of Prochiral Olefins
Catalyst Preparation: The active catalyst is typically prepared in situ by reacting the spiro[2.2]pentane diphosphine ligand with a suitable metal precursor, such as [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂.
Reaction Mechanism Overview:
Figure 3: Simplified catalytic cycle for asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
-
Catalyst Pre-formation: In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (1 mol%) and the spiro[2.2]pentane diphosphine ligand (1.1 mol%). Add degassed methanol and stir for 30 minutes.
-
Reaction: In a separate autoclave, dissolve methyl α-acetamidoacrylate (100 eq) in degassed methanol.
-
Initiation: Transfer the catalyst solution to the autoclave via syringe.
-
Hydrogenation: Pressurize the autoclave with H₂ (e.g., 10 atm) and stir the reaction at room temperature for the specified time (e.g., 12 hours).
-
Analysis: After releasing the pressure, take an aliquot of the reaction mixture. The conversion can be determined by ¹H NMR, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Expected Outcome and Causality: The rigid spiro[2.2]pentane backbone is expected to create a well-defined chiral environment around the rhodium center, leading to high enantioselectivity in the hydrogenation of the prochiral olefin. The C₂-symmetry of the ligand simplifies the possible transition states, often resulting in a single major enantiomer.[2]
Data Table: Representative Results for Asymmetric Hydrogenation
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) |
| Methyl α-acetamidoacrylate | 1 | 10 | 12 | >99 | 98 |
| Itaconic acid dimethyl ester | 1 | 20 | 24 | >99 | 95 |
| α-Acetamidocinnamic acid | 0.5 | 10 | 18 | >99 | 99 |
Note: These are hypothetical data based on the performance of similar high-performing chiral phosphine ligands.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Catalyst System: A typical catalyst system consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the spiro[2.2]pentane diphosphine ligand.
Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
-
Reaction Setup: To a Schlenk tube, add 4-bromoanisole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Catalyst Addition: In a glovebox, prepare a stock solution of the palladium precursor and the spiro[2.2]pentane diphosphine ligand (typically a 1:2 Pd:ligand ratio). Add the appropriate amount of the catalyst stock solution (e.g., 1 mol% Pd) to the Schlenk tube.
-
Reaction: Add a degassed solvent (e.g., toluene or dioxane/water mixture). Seal the tube and heat the reaction mixture (e.g., 80-100 °C) for the required time, monitoring by GC-MS or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Rationale for Ligand Choice: The steric bulk and electron-donating properties of the phosphine ligand are crucial for the efficiency of the Suzuki-Miyaura coupling.[7] The spiro[2.2]pentane scaffold can be functionalized with different phosphine groups (e.g., PPh₂, P(t-Bu)₂) to fine-tune these properties and optimize the catalyst for specific substrates.
Conclusion and Future Outlook
The development of novel catalysts based on spiro[2.2]pentane ligands represents a promising avenue for advancing asymmetric catalysis. The inherent rigidity and unique stereochemical features of this scaffold offer the potential for creating highly selective and active catalysts. The protocols and application notes provided herein serve as a foundational guide for researchers to synthesize these ligands and explore their catalytic capabilities. Future work in this area could involve the synthesis of a broader range of spiro[2.2]pentane-based ligands with diverse electronic and steric properties, as well as their application in a wider array of catalytic transformations, including C-H activation and other cross-coupling reactions.
References
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PubMed. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. [Link]
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ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. [Link]
-
RSC Publishing. (n.d.). Planar-chiral imidazole-based phosphine ligands derived from [2.2]paracyclophane. [Link]
-
Organic Syntheses. (2024). A series of novel indolylphosphine ligands has been developed.... [Link]
-
Journal of the American Chemical Society. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. [Link]
-
RSC Publishing. (n.d.). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. [Link]
-
PMC - NIH. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]
-
PMC - NIH. (n.d.). Preparation of phosphines through C–P bond formation. [Link]
-
PubMed. (2021). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
SciSpace. (n.d.). New development in the enantioselective synthesis of spiro compounds. [Link]
-
RSC Publishing. (n.d.). Catalytic asymmetric hydrogenation using a [2.2]paracyclophane based chiral 1,2,3-triazol-5. [Link]
-
ChemRxiv. (n.d.). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. [Link]
-
PMC - NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
MDPI. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. [Link]
-
ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
RSC Publishing. (n.d.). Enantioselective construction of spiro-tetrahydroquinoline scaffolds through asymmetric catalytic cascade reactions. [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]
-
RSC Publishing. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ETH Zurich. (2015). Asymmetric Hydrogenation. [Link]
-
ResearchGate. (n.d.). Heterocyclic Spiranes and Dispiranes via Enantioselective Phosphine-Catalyzed [3+2] Annulations. [Link]
-
Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]
-
PubMed - NIH. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
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Application Notes and Protocols for High-Throughput Screening of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid Derivatives
Abstract
This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign for a novel class of compounds: 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid and its derivatives. Given the absence of known biological targets for this chemical scaffold, this guide champions a phenotypic screening approach as the primary strategy for hit identification. We will detail the rationale and protocols for assay development, the HTS workflow, data analysis, and hit validation, including crucial counter-screening methodologies. This application note is designed to be a practical resource for researchers embarking on the discovery of bioactive molecules within novel chemical spaces.
Introduction: The Case for Screening Novel Chemical Scaffolds
The discovery of novel therapeutic agents often hinges on the exploration of uncharted chemical territories. The this compound scaffold presents a unique and rigid three-dimensional structure that is underrepresented in typical screening libraries. This structural novelty provides an opportunity to identify compounds with entirely new mechanisms of action.
Since the biological targets of this compound class are unknown, a target-agnostic or phenotypic screening approach is the most logical starting point.[1][2][3] Phenotypic screening allows for the identification of molecules that elicit a desired change in a cellular or organismal model, without prior knowledge of the specific molecular target.[1][4] This strategy has historically been successful in the discovery of first-in-class medicines.[5]
This guide will outline a strategic and systematic approach to unlock the therapeutic potential of this compound derivatives through a carefully designed HTS cascade.
Strategic Overview: A Phenotypic-Driven HTS Workflow
The proposed HTS workflow is designed to maximize the chances of identifying robust and meaningful hits from a library of this compound derivatives. The workflow is divided into four key stages: Assay Development and Miniaturization, Primary HTS Campaign, Hit Confirmation and Triage, and Preliminary Mechanism of Action Studies.
Figure 2: Step-by-step workflow for the primary HTS campaign.
Data Analysis and Hit Selection
The raw data from the HTS campaign will require normalization to account for plate-to-plate and systematic variations. A common method is to calculate the percentage of inhibition for each compound relative to the positive and negative controls on the same plate.
A "hit" is defined as a compound that produces a response above a certain threshold (e.g., >50% inhibition of cell viability). The selection of this threshold is a balance between minimizing false negatives and managing the number of hits for follow-up studies.
Phase 3: Hit Confirmation and Counter-Screening
The initial hits from the primary screen are not yet validated. A rigorous process of confirmation and counter-screening is essential to eliminate false positives and prioritize the most promising compounds. [6]
Dose-Response Confirmation
Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (e.g., IC50 value). This is a critical step to weed out compounds that were active in the primary screen due to experimental artifacts. [7]
Counter-Screening for Non-Specific Activity
Counter-screens are designed to identify compounds that interfere with the assay technology or exhibit undesirable properties like general cytotoxicity. [8][9] Example Counter-Screen Protocol: Cytotoxicity Assay in a Non-Cancerous Cell Line
Objective: To determine if the confirmed hits exhibit general cytotoxicity, which would be an undesirable trait for a potential therapeutic.
Procedure:
-
Select a non-cancerous human cell line (e.g., HEK293 or normal fibroblasts).
-
Perform a dose-response cell viability assay with the confirmed hits, following the same protocol as the primary screen.
-
Calculate the IC50 for each compound in the non-cancerous cell line.
-
Compare the IC50 values between the cancer and non-cancerous cell lines to determine a selectivity index. Compounds with a high selectivity index are prioritized.
Orthogonal Assays
To further increase confidence in the validated hits, an orthogonal assay should be employed. This is an assay that measures the same biological endpoint but uses a different technology or methodology. For example, if the primary screen was a luminescence-based viability assay, an orthogonal assay could be a colorimetric-based proliferation assay (e.g., MTS assay).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Example HTS Data Summary
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC50 (Cancer Cell Line, µM) | Counter-Screen IC50 (Normal Cell Line, µM) | Selectivity Index |
| TSPC-001 | 65.2 | 2.5 | > 50 | > 20 |
| TSPC-002 | 88.9 | 0.8 | 1.2 | 1.5 |
| TSPC-003 | 55.1 | 10.3 | > 50 | > 4.8 |
Data is hypothetical and for illustrative purposes only.
Phase 4: Preliminary Mechanism of Action Studies
For the most promising and validated hits, the next step is to begin elucidating their mechanism of action. Since the initial screen was phenotypic, target identification (or deconvolution) studies will be necessary. [10][11][12] Potential Target Deconvolution Strategies:
-
Affinity-based proteomics: Using the active compound as a probe to pull down its binding partners from cell lysates.
-
Computational approaches: Comparing the structure of the hit compound to known pharmacophores to predict potential targets. [13]* Genetic approaches: Using techniques like CRISPR screening to identify genes that, when knocked out, confer resistance or sensitivity to the compound. [14]
Conclusion
The high-throughput screening of novel compound libraries, such as the this compound derivatives, presents a significant opportunity for the discovery of new bioactive molecules. By employing a strategic, phenotype-driven approach, coupled with rigorous assay development, validation, and counter-screening, researchers can effectively navigate the challenges of screening compounds with unknown biological targets. This application note provides a foundational framework and detailed protocols to guide scientists in this exciting endeavor.
References
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Phenotypic screening. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Montes, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
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Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved January 21, 2026, from [Link]
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Biobide. (n.d.). Phenotypic Screening for Drug Discovery. Retrieved January 21, 2026, from [Link]
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Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved January 21, 2026, from [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved January 21, 2026, from [Link]
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An, Y., & Yu, J. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews, 74(3), 696-721. [Link]
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Pollard, J. R. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, Fall 2017. [Link]
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Montes, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. [Link]
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Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved January 21, 2026, from [Link]
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Discovery On Target. (n.d.). Target Identification Strategies. Retrieved January 21, 2026, from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 143-151. [Link]
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Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved January 21, 2026, from [Link]
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BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved January 21, 2026, from [Link]
-
Taylor & Francis Group. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved January 21, 2026, from [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
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BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved January 21, 2026, from [Link]
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European Pharmaceutical Review. (2007, March 27). HTS technologies to facilitate chemical genomics. Retrieved January 21, 2026, from [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved January 21, 2026, from [Link]
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BioPharm International. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved January 21, 2026, from [Link]
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AZoLifeSciences. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved January 21, 2026, from [Link]
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Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Retrieved January 21, 2026, from [Link]
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BioAscent. (n.d.). Compound Screening. Retrieved January 21, 2026, from [Link]
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Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved January 21, 2026, from [Link]
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Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved January 21, 2026, from [Link]
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International Journal of Molecular Sciences. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Retrieved January 21, 2026, from [Link]
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Molecules. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved January 21, 2026, from [Link]
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BMC Chemistry. (2018). Probing the chemical–biological relationship space with the Drug Target Explorer. Retrieved January 21, 2026, from [Link]
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ICAP at Columbia University. (n.d.). ICAP Approach to Strategic HIV Testing. Retrieved January 21, 2026, from [Link]
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VirusDisease. (2021). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Retrieved January 21, 2026, from [Link]
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HD-Science. (n.d.). This compound, min 97%, 500 mg. Retrieved January 21, 2026, from [Link]
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World Health Organization. (2015). STRATEGIC PLANNING FOR HIV TESTING SERVICES. Retrieved January 21, 2026, from [Link]
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Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2013). The discovery of N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,-dimethylpentyl)benzamide (SCH 900822): a potent, selective, and orally bioavailable glucagon receptor antagonist. Retrieved January 21, 2026, from [Link]
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Journal of Computer-Aided Molecular Design. (2014). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved January 21, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Chlorinated Spiro Compounds
Welcome to the technical support center for the purification of chlorinated spiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these structurally complex molecules. The presence of a spirocyclic core introduces conformational rigidity and, often, chirality, while the chlorine atoms modify polarity, reactivity, and potential for specific interactions.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying chlorinated spiro compounds?
A1: The purification of chlorinated spiro compounds presents a multi-faceted challenge rooted in their unique structural features:
-
Stereoisomerism: The spiro center is often a stereocenter, leading to enantiomers. Additional substituents on the rings can create diastereomers. Separating these isomers is frequently the main purification challenge, as they can have very similar physical properties.[1][2]
-
Polarity and Solubility: The chlorine atom(s) increase the molecule's polarity compared to its hydrocarbon analog. However, the overall solubility is dominated by the carbocyclic framework, often leading to moderate polarity. This can make finding a suitable single-solvent system for recrystallization difficult and requires careful mobile phase optimization in chromatography.
-
Reactivity: While generally stable, the presence of chlorine atoms can make the compound susceptible to degradation on acidic stationary phases like silica gel, especially if other functional groups are present.
-
Impurity Profile: Syntheses can yield a complex mixture of diastereomers, regioisomers (if chlorination is not perfectly selective), and starting materials, which may have similar polarities to the target compound.[3]
Q2: How do I choose the best primary purification technique for my crude chlorinated spiro compound?
A2: The choice of technique depends on the scale of your synthesis, the nature of the impurities, and whether you need to separate stereoisomers. The following workflow provides a general decision-making framework.
Sources
Technical Support Center: Synthesis of Strained Spiro[2.2]pentane Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of spiro[2.2]pentane ring systems. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by these highly strained carbocycles. Spiro[2.2]pentanes are valuable scaffolds in medicinal chemistry due to their rigid three-dimensional structure and high sp³ character.[1][2] However, their synthesis is notoriously difficult due to significant inherent ring strain.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.
Question 1: My reaction yield is extremely low or I'm recovering only starting material. What's going wrong?
Answer: This is the most common issue and can stem from several factors related to reagent activity, reaction conditions, or substrate limitations.
-
Potential Cause 1: Inactive Cyclopropanating Reagent.
-
Why it happens: Many methods, like the Simmons-Smith reaction, rely on highly reactive organometallic species (e.g., zinc carbenoids) which are sensitive to air and moisture.[5][6] If your reagents are old, have been improperly stored, or were not activated correctly, the reaction will fail.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened, high-purity reagents. Diethylzinc (Et₂Zn) should be handled under a strict inert atmosphere (Nitrogen or Argon). Diiodomethane (CH₂I₂) can degrade over time and should be stored over copper wire to scavenge iodine.
-
Activation: If using a zinc-copper couple, ensure its activation was successful. The appearance of the copper-coated zinc should change noticeably.
-
Alternative Reagents: Consider alternative cyclopropanation methods if reagent sensitivity is a persistent issue. Methods employing trimethylaluminum/diiodomethane or sulfone-based reagents may offer different reactivity profiles.[1][2][7]
-
-
-
Potential Cause 2: Sub-optimal Reaction Conditions.
-
Why it happens: The formation of the highly strained spiro[2.2]pentane ring is often kinetically demanding. Temperature, concentration, and reaction time are critical variables.
-
Troubleshooting Steps:
-
Temperature Control: Run a temperature screen. While some reactions are performed at room temperature, others may require cooling (0 °C or lower) to prevent reagent decomposition or side reactions.
-
Concentration: Ensure the reaction is not too dilute. Bimolecular reactions, in particular, will slow down significantly at low concentrations.
-
Extended Reaction Time: These reactions can be slow. Monitor the reaction by TLC or GC-MS over a 24-48 hour period before concluding it has failed.
-
-
-
Potential Cause 3: Unfavorable Substrate Electronics or Sterics.
-
Why it happens: The success of carbene addition to an alkylidenecyclopropane is influenced by the electronic nature of the double bond and steric hindrance around the reaction center.
-
Solution: If your substrate contains bulky groups near the double bond or strong electron-withdrawing groups that deactivate the olefin, the standard conditions may not be forceful enough. An alternative synthetic strategy, such as an intramolecular displacement, might be necessary.[7][8]
-
Question 2: I'm observing significant formation of side products, such as methylenecyclobutanes or vinylcyclopropanes. How can I prevent this?
Answer: The formation of these isomers is a direct consequence of the high strain energy of the spiro[2.2]pentane ring, which provides a strong thermodynamic driving force for rearrangement.
-
Potential Cause 1: Thermal Rearrangement.
-
Why it happens: Spiro[2.2]pentane is thermally labile. Heating the molecule, even to moderate temperatures (as low as 200-360 °C), can induce cleavage of the weaker spiro-carbon bonds, leading to a diradical intermediate that rearranges to more stable isomers like methylenecyclobutane.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting thermal rearrangement.
-
-
Potential Cause 2: Acid- or Base-Catalyzed Isomerization.
-
Why it happens: Trace amounts of acid or base can catalyze ring-opening or rearrangement pathways, especially when using precursors like oxaspiro[2.2]pentanes. Lewis acids can promote a pinacol-like rearrangement to a cyclobutanone.[10] Strong bases can induce elimination to form vinyl cyclopropanes.[10]
-
Troubleshooting Steps:
-
Neutralize Workup: Use a neutral or mildly basic aqueous wash (e.g., saturated NaHCO₃ solution) during the workup to remove any acidic species.
-
Purify Solvents & Reagents: Ensure all solvents and reagents are free from acidic or basic impurities.
-
Avoid Protic Acids: Do not use strong protic acids in any step following the formation of the spirocycle.
-
-
Question 3: I'm struggling to purify my spiro[2.2]pentane derivative. It either co-elutes with impurities or appears to decompose on the column.
Answer: Purification is a significant challenge due to the volatility of simple spiropentanes and their potential instability on standard chromatography media.
-
Potential Cause 1: Product Instability on Silica Gel.
-
Why it happens: The surface of standard silica gel is acidic and can catalyze the rearrangement or ring-opening of highly strained molecules.
-
Troubleshooting Steps:
-
Deactivate Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution to neutralize the acidic sites.
-
Use Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.
-
Rapid Chromatography: Perform the purification as quickly as possible to minimize contact time between the compound and the stationary phase.
-
-
-
Potential Cause 2: Similar Polarity of Product and Byproducts.
-
Why it happens: Byproducts like methylenecyclobutane can have very similar polarities to the desired spiropentane, making chromatographic separation difficult.[9]
-
Troubleshooting Steps:
-
High-Resolution Distillation: For volatile, thermally stable derivatives, fractional distillation under reduced pressure can be effective.[9]
-
Preparative GC/SFC: For small-scale purifications where volatility allows, preparative gas chromatography (GC) or supercritical fluid chromatography (SFC) can offer superior resolution.
-
Crystallization: If your derivative is a solid, recrystallization is an excellent method to achieve high purity.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in synthesizing spiro[2.2]pentane?
The primary challenge is the immense ring strain inherent in the molecule's structure.[3][4] Spiro[2.2]pentane consists of two cyclopropane rings fused at a single carbon atom (a spirocenter). This forces the bond angles at the central carbon to be severely distorted (around 62.2°) from the ideal tetrahedral angle of 109.5°.[9] This high strain energy makes the molecule thermodynamically unstable compared to its isomers and creates a high activation barrier for its formation.[1][2]
Q2: What are the most common and reliable methods for synthesizing the spiro[2.2]pentane core?
While no single method is perfect for all substrates, several strategies have proven effective:
| Method | Key Reagents | Typical Substrate | Key Advantage | Main Challenge |
| Simmons-Smith Reaction | Et₂Zn, CH₂I₂ (or CH₂ClI) | Allenamides, Methylenecyclopropanes | Well-established, commercially available reagents. | Reagent sensitivity to air/moisture; low diastereoselectivity with some substrates.[5][6] |
| Intramolecular Displacement | Organometallic (e.g., Grignard), Base | Cyclopropane with a leaving group | Can build complex, polysubstituted spiropentanes with high stereocontrol.[12][13] | Requires multi-step synthesis of the precursor; potential for elimination side reactions.[13] |
| Sulfone-Based Synthesis | Arylsulfonyl cyclopropanes, Base | Aldehydes, Ketones | Provides access to densely functionalized spiropentanes.[1][2] | Can result in vinylcyclopropane byproducts through an unexpected pathway.[1][2] |
| Carbene Addition | Diazomethane, Rh/Cu catalyst | Methylenecyclopropanes | Can offer good stereoselectivity with appropriate chiral catalysts.[5] | Diazomethane is explosive and toxic; requires specialized handling. |
Q3: How should I properly handle and store my purified spiro[2.2]pentane compounds?
Given their thermal lability and susceptibility to acid-catalyzed rearrangement, proper handling and storage are critical.
-
Storage: Store all spiro[2.2]pentane derivatives at low temperatures, preferably in a freezer (-20 °C). For long-term storage, consider placing them under an inert atmosphere (N₂ or Ar).
-
Handling: Avoid contact with strong acids, Lewis acids, and strong bases.[10] When performing subsequent reactions, ensure all glassware is dry and the reaction is performed under an inert atmosphere if the compound is sensitive.
Protocols & Workflows
Protocol 1: Synthesis of an Amido-Spiro[2.2]pentane via Simmons-Smith Cyclopropanation
This protocol is adapted from established procedures for the cyclopropanation of allenamides.[5][6]
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of the allenamide substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add diethylzinc (Et₂Zn, 5.0 equiv) dropwise via syringe.
-
Cyclopropanation: Add diiodomethane (CH₂I₂, 10.0 equiv) dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Separate the layers. Extract the aqueous layer two times with CH₂Cl₂.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on triethylamine-deactivated silica gel to afford the desired amido-spiro[2.2]pentane.
Reaction and Side-Product Pathway
Caption: Key synthetic and decomposition pathways.
References
-
De, S. K. (2007). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC, NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Semantic Scholar. [Link]
-
PubMed. (2025). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Semantic Scholar. [Link]
-
RSC Publishing. (n.d.). XV.-The Formation and Stability of spiro-Compounds. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Spiropentane. Wikipedia. [Link]
-
PMC, NIH. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC, NIH. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spiropentane - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC [pmc.ncbi.nlm.nih.gov]
Side-product analysis in the synthesis of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating the formation of common side-products. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensure product purity, and troubleshoot common experimental challenges.
Introduction: The Synthetic Challenge
The synthesis of this compound is a fascinating yet challenging endeavor. The construction of the highly strained spiro[2.2]pentane core, coupled with heavy chlorination, demands precise control over reaction conditions. The primary synthetic route involves a double dichlorocyclopropanation of an allene precursor using dichlorocarbene (:CCl₂).[1][2] Dichlorocarbene, typically generated in situ from chloroform and a strong base, is a highly reactive intermediate that, while effective, can lead to a variety of side-products.[3][4][5][6]
This guide provides a structured approach to understanding, identifying, and overcoming the formation of these impurities through a series of frequently asked questions and detailed troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the formation of this compound?
The synthesis relies on the sequential [1+2] cycloaddition of dichlorocarbene (:CCl₂) to the two double bonds of a suitable allene precursor, such as allene-1-carboxylic acid or its ester derivative. The dichlorocarbene is generated in the reaction mixture, typically via the α-elimination of hydrogen chloride from chloroform using a strong base like potassium tert-butoxide or aqueous sodium hydroxide with a phase-transfer catalyst.[4][5] The reaction is a concerted cycloaddition, which means the stereochemistry of the starting material is generally retained in the product.[7]
Q2: What are the most common classes of side-products I should expect?
Side-products in this synthesis can be broadly categorized into three groups:
-
Incomplete Reaction Products: The most common impurity is the mono-adduct, where dichlorocarbene has added to only one of the allene's double bonds, resulting in a 2-(dichloromethylene)cyclopropane derivative.
-
Carbene-Related Side-Products: Dichlorocarbene can react with itself or insert into solvent C-H bonds, though this is generally less favorable than addition to the alkene.
-
Starting Material Degradation: Allenes, particularly those with activating groups like a carboxylic acid, can be prone to polymerization or rearrangement under the strongly basic reaction conditions.
Q3: Which analytical techniques are most effective for identifying the target compound and its side-products?
A combination of techniques is essential for unambiguous characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this analysis. It separates the components of the crude mixture and provides mass spectra. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key identifier for chlorinated compounds.[8][9][10] For complex matrices, high-resolution GC-MS (GC/Q-TOF) can provide accurate mass data to confirm elemental compositions.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the isolated product and major impurities. The highly symmetric nature of the desired product will result in a relatively simple spectrum, while side-products will introduce more complex signal patterns.[12][13]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and C-Cl bonds.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a practical question-and-answer format.
Q4: My GC-MS analysis shows a major peak with a molecular ion corresponding to the addition of only one :CCl₂ unit. How can I improve the yield of the desired bis-adduct?
Answer: Observing the mono-adduct, 2-(dichloromethylene)-3,3-dichlorocyclopropane-1-carboxylic acid , is a classic sign of an incomplete reaction. The second cyclopropanation is often slower than the first due to steric hindrance and electronic deactivation of the remaining double bond.
Causality:
-
Insufficient Dichlorocarbene: The amount of chloroform or base may be too low, or the carbene may be degrading before it can react a second time.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they may not provide enough energy to overcome the activation barrier for the second addition.
-
Short Reaction Time: The reaction may not have been allowed to proceed long enough for the second, slower addition to complete.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Increase the equivalents of both chloroform and the base. A common starting point is 2.5 to 3.0 equivalents of each per double bond.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by taking aliquots over time and analyzing them by GC-MS. This will help you determine the optimal point at which the mono-adduct is consumed without significant degradation of the desired product. A modest increase in temperature might be necessary.
-
Slow Addition: Instead of adding all the base at once, consider a slow, continuous addition of the base or a solution of the base and chloroform to the allene. This maintains a steady, low concentration of the highly reactive dichlorocarbene, which can suppress side reactions and favor the desired pathway.
Q5: The crude reaction mixture contains a significant amount of an insoluble, non-volatile material, and my overall yield is poor. What is causing this?
Answer: The formation of polymeric or tar-like material is a common issue when working with reactive monomers like allenes, especially under harsh basic conditions.
Causality:
-
Allene Polymerization: The allene starting material can undergo base-catalyzed polymerization. This is particularly problematic if there are localized "hot spots" of high base concentration.
-
Dichlorocarbene Polymerization: While less common, dichlorocarbene can react with itself, leading to oligomeric species.
Troubleshooting Steps:
-
Ensure Efficient Stirring: Vigorous mechanical stirring is critical to prevent localized high concentrations of base and to ensure efficient heat dissipation.
-
Use a Phase-Transfer Catalyst (PTC): If using a biphasic system (e.g., aqueous NaOH and an organic solvent), a PTC like benzyltriethylammonium chloride (BTEAC) is essential. It shuttles the hydroxide ion into the organic phase, allowing for a more controlled and homogeneous reaction at the interface, thereby reducing polymerization.[14]
-
Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C and adjust as needed based on reaction monitoring.
-
Consider Solvent Choice: A solvent that poorly dissolves the base may exacerbate the issue. Ensure your chosen organic solvent is appropriate for the reaction conditions.
Q6: My ¹³C NMR spectrum of the purified product is more complex than expected. Besides the target molecule, what other structures might be present?
Answer: A complex NMR spectrum suggests the presence of isomers or rearranged products. The high ring strain of the spiropentane system makes it susceptible to rearrangement.
Causality:
-
Thermal or Acid/Base-Induced Rearrangement: During workup or purification (e.g., distillation or chromatography), the strained spiropentane ring can rearrange.
-
Carbene Insertion Products: While less common, :CCl₂ can potentially insert into a C-H bond of the starting material or product, leading to complex isomeric mixtures.[7]
Troubleshooting Steps & Identification:
-
Mild Workup Conditions: Neutralize the reaction mixture carefully at low temperatures. Avoid strong acids or bases during extraction. If purification by chromatography is necessary, use a neutral stationary phase like silica gel that has been pre-treated with a non-nucleophilic base (e.g., triethylamine) to neutralize acidic sites.
-
Advanced NMR Techniques: If you suspect the presence of isomers, 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for piecing together the structures of the unknown side-products.
-
Re-evaluate the Reaction Mechanism: Consider alternative pathways. For instance, the intermediate from the first carbene addition could potentially undergo rearrangement before the second addition occurs.
Table 1: Common Side-Products and Their Identification
| Side-Product Name | Probable Cause | Key Analytical Identifiers (GC-MS & NMR) |
| Mono-adduct: 2-(dichloromethylene)-3,3-dichlorocyclopropane-1-carboxylic acid | Incomplete reaction; insufficient :CCl₂ | GC-MS: Molar mass corresponding to (Allene + 1 :CCl₂). Shows characteristic chlorine isotope pattern. |
| ¹³C NMR: Will show a signal for an sp² carbon of the exocyclic methylene group (~100-120 ppm). | ||
| Polymeric Material | Base-catalyzed polymerization of the allene starting material | Insoluble in common NMR solvents. Appears as a broad baseline hump in GC chromatograms if slightly soluble. |
| Rearrangement Isomers | High temperature or harsh acidic/basic workup | GC-MS: Same molecular weight and chlorine pattern as the desired product, but different retention time. |
| NMR: More complex spectra with lower symmetry compared to the target molecule. |
Section 3: Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for GC-MS Sample Preparation
-
Quench Reaction: Carefully quench a small aliquot (~0.1 mL) of the reaction mixture in a vial containing 1 mL of dilute HCl and 1 mL of diethyl ether.
-
Extract: Vortex the vial for 30 seconds. Allow the layers to separate.
-
Prepare Sample: Transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Dilute: Transfer the dried organic solution to a GC vial and dilute further with diethyl ether or hexane to an appropriate concentration (~1 mg/mL).
-
Analyze: Inject the sample into the GC-MS. Use a standard temperature program suitable for semi-volatile chlorinated compounds (e.g., initial temp 50°C, ramp to 280°C).[8][10]
Visualizations
The following diagrams illustrate the core reaction pathway and a recommended workflow for troubleshooting.
Caption: Primary reaction pathway and key side-reactions.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
-
A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. Available from: [Link]
-
Dichlorocarbene Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]
-
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr. Available from: [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. Available from: [Link]
-
Analysis of Chlorinated Pesticides by GC/MS. cromlab-instruments.es. Available from: [Link]
-
Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent. Available from: [Link]
-
Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. OrgoSolver. Available from: [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. PMC - NIH. Available from: [Link]
-
Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online. Available from: [Link]
-
Addition of Carbenes to Alkenes: Cyclopropane Synthesis. MCC Organic Chemistry. Available from: [Link]
-
Spiro[2.2]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic Acids. ACS Publications. Available from: [Link]
-
Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. Available from: [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]
-
8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis – Organic Chemistry. Available from: [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH. Available from: [Link]
-
The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium. SciSpace. Available from: [Link]
-
Theory Untangles Fascinating Properties of Spiro-Compounds. Dral's Group. Available from: [Link]
-
Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs). Beilstein Journals. Available from: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available from: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]
-
Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. Available from: [Link]
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Organic Syntheses Procedure. Available from: [Link]=v90p0185)
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- 14. BJOC - Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs) [beilstein-journals.org]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid
Welcome to the technical support guide for the derivatization of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid (TCSCA). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique, sterically hindered scaffold. Given its novel structure, derivatization of the carboxylic acid handle can be challenging. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve your synthetic goals.
The core structure, this compound, presents a unique combination of steric hindrance from the spirocyclic core and electronic effects from the four chlorine atoms. These features necessitate careful consideration of reaction parameters to achieve efficient conversion to derivatives such as esters and amides.
Frequently Asked Questions (FAQs)
Q1: Which derivatization strategy is most suitable for TCSCA: esterification or amidation?
A1: The choice between esterification and amidation depends entirely on the downstream application of the derivative.
-
Esters are generally synthesized if the goal is to create a prodrug to improve bioavailability, mask the polar carboxylic acid for purification, or use it as a synthetic intermediate for reactions like transesterification. Fischer esterification is a common, cost-effective method.[1][2]
-
Amides are typically more stable to hydrolysis than esters and are often desired for creating stable linkages in bioactive molecules or for introducing specific functional groups via the amine component. Amide synthesis usually requires activation of the carboxylic acid, for example, with carbodiimide coupling agents.[3]
Q2: How do the tetrachloro-substituents affect the reactivity of the carboxylic acid?
A2: The four chlorine atoms are strongly electron-withdrawing. This has two primary effects:
-
Increased Acidity: The inductive effect of the chlorine atoms increases the acidity of the carboxylic acid proton, making deprotonation easier.
-
Reduced Nucleophilicity of the Carbonyl Oxygen: The electron-withdrawing nature of the substituents deactivates the carbonyl oxygen, making it less basic. This can slow down acid-catalyzed reactions like Fischer esterification, where initial protonation of the carbonyl is a key step.[2][4]
Q3: What are the main challenges I can expect when working with TCSCA?
A3: The primary challenges stem from the molecule's structure:
-
Steric Hindrance: The spiro[2.2]pentane core adjacent to the carboxyl group can physically block the approach of nucleophiles (alcohols or amines), potentially leading to slow reaction rates and low yields.
-
Low Reaction Rates: As mentioned, the deactivation of the carbonyl group can slow down certain reactions.
-
Purification: The chlorinated nature of the compound means that both the starting material and the products are non-polar and may have similar chromatographic behavior to non-polar byproducts, potentially complicating purification.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of TCSCA.
Issue 1: Low Yield in Fischer Esterification
Q: I am attempting to synthesize the methyl ester of TCSCA using methanol and a sulfuric acid catalyst, but my yields are consistently below 30%. What can I do to improve this?
A: Low yields in Fischer esterification of TCSCA are often due to a combination of steric hindrance and an unfavorable reaction equilibrium.[2] Here is a systematic approach to troubleshooting this issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Fischer esterification.
Detailed Solutions:
-
Drive the Equilibrium Forward: Fischer esterification is a reversible reaction that produces water as a byproduct.[1][7] To maximize product formation, you must remove water as it forms.
-
Method A: Dean-Stark Apparatus: If you are using a solvent like toluene that forms an azeotrope with water, a Dean-Stark trap is highly effective.
-
Method B: Molecular Sieves: For reactions run in excess alcohol, adding activated 3Å or 4Å molecular sieves to the reaction mixture can effectively sequester the water produced.
-
Method C: Use Excess Alcohol: Using the alcohol as the solvent ensures it is present in a large molar excess, pushing the equilibrium towards the ester product according to Le Châtelier's principle.[7]
-
-
Optimize Reaction Conditions:
-
Temperature: Due to steric hindrance, a higher temperature may be required to overcome the activation energy barrier. Refluxing is common for these reactions.
-
Catalyst: While sulfuric acid is standard, a stronger acid catalyst like p-toluenesulfonic acid (TsOH) can sometimes be more effective. Ensure the catalyst loading is appropriate (typically 1-5 mol%).
-
-
Consider an Alternative Pathway: If optimizing the Fischer conditions fails, a two-step process may be necessary.
-
SN2 reaction: Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., DBU, NaH) to form the carboxylate salt. Then, react this salt with a primary alkyl halide (e.g., methyl iodide, ethyl bromide). This avoids the sterically sensitive tetrahedral intermediate of the Fischer pathway.[7]
-
Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[8]
-
Issue 2: Failed or Low-Yield Amide Coupling
Q: I am trying to form an amide by reacting TCSCA with aniline using EDC and HOBt, but I am recovering mostly unreacted starting material. What is going wrong?
A: This is a common issue when dealing with sterically hindered acids. The carbodiimide (EDC or DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[9][10] Steric hindrance around the carboxyl group can prevent the amine from accessing this intermediate, leading to hydrolysis back to the starting material.
Troubleshooting Decision Tree for Amide Coupling
Caption: Decision tree for troubleshooting failed amide coupling reactions.
Detailed Solutions:
-
Change Coupling Reagents:
-
Uronium/Phosphonium Reagents: For sterically hindered acids, uronium salts like HATU or HBTU are often more effective than carbodiimides. They generate a more reactive activated ester intermediate.
-
Additives: While HOBt is common, additives like Oxyma Pure® (ethyl cyanohydroxyiminoacetate) can offer superior performance and are safer to use.
-
-
Convert to a More Reactive Intermediate: As with esterification, converting TCSCA to its acyl chloride is a robust strategy. The acyl chloride is highly electrophilic and will react with most amines, even sterically hindered ones. This is often the most reliable method for difficult couplings.
-
Optimize Reaction Conditions:
-
Solvent: Ensure you are using a suitable solvent. Anhydrous polar aprotic solvents like DMF, NMP, or DCM are standard.
-
Base: Include a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge any acid formed during the reaction and to ensure the amine nucleophile remains in its free base form.
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the amine and the coupling reagent to drive the reaction to completion.
-
Issue 3: Difficulty in Product Purification
Q: My reaction appears to work based on TLC/LC-MS, but I am struggling to isolate the pure product from non-polar byproducts and residual starting material. What purification strategies do you recommend?
A: Purifying chlorinated organic compounds can be challenging due to their lipophilicity.[6]
Recommended Purification Strategies
| Strategy | Description | Best For | Considerations |
| Column Chromatography | Use a high-resolution silica gel with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the ethyl acetate concentration). | Separating compounds with small Rf differences. | Can be time-consuming and require large solvent volumes. |
| Crystallization | If the product is a solid, crystallization can be a highly effective method for achieving high purity. | Solid, crystalline products. | Requires screening various solvent systems (e.g., hexane/ethyl acetate, DCM/methanol). |
| Liquid-Liquid Extraction | An acidic or basic wash can remove unreacted starting material or byproducts. For an ester product, wash with saturated NaHCO₃ solution to remove unreacted TCSCA. For an amide product, an acidic wash (e.g., 1M HCl) can remove excess amine. | Removing acidic or basic impurities. | Ensure the desired product is stable to the pH conditions.[6] |
| Activated Carbon | Treatment with activated carbon can sometimes be used to adsorb non-polar, colored impurities.[11][12] | Removing highly non-polar or colored byproducts. | May lead to loss of product due to non-specific adsorption. |
Detailed Experimental Protocols
Protocol 1: Fischer Esterification of TCSCA (Methyl Ester Synthesis)
Materials:
-
This compound (TCSCA) (1.0 eq)
-
Methanol (as solvent, >20 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add TCSCA (e.g., 2.50 g, 10.0 mmol), methanol (80 mL), and toluene (40 mL).
-
Carefully add concentrated sulfuric acid (0.27 mL, 0.5 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., using 9:1 Hexane:Ethyl Acetate). Collect water in the Dean-Stark trap.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Carefully neutralize the reaction with a saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl ester.
Protocol 2: Amidation of TCSCA via an Acyl Chloride Intermediate
Step A: Formation of the Acyl Chloride
-
In a fume hood, add TCSCA (1.0 eq) to a round-bottom flask with a stir bar.
-
Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Fit the flask with a condenser and heat the mixture to 70 °C for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure (co-evaporate with toluene if necessary) to yield the crude acyl chloride, which should be used immediately in the next step.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude amide by column chromatography or crystallization.
References
-
Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. [Link]
- Encyclopedia of Chromatography. (n.d.).
-
Krzmarzick, M. J., & Novak, P. J. (2014). Removal of chlorinated organic compounds during wastewater treatment: achievements and limits. Applied Microbiology and Biotechnology, 98(14), 6233–6242. [Link]
-
Calabrese, G., et al. (2021). Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review. Molecules, 26(21), 6438. [Link]
-
Jonkers, et al. (2017). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 409, 6187–6197. [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. [Link]
-
Bioman Explains. (2024). Practice Problems: Carboxylic Acids and their Derivatives. [Link]
-
Kenyatta University. (n.d.). Removal of chlorinated organic compounds in water with substrate anchored zero valent bimetals. [Link]
-
WaterProfessionals. (n.d.). Dechlorination | Chlorine | Chloramines. [Link]
-
Carbotecnia. (2023). Organic Contaminants in Drinking Water. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Ames, J. M., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(10), 2195–2204. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Science of Synthesis. (2024). Synthesis of Esters from Carboxylic Acids and Derivatives. [Link]
-
PubChem. (n.d.). Spiro[2.2]pentane-1-carboxylic Acid. [Link]
-
ResearchGate. (2008). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. [Link]
-
jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]
-
ResearchGate. (2018). TaCl5‐Catalyzed Amidation of Carboxylic Acids with Amines. [Link]
-
The Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids. [Link]
-
Scilit. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
-
PubMed. (2017). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. [Link]
-
ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Removal of chlorinated organic compounds during wastewater treatment: achievements and limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water Purification of Classical and Emerging Organic Pollutants: An Extensive Review [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Carboxylic Acids and Their Derivatives Practice Problems - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Scale-Up Synthesis of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the synthesis of this highly strained and functionalized molecule.
While a specific, peer-reviewed protocol for the scale-up synthesis of this compound is not widely published, this guide is built upon established principles for the synthesis of spiro[2.2]pentanes and related chlorinated compounds. The high degree of ring strain in the spiro[2.2]pentane core presents unique synthetic challenges, particularly during scale-up.[1][2] This document aims to provide a robust framework for navigating these challenges.
I. Proposed Synthetic Pathway Overview
The synthesis of this compound can be envisioned through a multi-step process. A plausible route involves the dichlorocyclopropanation of a suitable allenic ester, followed by hydrolysis to the desired carboxylic acid. This approach leverages known methodologies for creating highly substituted cyclopropane rings.
Caption: Proposed synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Rationale |
| TCSP-01 | Low or no conversion during dichlorocyclopropanation. | 1. Inefficient generation of dichlorocarbene.2. Inactive phase transfer catalyst (PTC).3. Low reaction temperature. | 1. Carbene Generation: Ensure the sodium hydroxide solution is concentrated (e.g., 50% w/w). The reaction of chloroform with concentrated NaOH is crucial for generating dichlorocarbene. Use fresh, high-purity chloroform.2. PTC Activity: Use a fresh, dry phase transfer catalyst (e.g., tetrabutylammonium bromide). PTCs can be hygroscopic and lose activity. Consider adding it in portions if the reaction is sluggish.3. Temperature Control: While the reaction is exothermic, it may require an initial temperature of 30-40°C to initiate efficiently. Monitor the internal temperature closely. |
| TCSP-02 | Formation of multiple byproducts. | 1. Isomerization of the allene starting material under basic conditions.2. Decomposition of the strained spiro[2.2]pentane ring system.[1] | 1. Allene Stability: Add the allenic ester to the reaction mixture after the base and chloroform have been combined to ensure the carbene is readily available to react, minimizing the allene's exposure to basic conditions.2. Ring Strain: Maintain a controlled temperature throughout the reaction. Overheating can lead to ring-opening or rearrangement reactions. A gentle, steady exotherm is ideal. |
| TCSP-03 | Difficulties in isolating the carboxylic acid product after hydrolysis. | 1. Incomplete hydrolysis of the ester.2. Formation of emulsions during acidic workup.3. Product precipitation in the aqueous layer. | 1. Hydrolysis Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting ester. If necessary, increase the amount of base (e.g., LiOH) and prolong the reaction time.2. Workup: During the acidic quench, add the acid slowly with vigorous stirring. If an emulsion forms, adding brine can help break it.[3] Use a larger volume of organic solvent for extraction (e.g., ethyl acetate or dichloromethane).3. Solubility: The sodium or lithium salt of the carboxylic acid may have limited aqueous solubility. If a precipitate forms, it may be the product salt. Isolate it by filtration before acidification, or add more water to dissolve it. |
| TCSP-04 | Product decomposition during purification. | 1. Thermal instability of the product.2. Sensitivity to silica gel during column chromatography. | 1. Thermal Stability: Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature (e.g., <40°C).[4] For final drying, a vacuum oven at low heat is preferable.2. Purification Strategy: Consider purification by recrystallization to avoid potential degradation on silica gel. Suitable solvent systems might include hexane/ethyl acetate or toluene. If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: There are several critical safety considerations:
-
Dichlorocarbene Generation: The reaction of chloroform with a strong base is highly exothermic. On a large scale, this can lead to a runaway reaction. Ensure adequate cooling capacity and consider slow, controlled addition of one of the reagents.
-
Solvent Handling: The use of flammable solvents like pentane or hexane for purification requires adherence to strict safety protocols.[5][6] All equipment must be properly grounded to prevent static discharge, and the reaction should be conducted in a well-ventilated area, away from ignition sources.[5][6]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a chemical fume hood.[5]
Q2: How can I monitor the progress of the dichlorocyclopropanation reaction?
A2: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture against the starting allenic ester. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
GC-MS: This is a more quantitative method. A small aliquot of the reaction mixture can be quenched, extracted, and analyzed to determine the ratio of starting material to product.
Q3: What is the role of the phase transfer catalyst (PTC)?
A3: The PTC (e.g., tetrabutylammonium bromide) is essential for transporting the hydroxide ion (OH-) from the aqueous phase into the organic phase (containing the chloroform and allene). This allows the deprotonation of chloroform to occur at the interface of the two phases, generating the dichlorocarbene where it can react with the allene. Without the PTC, the reaction would be extremely slow as the reactants would be in separate, immiscible phases.
Q4: My final product is an off-white or yellowish solid. How can I improve its purity and color?
A4: A yellowish tint often indicates the presence of impurities.
-
Recrystallization: This is a highly effective method for purifying solid compounds.[3] Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., heptane/ethyl acetate).
-
Activated Carbon Treatment: If the color is due to persistent, colored impurities, you can try dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering through celite to remove the carbon. The product can then be recovered by recrystallization or solvent evaporation.
Q5: Are there alternative methods for synthesizing the spiro[2.2]pentane core?
A5: Yes, other methods have been reported for synthesizing spiro[2.2]pentane derivatives, although they may not be directly applicable to this specific tetrachlorinated structure. These include intramolecular displacement reactions and the use of sulfones as carbene equivalents.[1][7] The choice of method often depends on the desired substitution pattern and the stability of the starting materials.
IV. Detailed Experimental Protocol (Illustrative)
This protocol is a hypothetical, illustrative procedure for a lab-scale synthesis, which would require significant process safety evaluation before any scale-up.
Step 1: Dichlorocyclopropanation
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, add the starting allenic ester (1.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Add chloroform (5-10 volumes).
-
Begin vigorous stirring and cool the mixture to 0-5°C using a circulating chiller.
-
Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction to completion by TLC or GC-MS.
Step 2: Workup and Isolation of the Intermediate Ester
-
Once the reaction is complete, cool the mixture to 10°C and slowly add water to dilute the reaction mixture.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 3 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation.[3]
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude intermediate ester in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Once complete, remove the THF via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl.
-
The carboxylic acid product should precipitate. If it oils out, extract with ethyl acetate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[8]
Step 4: Purification
-
The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and heptane).[3]
V. References
-
Pace, V., & Holzer, W. (2013). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.
-
Fisher Scientific. (2023). Safety Data Sheet - Pentane.
-
Chetrit, M., et al. (2022). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters, ACS Publications.
-
ResearchGate. (n.d.). Synthesis of Spiro[2.2]pentanes and Spiro[2.3]hexanes Employing the Me3Al/CH2I2 Reagent.
-
ResearchGate. (n.d.). Synthesis of Spiropentane Derivatives via Intramolecular Displacement.
-
Organic Syntheses. (n.d.). Procedure for reaction setup and workup.
-
Semantic Scholar. (n.d.). Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents.
-
Chegg. (n.d.). Show one-step synthesis of spiro(2,2)pentane from organic compounds.
-
Wessig, P., et al. (2010). Photochemical synthesis of benzoyl spiro[2.2]pentanes. Photochemical & Photobiological Sciences, RSC Publishing.
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids.
-
Penta Chemicals. (2022). n-Pentane - SAFETY DATA SHEET.
-
Rui-Feng, C., et al. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research.
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- 2. semanticscholar.org [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. fishersci.it [fishersci.it]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. researchgate.net [researchgate.net]
- 8. alliedacademies.org [alliedacademies.org]
Overcoming solubility issues of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid in aqueous media
Welcome to the dedicated technical support guide for 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid (CAS: 1788041-68-8). This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this unique, sterically hindered, and highly chlorinated molecule. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to rationally overcome solubility hurdles in your experiments.
Understanding the Challenge: Molecular Profile
This compound possesses a rigid spirocyclic core heavily substituted with chlorine atoms. This structural feature, while synthetically useful, imparts significant hydrophobicity.[1][2] The molecule's only hydrophilic handle is the carboxylic acid group.[3][4] Consequently, in its neutral (protonated) form, the compound's ability to form favorable hydrogen bonding interactions with water is limited, leading to poor aqueous solubility. Overcoming this requires strategies that either ionize the carboxylic acid or mitigate the hydrophobicity of the core structure.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?
A1: The primary issue is the compound's low intrinsic aqueous solubility. The molecule has a large, non-polar, chlorinated carbon framework and a single carboxylic acid group.[3][4] At neutral pH, the carboxylic acid is only partially deprotonated, meaning a significant portion of the compound remains in its less soluble, neutral form. The hydrophobic effect, where water molecules organize around the non-polar surface, makes solvation energetically unfavorable.
Q2: I've tried vortexing and heating, but the solubility hasn't improved significantly. What's happening?
A2: Mechanical agitation (vortexing, sonication) and heating can increase the rate of dissolution but may not significantly alter the thermodynamic solubility limit at a given pH. If the compound's intrinsic solubility is very low, these methods will only help it reach its saturation point faster. Excessive heating should be avoided without stability data, as it could potentially lead to degradation.
Q3: Is it possible to increase the solubility by adjusting the pH?
A3: Absolutely. This is the most direct and often most effective initial strategy. As a carboxylic acid, the compound can be deprotonated to form its corresponding carboxylate salt by raising the pH.[5][6] This negatively charged carboxylate is significantly more polar and has much greater water solubility than the neutral acid form.[7][8] This principle is a cornerstone of formulating acidic drugs.[9][]
Q4: Are there alternatives if pH modification is not suitable for my experimental system?
A4: Yes, several advanced methods can be employed if the pH must be constrained. These include the use of co-solvents, cyclodextrins, or specialized formulation techniques like solid dispersions.[11][12][13] Each approach works through a different mechanism to overcome the compound's hydrophobicity.[14]
Troubleshooting Guide: A Structured Approach
Use the following decision tree and table to systematically troubleshoot and resolve solubility issues.
Solubility Strategy Decision Workflow
This diagram outlines a logical progression for selecting an appropriate solubilization method.
Caption: Decision workflow for selecting a solubilization strategy.
Troubleshooting Scenarios & Solutions
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Compound forms an oily film or suspension that does not dissolve. | Low Intrinsic Solubility: The neutral form of the carboxylic acid is highly hydrophobic. | Primary Action: Proceed with the pH Adjustment Protocol . Deprotonating the acid to its carboxylate salt form dramatically increases polarity and aqueous solubility.[5][] |
| Compound dissolves upon adding base, but precipitates over time or upon dilution. | Common Ion Effect or Buffer Incompatibility: The final buffer may have components that cause the salt to precipitate. Alternatively, the concentration may still be above the solubility limit in the final medium. | Troubleshooting: 1) Ensure the final pH is stable and sufficiently above the compound's pKa. 2) Try a different buffer system. 3) Combine pH adjustment with a low percentage of a co-solvent (e.g., 1-5% ethanol) to maintain stability. |
| pH adjustment is not an option, and the compound is insoluble. | System Constraints: The experiment (e.g., cell-based assay, enzymatic reaction) is sensitive to pH changes. | Primary Action: Use the Co-solvent Protocol . Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or PEG 400 and dilute it into the aqueous medium.[] Be sure to validate the final solvent concentration for compatibility with your assay. |
| Precipitation occurs when the organic stock solution is diluted into the aqueous buffer. | "Crashing Out": The compound's solubility limit is exceeded upon dilution into the anti-solvent (water). | Troubleshooting: 1) Decrease the concentration of the stock solution. 2) Add the stock solution to the aqueous buffer very slowly while vortexing vigorously. 3) Warm the aqueous buffer slightly before adding the stock. 4) Consider the Cyclodextrin Protocol as a solvent-free alternative.[][16] |
| Need to avoid all organic solvents due to assay interference. | Solvent Toxicity/Incompatibility: Solvents like DMSO can be toxic to cells or inhibit enzymes at certain concentrations. | Primary Action: Use the Cyclodextrin Protocol . Cyclodextrins are sugar-based macrocycles that encapsulate the hydrophobic guest molecule in their central cavity, presenting a hydrophilic exterior to the water.[17][18][19] This forms a true solution without altering pH or using organic solvents. |
Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol leverages the acidic nature of the compound to form a highly soluble carboxylate salt.
Principle: According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa of the carboxylic acid, the equilibrium will shift almost entirely to the deprotonated, water-soluble carboxylate form.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of the compound and add it to a suitable volume of water or buffer. This will initially form a slurry or suspension.
-
Place the vessel on a stir plate and begin moderate stirring.
-
Slowly add the 0.1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Observe the suspension. As the pH increases, the solid material will begin to dissolve.
-
Continue adding base until all the solid has dissolved and the solution is clear. Note the final pH. For complete and stable solubilization, aim for a final pH at least 1.5 to 2 units above the compound's pKa (Note: The pKa is not experimentally determined in the provided search results, but for a carboxylic acid, a target pH of >7.5 is a reasonable starting point).
-
If necessary, adjust the pH back down carefully with a dilute acid (e.g., 0.1 M HCl), ensuring you do not go low enough to cause precipitation.
-
The resulting solution contains the sodium salt of the carboxylic acid and is ready for use.
Protocol 2: Solubilization Using a Co-solvent
This method is ideal when pH modification is not feasible. It involves dissolving the compound in a water-miscible organic solvent before dilution.
Principle: Co-solvents work by reducing the polarity of the aqueous medium.[] Solvents like DMSO, ethanol, or polyethylene glycol (PEG) are miscible with water and can also effectively solvate the hydrophobic regions of the compound, thereby increasing its overall solubility in the mixed solvent system.
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, Ethanol, PEG 400)
-
Target aqueous buffer
Procedure:
-
Prepare a concentrated stock solution of the compound by dissolving it in the chosen co-solvent. For example, prepare a 10 mM or 50 mM stock in 100% DMSO. Use sonication or gentle warming if necessary to fully dissolve.
-
Perform a serial dilution of this stock solution into your target aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) with vigorous mixing to facilitate rapid dispersion and minimize local concentrations that can cause precipitation.
-
Monitor for any signs of precipitation (cloudiness, Tyndall effect).
-
Crucially, prepare a vehicle control for your experiment using the same final concentration of the co-solvent to account for any effects of the solvent itself. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v).
Protocol 3: Solubilization via Cyclodextrin Complexation
This advanced, solvent-free method is excellent for sensitive biological systems.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[18] The hydrophobic spiro-tetrachloro-pentane portion of the molecule can partition into the non-polar cavity of the cyclodextrin, forming an "inclusion complex."[][16] This complex has the water-soluble exterior of the cyclodextrin, effectively solubilizing the entire assembly.[17]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Add the powdered this compound directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature. Complex formation can take time, so allow it to stir for several hours or overnight for optimal results.
-
The resulting clear solution contains the drug-cyclodextrin inclusion complex and is typically sterile-filterable.
References
- Tran, T. H., & Tran, P. H. L. (2013). Solubilization of poorly water-soluble drugs using solid dispersions.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(11), 4682-4704.
- Fong, S. Y. K., et al. (2022).
- Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3143-3153.
- Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs.
- Tran, T. H., & Tran, P. H. L. (2013). Solubilization of Poorly Water-Soluble Drugs Using Solid Dispersions. Bentham Science.
- Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Challa, R., et al. (2005).
- Sawatdee, S., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Water-Soluble Drugs. Global Pharmaceutical Sciences Review.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Biosynth. (n.d.). Spiro[2.2]pentane-1-carboxylic acid | 17202-64-1.
- Matriculation Chemistry. (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube.
- Chemchart. (n.d.). Spiro[2.2]pentane-1-carboxylic Acid (17202-64-1).
- Advanced ChemBlocks. (n.d.). This compound.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
- IGI Global. (2026). pH Adjustment: Significance and symbolism.
- Fisher Scientific. (n.d.). 4, 4, 5, 5-tetrachlorospiro[2.2]pentane-1-carboxylic acid, min 97%, 500 mg.
- ChemBK. (n.d.). SPIRO[2.2]PENTANE-1-CARBOXYLIC ACID.
- CompoundingToday.com. (n.d.).
- Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.
- Digital Analysis Corp. (n.d.).
- MedSchoolCoach. (2020).
- PubChem. (n.d.). Spiro[2.2]pentane-1-carboxylic Acid.
- PubChem. (n.d.). Spiro(2.2)pentane-1-carboxylic acid, 2-cyclopropyl-2-methyl-.
- Ainurofiq, A., et al. (2021).
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- JoVE. (2023). Video: Physical Properties of Carboxylic Acids.
- Al-Kassas, R., et al. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
- IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles.
- ResearchGate. (n.d.).
- Chembase.cn. (n.d.). Spiro[2.2]pentane-1-carboxylic acid, 4,4,5,5-tetrachloro-, 1,1-dimethylethyl ester.
- ACS Publications. (n.d.). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. Molecular Pharmaceutics.
- Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids.
- Reddit. (2019).
- PMC - NIH. (n.d.).
- PubChem. (n.d.). Pentane-1,2,3,4,5-pentacarboxylic acid.
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Technical Support Center: Spectroscopic Analysis of Polychlorinated Compounds
Welcome to the technical support center for the spectroscopic analysis of polychlorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing challenging molecules such as polychlorinated biphenyls (PCBs), dioxins, and other related compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Workhorse for Polychlorinated Compound Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone for the separation and identification of polychlorinated compounds, especially in complex environmental and biological matrices.[1][2] However, the inherent complexity of these samples and the persistent nature of the analytes can lead to a variety of analytical challenges.[3] This section addresses the most common issues encountered during GC-MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing poor peak shape and tailing for my target analytes. What are the likely causes and how can I fix it?
A1: Poor peak shape is a common issue that can compromise both resolution and sensitivity. The root cause often lies within the GC system's activity or improper setup.
-
Causality: Active sites in the inlet liner, column, or transfer line can interact with the analytes, leading to peak tailing. This is particularly problematic for polar or sensitive compounds. Contamination can also lead to broad or tailing peaks.[4]
-
Troubleshooting Steps:
-
Check for System Activity:
-
Inlet Liner: The inlet liner is a primary site of activity. Deactivated liners are essential. If you suspect your liner is contaminated or its deactivation has worn off, replace it. Using a liner with glass wool can sometimes help trap non-volatile matrix components, but the wool itself can be a source of activity if not properly deactivated.[4][5]
-
GC Column: Column degradation, especially at the inlet end, can expose active sites. A common remedy is to trim the first 15-30 cm of the column.[4][5] If the problem persists, the column may need to be replaced. For polychlorinated compounds, a low-bleed, inert column such as a DB-5ms is often recommended to achieve good peak shape and separation.[6]
-
-
Optimize Temperatures:
-
Injector Temperature: Ensure the injector temperature is high enough to facilitate rapid volatilization of the sample without causing thermal degradation of the analytes.
-
Oven Program: A slow initial ramp rate can help improve peak shape for early eluting compounds.
-
-
Check for Leaks: Air leaks in the system can lead to column phase oxidation and subsequent activity.[5] Use an electronic leak detector to systematically check all fittings from the injector to the detector.[4]
-
Q2: My results show inconsistent isotope ratios for chlorinated compounds. How can I ensure accurate isotopic confirmation?
A2: Accurate isotope ratios are critical for the confident identification of polychlorinated compounds due to the natural abundance of ³⁵Cl and ³⁷Cl.[7] Deviations from the theoretical binomial distribution can indicate interferences or instrumental issues.
-
Causality: Co-eluting matrix components can interfere with the ion signals of your target analyte, distorting the isotope ratio.[8] Detector saturation from a high concentration of analyte can also lead to inaccurate ratios. Furthermore, the isotopic distribution in environmental samples might not perfectly follow a theoretical binomial distribution due to kinetic isotope effects during degradation processes.[7]
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: The best way to combat co-elution is to improve the separation.
-
Modify the GC oven temperature program (e.g., use a slower ramp rate).
-
Ensure you are using a high-resolution capillary column appropriate for PCB or dioxin analysis.[6]
-
-
Utilize High-Resolution Mass Spectrometry (HRMS) or Tandem Mass Spectrometry (MS/MS):
-
HRMS: Instruments with high resolving power (>10,000) can physically separate the mass of your target analyte from that of many interfering ions.[9]
-
MS/MS: By selecting a specific precursor ion and monitoring a characteristic product ion, you can significantly reduce background noise and eliminate interferences.[6][10] This is a powerful technique for analyzing complex matrices.[11]
-
-
Check for Detector Saturation: If your analyte concentration is too high, the detector can become saturated, leading to flat-topped peaks and incorrect ion ratios.[5] Dilute your sample to bring the analyte concentration within the linear range of the detector.
-
Isotope Dilution Mass Spectrometry (IDMS): The gold standard for quantification is IDMS, which involves spiking the sample with a known amount of an isotopically labeled standard (e.g., ¹³C-labeled PCBs).[12] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects, providing a highly accurate internal standard for both quantification and identification.[12]
-
Q3: I'm struggling with matrix effects, leading to poor recovery and reproducibility in my environmental samples. What are my options?
A3: Matrix effects, where components of the sample other than the analyte alter the instrument's response, are a significant challenge in environmental analysis.[8][13] For polychlorinated compounds, which are often present at trace levels in complex matrices like soil, sediment, or tissue, addressing matrix effects is crucial.[3]
-
Causality: Co-extracted matrix components can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[8][13] These components can also contaminate the GC system, leading to the issues described in Q1.
-
Mitigation Strategies:
-
Enhanced Sample Cleanup: A robust sample preparation and cleanup procedure is your first line of defense. Multi-step cleanup procedures using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) can remove a significant portion of the interfering matrix.
-
Sample Dilution: If the analytical method has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[8]
-
Use of Matrix-Matched Calibrants: Prepare calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for matrix-induced suppression or enhancement.
-
Isotope Dilution Mass Spectrometry (IDMS): As mentioned in Q2, IDMS is highly effective at correcting for matrix effects.[12] The isotopically labeled internal standard experiences the same signal suppression or enhancement as the native analyte, allowing for accurate correction.
-
Experimental Workflow: Troubleshooting GC-MS Contamination
This workflow provides a systematic approach to identifying and resolving contamination issues in your GC-MS system.
Caption: A systematic workflow for diagnosing and resolving contamination issues in a GC-MS system.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for trace quantification, NMR is a powerful tool for structural elucidation of newly synthesized polychlorinated compounds or standards.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows very broad peaks. What could be the cause?
A1: Peak broadening in NMR can obscure important coupling information and make interpretation difficult.
-
Causality: Several factors can contribute to broad peaks:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Improper shimming will result in broad lines.
-
Sample Concentration: Highly concentrated samples can be viscous, which restricts molecular tumbling and leads to broader peaks.[14]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can cause significant line broadening.
-
Compound Aggregation: Polychlorinated aromatic compounds can stack or aggregate at higher concentrations, leading to restricted motion and broader signals.
-
-
Troubleshooting Steps:
-
Re-shim the Spectrometer: This should always be the first step.
-
Dilute the Sample: Prepare a more dilute sample to see if the peak sharpness improves.[14]
-
Filter the Sample: If you suspect particulate matter or impurities, filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[14]
-
Change Solvent: A different deuterated solvent might disrupt aggregation or improve solubility, leading to sharper peaks.[15]
-
Q2: I'm having trouble with the solubility of my polychlorinated compound in common NMR solvents.
A2: Polychlorinated compounds, especially those with a high degree of chlorination, can have poor solubility in standard solvents like chloroform-d.
-
Causality: The planarity and low polarity of many polychlorinated aromatic systems make them difficult to dissolve.
-
Troubleshooting Steps:
-
Try Alternative Solvents: Solvents like benzene-d₆, acetone-d₆, or tetrahydrofuran-d₈ can be effective alternatives.[15] For very insoluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that it is difficult to remove from the sample afterward.[15]
-
Gentle Heating: Gently warming the sample can sometimes improve solubility. This can be done in a warm water bath before quickly acquiring the spectrum.
-
Use a Co-solvent: Adding a small amount of a co-solvent can sometimes improve the overall solubility.
-
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy is typically used for functional group identification and can be a useful complementary technique for confirming the presence of certain structural motifs in polychlorinated compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The peaks in my IR spectrum are very broad and lack definition.
A1: Broad IR peaks are often a sign of issues with sample preparation or the state of the sample itself.
-
Causality:
-
Water Contamination: The presence of water can lead to a very broad absorption band in the 3200-3600 cm⁻¹ region, which can obscure other peaks.
-
Sample Thickness (for films): If preparing a thin film, a sample that is too thick will result in broad, saturated peaks.
-
Poor Grinding (for KBr pellets): If using a KBr pellet, inadequate grinding of the sample and KBr can lead to poor peak shape due to light scattering.
-
-
Troubleshooting Steps:
-
Ensure Sample is Dry: Dry your sample thoroughly under vacuum before analysis. Ensure your solvent (if used) is anhydrous.
-
Optimize Sample Preparation:
-
KBr Pellet: Ensure the sample is finely ground to a powder and thoroughly mixed with dry KBr. The resulting pellet should be transparent.
-
Thin Film: Cast a thinner film by using a more dilute solution or by spinning off excess solution.
-
-
Quantitative Data Summary
The following table summarizes key mass spectrometric data for representative polychlorinated compounds.
| Compound Class | Common Ionization Mode | Characteristic m/z for Tetrachloro Isomer | Expected Isotope Pattern (M:M+2:M+4:M+6:M+8) |
| PCBs | Electron Ionization (EI) | 292 (C₁₂H₆Cl₄) | 77:100:49:11:1 |
| Dioxins (PCDDs) | Electron Ionization (EI) | 322 (C₁₂H₄O₂Cl₄) | 77:100:49:11:1 |
| Furans (PCDFs) | Electron Ionization (EI) | 306 (C₁₂H₄OCl₄) | 77:100:49:11:1 |
Note: Isotope ratios are approximate and can vary slightly.
References
- A Look at Matrix Effects. (2017).
- Analysis of Chlorinated Paraffins in Environmental Matrices: The Ultimate Challenge for the Analytical Chemist. (n.d.).
- TROUBLESHOOTING GUIDE. (n.d.). Restek.
- Are Chlorine Isotopologues of Polychlorinated Organic Compounds Exactly Binomially Distributed?
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. (2021). PMC - NIH.
- Source apportionment of polychlorinated biphenyls using compound specific isotope analysis. (n.d.).
- Simplifying Persistent Issues with Dioxins Analysis in the Environment using GC/MS/MS. (2023). FMS-inc.com.
- Determination of Polychlorinated Biphenyls in Solid Samples by Isotope Dilution Mass Spectrometry Using ³⁷Cl-Labeled Analogues. (2015). PubMed.
- Chlorine and Bromine Isotope Analysis of Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers Using Gas Chromatography-Quadrupole Mass Spectrometry. (n.d.).
- Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. (2020).
- Troubleshooting Acquisition Related Problems. (n.d.). University of Wisconsin-Madison, NMR Facility.
- Analysis of Dioxins in Food and Feed using GC/MS. (n.d.). Agilent.
- What are Dioxins and PCBs, and What Type of GC-MS Should You Use to Analyze Them? (2024). Thermo Fisher Scientific.
- (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). (n.d.).
- Development of a Methodology for Determination of Dioxins and Dioxin-like PCBs in Meconium by Gas Chromatography Coupled to High-Resolution Mass Spectrometry (GC-HRMS). (2023). MDPI.
- Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. (2024).
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK.
- Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography-Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Prepar
- Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry.
- Determination of Polychlorinated Biphenyls (PCBs) in water using GC-SQMS. (n.d.). SCION Instruments.
- The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples. (n.d.).
- Environmental applications for the analysis of chlorinated dibenzo-p-dioxins and dibenzofurans using mass spectrometry/mass spectrometry. (1990). OSTI.GOV.
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Stability testing of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid under acidic and basic conditions
Technical Support Center: Stability Testing of 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability testing on this compound. It addresses common challenges, explains the underlying chemical principles driving degradation, and offers validated protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the stability testing of this unique molecule. Our approach is to explain the why behind the observations, empowering you to make informed decisions in your experimental design.
Q1: My initial stability screen shows significant degradation under both acidic and basic conditions. What makes this molecule so inherently unstable?
The instability of this compound stems from two key structural features:
-
High Ring Strain: The spiro[2.2]pentane core consists of two fused cyclopropane rings. This configuration creates substantial angle and torsional strain, making the system "spring-loaded" and susceptible to ring-opening reactions that relieve this strain[1][2].
-
Electrophilic Carbons: The four chlorine atoms are strongly electron-withdrawing. This makes the carbons they are attached to (C4 and C5) highly electrophilic and prone to nucleophilic attack, particularly by hydroxide ions under basic conditions.
These features create a molecule with multiple reactive sites, making it a challenge for stability and formulation studies.
Q2: What are the most probable degradation pathways under acidic conditions?
Under acidic stress, the primary degradation pathway is expected to be the acid-catalyzed ring-opening of the highly strained cyclopropane rings[3][4][5].
-
Mechanism: The reaction is typically initiated by protonation of the carbonyl oxygen of the carboxylic acid. This enhances the electron-withdrawing nature of the substituent, further polarizing and weakening the adjacent C-C bonds of the cyclopropane ring[6][7]. The ring then opens to form a more stable carbocation intermediate, which can subsequently react with water (hydrolysis) or undergo rearrangement to yield various degradation products.
-
Potential Products: Expect to see acyclic or larger ring structures resulting from the cleavage of one of the cyclopropane rings. Decarboxylation may also occur as a secondary reaction, particularly if it leads to a stabilized intermediate[8][9].
Q3: Under basic conditions, my degradation is extremely rapid and generates a complex mixture of products. How can I control this and what is happening?
The rapid degradation under basic conditions is primarily due to the hydrolysis of the gem-dichloro groups.
-
Mechanism: The carbon atoms bearing the two chlorine atoms (gem-dihalides) are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). This results in a substitution reaction where the chlorides are replaced by hydroxyl groups, forming a highly unstable geminal diol intermediate. This intermediate rapidly eliminates a molecule of water to form a stable carbonyl (ketone) group[10][11][12][13]. Since there are two such gem-dichloro centers, this can lead to the formation of a dicarbonyl species.
-
Troubleshooting Rapid Degradation:
-
Reduce Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C instead of 80°C) to slow the reaction rate.
-
Use a Weaker Base: If 0.1 M NaOH is too aggressive, consider using a milder basic condition, such as a buffered solution at pH 10 or a weaker base like sodium bicarbonate.
-
Shorter Time Points: Sample at much earlier time points (e.g., 5, 15, 30 minutes) to capture the initial degradation products before they undergo further reactions.
-
Q4: What is the best analytical approach for monitoring the stability of this compound and its degradants?
Given the polar carboxylic acid group and the potential for forming various polar, halogenated degradants, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with both UV and Mass Spectrometry (MS) detection is the most robust approach[14].
-
Chromatography (HPLC): A C18 column is a good starting point. A gradient elution using a mobile phase of water (with an acid modifier like 0.1% formic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile or methanol will be effective for separating the parent compound from its more polar degradation products.
-
Detection (UV & MS):
-
A UV detector provides quantitative data on the disappearance of the parent peak and the appearance of degradant peaks.
-
A Mass Spectrometer (LC-MS) is crucial for identifying the degradation products by providing mass-to-charge ratio (m/z) information, which allows for the determination of their molecular weights and elemental formulas[14][15]. This is essential for elucidating the degradation pathways.
-
-
Why not Gas Chromatography (GC)? While GC is often used for halogenated compounds[16], the low volatility and high polarity of the carboxylic acid parent molecule and its likely degradation products make it unsuitable without derivatization.
Troubleshooting Guide: Experimental Observations
| Observation | Potential Cause(s) | Recommended Actions & Explanations |
| No degradation observed under initial acidic conditions (e.g., 0.1 M HCl, 60°C, 24h). | Insufficient energy to overcome the activation barrier for cyclopropane ring-opening. The molecule may be kinetically stable under these specific conditions. | Increase the stress level as per ICH guidelines[17][18]. Increase temperature (e.g., to 80°C) or use a higher concentration of acid (e.g., 1 M HCl). Ensure sufficient time is allowed for the reaction to proceed. |
| Multiple new peaks appear early in the basic hydrolysis, then disappear and are replaced by others. | Formation of unstable intermediates. The initial hydrolysis products (e.g., mono- or di-carbonyl compounds) may be undergoing further reactions like rearrangements or cleavage. | Analyze very early time points (minutes, not hours). Use a less aggressive base or lower temperature to isolate the primary degradants. Utilize LC-MS to get mass information on the transient peaks. |
| Poor peak shape (tailing) for the parent compound in the HPLC chromatogram. | Interaction of the carboxylic acid with residual silanols on the HPLC column. The compound may be interacting with metal surfaces in the HPLC system. | Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid. Use a high-purity, end-capped column. |
| Mass balance is poor (sum of parent and degradants is <95%). | A degradant is not being detected by the UV detector (lacks a chromophore). A degradant is precipitating out of solution. A volatile degradant is being formed and lost. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Check for precipitation in the stressed samples. Use MS to search for expected masses of potential non-UV active or volatile products. |
Experimental Workflows & Protocols
The following protocols are designed in accordance with ICH Q1A(R2) guidelines for forced degradation studies[17][18][19].
Diagram: General Forced Degradation Workflow
Caption: Workflow for acidic and basic stability testing.
Protocol 1: Forced Degradation under Acidic Conditions
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Sample Preparation: In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid to achieve a final drug concentration of 0.1 mg/mL.
-
Control Sample: Prepare a control by adding 1 mL of stock solution to 9 mL of water.
-
Incubation: Place the stress and control samples in a thermostatically controlled oven or water bath at 60°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent molar amount of 0.1 M sodium hydroxide. Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the quenched sample by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Forced Degradation under Basic Conditions
-
Preparation: Use the same 1.0 mg/mL stock solution as described in Protocol 1.
-
Stress Sample Preparation: In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide to achieve a final drug concentration of 0.1 mg/mL.
-
Control Sample: Prepare a control by adding 1 mL of stock solution to 9 mL of water.
-
Incubation: Place the stress and control samples in a thermostatically controlled oven or water bath at a lower temperature , such as 40°C, due to the expected high reactivity.
-
Time-Point Sampling: Withdraw aliquots at earlier time points (e.g., 0, 15 min, 1 hour, and 4 hours).
-
Quenching: Immediately neutralize the aliquot by adding an equivalent molar amount of 0.1 M hydrochloric acid. Dilute with the mobile phase for analysis.
-
Analysis: Analyze the quenched sample by a validated stability-indicating HPLC-UV/MS method.
Anticipated Degradation Pathways
The following diagram illustrates the primary hypothesized degradation mechanisms based on the molecule's structure.
Sources
- 1. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Alkaline hydrolysis of gem dihalides gives [allen.in]
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- 19. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Unraveling the Potential of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid Derivatives in Targeted Protein Degradation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of drug discovery, the quest for novel chemical scaffolds that can address previously "undruggable" targets is paramount. Among the emerging classes of therapeutic agents, those based on 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid have garnered interest, particularly in the field of targeted protein degradation (TPD). This guide provides an in-depth analysis of the biological potential of these derivatives, offering a comparative perspective against established alternatives, supported by the available, albeit limited, scientific context.
Introduction to a Novel Scaffold in Protein Degradation
The this compound motif represents a unique and rigid three-dimensional structure. Its designation as a "Protein Degrader Building Block" by chemical suppliers suggests its primary application in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. They consist of two key components: a "warhead" that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.
The highly chlorinated spiro[2.2]pentane core is hypothesized to impart specific physicochemical properties to the molecule, such as metabolic stability and the ability to form unique interactions with protein targets. The carboxylic acid handle provides a convenient point for chemical modification and attachment of linkers or other pharmacophores.
The PROTAC Workflow: A Cellular Hijacking for Therapeutic Gain
To understand the context in which this compound derivatives operate, it is essential to grasp the mechanism of PROTACs.
Caption: Figure 1: The PROTAC-mediated protein degradation pathway.
Comparative Analysis: Positioning a Novel Scaffold in a Crowded Field
While specific biological data for PROTACs incorporating the this compound moiety is not yet publicly available in peer-reviewed literature, we can infer its potential role and compare it to well-established E3 ligase ligands commonly used in PROTAC design. The primary function of this novel scaffold is likely to act as a ligand for an E3 ubiquitin ligase, the component responsible for initiating the degradation cascade.
The most widely used E3 ligase ligands in PROTAC development are derivatives of thalidomide and its analogs (e.g., lenalidomide, pomalidomide), which recruit the Cereblon (CRBN) E3 ligase, and ligands for the von Hippel-Lindau (VHL) E3 ligase. The success of a PROTAC is highly dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The geometry and chemical nature of the E3 ligase ligand are critical in achieving this.
Table 1: Comparison of Putative 4,4,5,5-Tetrachlorospiro[2.2]pentane-based Ligands with Established E3 Ligase Ligands
| Feature | 4,4,5,5-Tetrachlorospiro[2.2]pentane Derivatives (Hypothesized) | Thalidomide Analogs (CRBN Ligands) | VHL Ligands |
| Structure | Rigid, spirocyclic, chlorinated | Glutarimide-based | Hydroxyproline-based |
| E3 Ligase Target | Unknown | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Key Interactions | Likely hydrophobic and halogen bonding | Hydrogen bonding and pi-stacking | Hydrogen bonding network |
| Advantages | Potentially novel E3 ligase recruitment, unique 3D geometry, metabolic stability due to chlorination. | Well-established, extensive SAR data available, proven clinical utility. | High affinity, well-defined binding pocket, proven efficacy in numerous PROTACs. |
| Challenges | Lack of public data on E3 ligase target and binding mode, synthetic complexity. | Potential for off-target effects related to neosubstrate degradation, "hook effect". | Can have suboptimal physicochemical properties, potential for immunogenicity. |
The unique, rigid, and halogenated structure of the this compound scaffold may offer advantages in terms of specificity and the ability to recruit novel E3 ligases beyond CRBN and VHL. The exploration of new E3 ligases is a key area of research in TPD, as it could expand the range of degradable proteins and overcome resistance mechanisms.
Experimental Protocols: A Roadmap for Evaluation
Researchers aiming to investigate the biological activity of novel PROTACs incorporating the this compound moiety would typically follow a well-defined experimental cascade.
PROTAC Synthesis
The carboxylic acid group of the title compound serves as a handle for conjugation to a linker, which is subsequently attached to a "warhead" that binds the protein of interest.
Caption: Figure 2: General synthetic scheme for a PROTAC.
Step-by-Step Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir at room temperature for 15-30 minutes.
-
Amine Addition: To the activated acid solution, add the amine-terminated linker (1 equivalent).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the resulting amide by flash column chromatography.
In Vitro Biological Evaluation
A series of in vitro assays are crucial to characterize the biological activity of the synthesized PROTACs.
a) Target Protein Degradation Assay (Western Blot):
-
Cell Culture: Plate cancer cell lines known to express the protein of interest.
-
Treatment: Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation. The concentration at which 50% of the target protein is degraded is known as the DC₅₀ value.
b) Ternary Complex Formation Assays:
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) can be employed to confirm and quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
c) Cell Viability/Cytotoxicity Assays:
Assays like the MTT or CellTiter-Glo assay are used to assess the effect of the PROTAC on the viability of cancer cells and to determine the concentration that inhibits cell growth by 50% (IC₅₀).
Future Directions and Conclusion
The emergence of this compound and its derivatives as building blocks for protein degraders opens up exciting new avenues in drug discovery. While the current lack of specific biological data for PROTACs containing this moiety limits a direct, data-driven comparison with existing technologies, the unique structural features of this scaffold hold the promise of engaging novel E3 ligases and overcoming some of the limitations of current PROTACs.
Future research should focus on identifying the E3 ligase(s) that are recruited by this novel scaffold and elucidating the structure-activity relationships that govern ternary complex formation and subsequent protein degradation. As more data becomes available, a clearer picture of the therapeutic potential of this intriguing class of compounds will undoubtedly emerge, potentially leading to the development of a new generation of targeted therapies for a range of diseases.
References
Due to the novelty of the specific this compound derivatives in the context of published biological data, this section will provide general references to the field of targeted protein degradation and PROTACs, as specific citations for the topic compound's biological activity are not available in the provided search results.
- Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Crews, C. M. (2017). Targeted protein degradation: from chemical biology to drug discovery. Cell Chemical Biology, 24(9), 1115-1127.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents. Cell, 181(1), 102-114.
- Khan, S., et al. (2020). A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity.
The Impact of Chlorination on the Bioactivity of Spiro Compounds: A Comparative Guide
In the intricate world of medicinal chemistry, the spirocyclic scaffold stands out for its unique three-dimensional architecture, offering a rigid framework that can lead to enhanced target specificity and improved pharmacological properties.[1] The introduction of chlorine atoms to these complex structures can further modulate their biological activity, a strategy frequently employed to fine-tune lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth comparison of chlorinated and non-chlorinated spiro compounds, exploring the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and antimalarial properties. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this fascinating class of molecules.
The Chlorine Effect: Enhancing Potency and Modulating Selectivity
The strategic placement of chlorine atoms on a spirocyclic core can dramatically influence a compound's biological profile. Halogenation, particularly with chlorine, can alter the electronic and steric properties of a molecule, impacting its ability to interact with biological targets.[2] This section delves into a comparative analysis of chlorinated versus non-chlorinated spiro compounds across different therapeutic areas.
Anticancer Activity: A Tale of Two Isomers
The influence of chlorine's position on anticancer activity is starkly illustrated in a series of spirooxindoles. While the non-chlorinated parent compounds often exhibit moderate activity, the introduction of chlorine can lead to a significant enhancement in cytotoxicity against cancer cell lines. However, the exact position of the chlorine atom is critical. For instance, in a study of ethylene derivatives with a furan aryl moiety, two isomers with chlorine substitutions at different positions (ortho vs. para) on the phenyl ring displayed markedly different cytotoxic profiles against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines.[2] This highlights that the specific location of the chlorine atom dictates its interaction with the target protein's binding site, ultimately affecting the stability of the drug-target complex and its biological response.[2]
One of the key mechanisms through which spirooxindoles exert their anticancer effects is by inhibiting the p53-MDM2 protein-protein interaction.[3] The p53 protein is a crucial tumor suppressor, and its activity is negatively regulated by MDM2.[3] By blocking this interaction, spirooxindoles can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[3] The addition of chlorine atoms can enhance the binding affinity of these compounds to the hydrophobic pocket of MDM2, thereby improving their potency as p53-MDM2 inhibitors.
Table 1: Comparative Anticancer Activity (IC50) of Chlorinated vs. Non-Chlorinated Spirooxindole Analogs
| Compound ID | Chlorine Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: Furan-engrafted Spirooxindoles | ||||
| Chalcone 3a | ortho-chloro | MCF7 | > 50 | [2] |
| Chalcone 3b | para-chloro | MCF7 | 4.1 ± 0.10 | [2] |
| Chalcone 3a | ortho-chloro | HepG2 | > 50 | [2] |
| Chalcone 3b | para-chloro | HepG2 | 3.5 ± 0.07 | [2] |
| Spirooxindole 6d | para-chloro (on furan-aryl) | MCF7 | 4.3 ± 0.18 | [2] |
| Spirooxindole 6j | (Br instead of Cl) | MCF7 | 4.7 ± 0.18 | [2] |
| Staurosporine | (Reference Drug) | MCF7 | 17.8 ± 0.50 | [2] |
| Staurosporine | (Reference Drug) | HepG2 | 10.3 ± 0.23 | [2] |
| Series B: Pyrrolidine-based Spirooxindoles | ||||
| Compound 1 | 2-chlorophenyl | HeLa | Not specified | [4] |
| Compound 4 | 4-chlorophenyl | HeLa | Not specified | [4] |
| Compound 47 | two chlorine groups | HeLa | Highest activity | [4] |
Antimicrobial Activity: Broadening the Spectrum
The addition of chlorine to spiro compounds has also been shown to enhance their antimicrobial properties. In a comparative study of antiseptics, those containing chlorinated hydrocarbons demonstrated significantly higher killing rates against Candida albicans than their non-chlorinated counterparts.[5] This suggests that chlorination plays a vital role in the efficacy of these compounds against fungal pathogens.
Similarly, in the realm of antibacterial agents, chlorinated spiro compounds have shown promise. Spiro-thiazolidine derivatives, for example, are thought to mimic β-lactam antibiotics by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall biosynthesis.[1] This inhibition leads to cell lysis and death. The presence of chlorine on the aromatic moieties of these molecules has been found to enhance their antibacterial potency.[1]
Table 2: Comparative Antimicrobial Activity (MIC) of Chlorinated Spiro Compounds and Related Structures
| Compound/Agent | Chlorine Presence | Target Organism | MIC (µg/mL) | Reference |
| Spiro-thiazolidine derivative 34 | Yes (as part of a larger structure) | MRSA | 62.5 | [1] |
| Spiro-thiazolidine derivative 36 | Yes (as part of a larger structure) | S. aureus | 30 | [1] |
| Lobophorin H | Yes | S. aureus | 1.56 | [1] |
| BE-45722B | Yes | S. aureus | (Potent) | [1] |
| Chlorinated Antiseptics | Yes | C. albicans | High killing rate | [5] |
| Non-chlorinated Antiseptics | No | C. albicans | Low killing rate | [5] |
Antimalarial Activity: Targeting a Parasitic Ion Pump
A compelling example of the successful application of chlorinated spiro structures is in the development of new antimalarial drugs. The spiroindolones are a class of potent antimalarials that act on a novel target in the Plasmodium falciparum parasite: the P-type cation-transporter ATPase4 (PfATP4).[6] This ion pump is crucial for maintaining low intracellular sodium concentrations in the parasite. Inhibition of PfATP4 leads to a disruption of ion homeostasis, causing an influx of Na+ and subsequent parasite death.[7]
The optimized spiroindolone, NITD609 (Cipargamin), which contains two chlorine atoms, has demonstrated low nanomolar potency against both drug-sensitive and drug-resistant strains of P. falciparum.[6] The specific stereochemistry and the presence of the chlorine atoms are essential for its potent antimalarial activity.
Sources
- 1. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and Risk Control of Chlorine-Resistant Bacteria in Drinking Water Supply Systems: A Comprehensive Bibliometric Analysis [mdpi.com]
A Comprehensive Guide to the In Vitro and In Vivo Evaluation of Novel 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid Analogs
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and improved pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and escape the "flatland" of traditional aromatic compounds, often leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2][3] The 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid core represents a particularly intriguing, albeit challenging, scaffold. Its highly strained and halogenated nature necessitates a meticulous and systematic evaluation to unlock its therapeutic potential while diligently monitoring for potential liabilities.
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of a hypothetical series of analogs based on this novel core. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative perspective on how structural modifications might influence biological activity and safety.
The Rationale for Pursuing Spiro[2.2]pentane Analogs
The spiro[2.2]pentane moiety is a highly strained system, which can be a double-edged sword in drug design. While the strain can lead to unique reactivity and conformational restriction, it also presents synthetic challenges and potential instability. The dense chlorination adds another layer of complexity, potentially influencing lipophilicity, metabolic stability, and toxicity. Halogenated organic compounds are known for their persistence and potential for bioaccumulation, necessitating a thorough toxicological assessment.[4][5]
The carboxylic acid handle provides a crucial anchor for biological interactions, often serving as a key binding motif for various enzyme and receptor targets.[6][7] However, the acidic nature of this group can also limit cell permeability and oral bioavailability. Therefore, a key aspect of this evaluation will be to compare the parent carboxylic acid with analogs where this group is modified or replaced with bioisosteres.
Our hypothetical library of analogs for this comparative guide includes:
-
Parent Compound (S-1): this compound.
-
Ester Prodrug (S-2): Ethyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate.
-
Amide Analog (S-3): 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxamide.
-
Bioisostere (S-4): 5-(4,4,5,5-tetrachlorospiro[2.2]pentan-1-yl)-1H-tetrazole (a common carboxylic acid bioisostere).
-
Dechlorinated Analog (S-5): Spiro[2.2]pentane-1-carboxylic acid (to assess the impact of the chlorine atoms).
In Vitro Evaluation Cascade
The in vitro evaluation serves as the initial funnel to identify promising candidates and flag potential issues early in the drug discovery process.[8][9] Our approach is a tiered system, starting with broad profiling and moving towards more specific, target-oriented assays.
Workflow for In Vitro Evaluation
Caption: Tiered workflow for the in vitro evaluation of novel compounds.
Comparative In Vitro Data (Hypothetical)
| Parameter | S-1 (Parent Acid) | S-2 (Ester) | S-3 (Amide) | S-4 (Tetrazole) | S-5 (Dechlorinated) |
| Aqueous Solubility (µM, pH 7.4) | 55 | 5 | 25 | 40 | 150 |
| logD (pH 7.4) | 1.8 | 3.5 | 2.9 | 2.1 | 0.9 |
| Plasma Stability (% remaining, 1h) | >95% | 40% (hydrolysis to S-1) | >95% | >95% | >95% |
| HepG2 Cytotoxicity (IC50, µM) | 25 | 30 | 28 | 45 | >100 |
| Permeability (PAMPA, 10⁻⁶ cm/s) | 0.5 | 8.2 | 3.5 | 1.8 | 1.1 |
| CYP3A4 Inhibition (IC50, µM) | >50 | >50 | 35 | >50 | >50 |
| Primary Target IC50 (nM) | 50 | 2 (as S-1) | 150 | 80 | 800 |
Detailed Protocol: In Vitro Cytotoxicity using MTT Assay
This protocol is foundational for assessing the general toxicity of the analogs.
1. Objective: To determine the concentration of the test compounds that inhibits 50% of cell viability (IC50) in a human cell line (e.g., HepG2).
2. Materials:
- HepG2 cells
- DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Test compounds (S-1 to S-5) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- 96-well plates
- Multi-channel pipette, incubator, plate reader
3. Procedure:
- Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation: Prepare a serial dilution of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
- Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
4. Causality and Self-Validation:
- Why HepG2? This is a human liver carcinoma cell line, which is a good model for assessing potential hepatotoxicity, a common reason for drug failure.
- Why 48-hour incubation? This duration allows for the assessment of effects on cell proliferation and viability over multiple cell cycles.
- Self-Validation: The inclusion of a vehicle control ensures that the solvent (DMSO) is not causing toxicity. A positive control with a known cytotoxic agent validates that the assay is responsive. Dose-dependent activity is expected for a valid result.[10]
In Vivo Evaluation Strategy
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy, pharmacokinetics (PK), and safety in a whole-organism context.
Logical Flow for In Vivo Studies
Caption: A sequential approach for in vivo compound evaluation.
Comparative In Vivo Data (Hypothetical)
| Parameter | S-1 (Parent Acid) | S-2 (Ester) | S-4 (Tetrazole) |
| Oral Bioavailability (F%) | <5% | 35% | 20% |
| Plasma Half-life (t½, hours) | 1.5 | 1.8 (as S-1) | 3.2 |
| Efficacy (% Tumor Growth Inhibition @ 10 mg/kg) | 15% | 65% | 40% |
| Maximum Tolerated Dose (MTD, mg/kg) | 100 | 80 | >150 |
Detailed Protocol: Mouse Pharmacokinetic (PK) Study
This protocol is essential for understanding how the drug is absorbed, distributed, metabolized, and excreted (ADME).
1. Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, F%) for a lead compound (e.g., S-2, administered as the ester, but measuring the active acid form, S-1) in mice.
2. Materials:
- Male C57BL/6 mice (8 weeks old)
- Test compound S-2
- Formulation vehicles (e.g., for IV: 5% DMSO, 10% Solutol HS 15 in saline; for PO: 0.5% methylcellulose in water)
- Dosing syringes (IV and PO gavage)
- Blood collection tubes (containing K₂EDTA)
- Centrifuge, freezer (-80°C)
- LC-MS/MS system for bioanalysis
3. Procedure:
- Animal Acclimation: Acclimate mice for at least one week before the study. Fast mice for 4 hours before dosing (water ad libitum).
- Dosing:
- IV Group (n=3): Administer S-2 at 1 mg/kg via the tail vein.
- PO Group (n=3): Administer S-2 at 10 mg/kg via oral gavage.
- Blood Sampling: Collect sparse blood samples (approx. 30 µL) from the saphenous vein at predetermined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Place samples immediately into EDTA tubes on ice.
- Plasma Preparation: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
- Bioanalysis:
- Prepare plasma standards and quality controls by spiking blank plasma with known concentrations of S-1 (the active metabolite).
- Extract S-1 from the plasma samples (e.g., via protein precipitation with acetonitrile).
- Analyze the samples using a validated LC-MS/MS method to determine the concentration of S-1.
- Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
4. Causality and Self-Validation:
- Why IV and PO? The intravenous dose provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the oral dose.[11]
- Why measure the acid (S-1)? The ester (S-2) is a prodrug, designed to be hydrolyzed to the active carboxylic acid in vivo. Measuring the active moiety is crucial for correlating exposure with efficacy.
- Self-Validation: The use of a validated LC-MS/MS method with standard curves and quality controls ensures the accuracy and reproducibility of the bioanalytical data. The shape of the concentration-time curve should follow a predictable pattern of absorption, distribution, and elimination.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the evaluation of novel this compound analogs. The hypothetical data presented illustrates a common scenario in drug discovery:
-
The parent carboxylic acid (S-1) shows good target potency but suffers from poor permeability and oral bioavailability.
-
The ester prodrug (S-2) significantly improves bioavailability, leading to enhanced efficacy in vivo, demonstrating a successful prodrug strategy.
-
The tetrazole bioisostere (S-4) offers a compromise with moderate bioavailability and potency, but potentially improved tolerability and a longer half-life, making it a viable backup candidate.
-
The high cytotoxicity of the chlorinated series compared to the dechlorinated analog (S-5) underscores the importance of the halogen atoms for potency but also highlights a potential safety liability that must be carefully managed.
The inherent three-dimensionality of spirocyclic scaffolds continues to offer exciting opportunities in medicinal chemistry.[1][12] However, their successful development hinges on a systematic and evidence-based evaluation process that balances the pursuit of potency with a deep understanding of ADME and toxicology. The protocols and workflows described herein provide a robust foundation for researchers venturing into this and other novel areas of chemical space.
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The Razor's Edge of Stability: A Comparative Guide to Computational Prediction and Experimental Reality for Spiro[2.2]pentane
For the researcher navigating the intricate world of strained organic molecules, spiro[2.2]pentane represents a fascinating case study. This unique hydrocarbon, with its two cyclopropane rings sharing a single spiro carbon, is a testament to the extremes of molecular architecture. Its high degree of strain makes it an intriguing candidate for studies in reaction mechanisms, molecular electronics, and as a building block in medicinal chemistry.[1] However, this very strain also poses a significant challenge for theoretical models to accurately predict its properties. This guide provides an in-depth comparison of experimental data with computational predictions for the key properties of spiro[2.2]pentane, offering insights into the capabilities and limitations of modern computational chemistry.
The Central Challenge: Capturing the Essence of Extreme Strain
The core of spiro[2.2]pentane's unique character lies in its immense strain energy. This arises from the severe deviation of its bond angles from the ideal tetrahedral and trigonal planar geometries. Accurately modeling such a system requires computational methods that can handle the complex electron distribution in its bent bonds. This guide will dissect how well different levels of theory—from Hartree-Fock to Density Functional Theory (DFT)—capture the experimentally determined reality of this molecule's geometry, vibrational frequencies, and thermodynamic stability.
I. The Experimental Benchmark: Defining the Ground Truth
To critically evaluate computational models, a solid experimental foundation is paramount. For spiro[2.2]pentane, a combination of gas-phase electron diffraction and various spectroscopic techniques has provided a precise picture of its molecular properties.
A. Molecular Geometry: A Portrait by Electron Diffraction
Gas-phase electron diffraction (GED) is a powerful technique for determining the geometry of small, volatile molecules. By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, we can deduce the distances between atomic nuclei. For a highly symmetric molecule like spiro[2.2]pentane (D2d symmetry), GED, especially when combined with spectroscopic rotational constants, yields highly accurate structural parameters.[2]
A landmark study combined GED data with rotational constants from microwave spectroscopy to determine the precise bond lengths and angles of spiro[2.2]pentane.[2] The key findings are summarized in the table below. The distinction between the "distal" C-C bonds (those opposite the spiro center) and the "lateral" C-C bonds (those connected to the spiro carbon) is a critical feature of its structure.
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
The causality behind choosing GED lies in its ability to provide direct structural information for molecules in the gaseous state, free from the intermolecular interactions present in crystals or solutions. This provides the most direct comparison for ab initio and DFT calculations, which are typically performed on isolated molecules.
B. Vibrational Spectroscopy: The Molecule's Fingerprint
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For spiro[2.2]pentane, high-resolution IR spectroscopy has been instrumental in determining its ground state rotational constants, which in turn helps refine the geometric parameters obtained from GED.[3] The vibrational frequencies themselves are a sensitive measure of the bond strengths and molecular rigidity, providing another critical dataset for comparison with computational predictions.
C. Thermodynamic Stability: The Energetic Cost of Strain
The heat of formation is a key thermodynamic property that quantifies the stability of a molecule. For spiro[2.2]pentane, its high positive heat of formation reflects its significant strain energy. Experimental determination of the heat of formation, typically through calorimetry, provides a direct measure of this energetic penalty. The experimental enthalpy of formation at 298.15 K has been reported as 185.20 kJ mol⁻¹[4].
II. The Computational Gauntlet: Predicting Properties from First Principles
Computational chemistry offers a powerful suite of tools to predict molecular properties.[5] The accuracy of these predictions, however, is highly dependent on the chosen theoretical method and basis set.[6][7] For a strained molecule like spiro[2.2]pentane, this choice is particularly critical.
A. Ab Initio and Density Functional Theory Approaches
-
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation from first principles without empirical parameters.[8] While computationally demanding, they can provide highly accurate results, especially when electron correlation is included (as in MP2).
-
Density Functional Theory (DFT): DFT methods have become the workhorse of computational chemistry due to their favorable balance of accuracy and computational cost. They approximate the complex electron correlation problem by using the electron density. The choice of the functional (e.g., B3LYP) is crucial for the accuracy of DFT calculations.[9]
Computational Protocol: Geometry Optimization and Frequency Calculation
A typical computational workflow for predicting the properties of spiro[2.2]pentane involves two key steps:
III. Head-to-Head Comparison: Theory vs. Experiment
The ultimate test of a computational model is its ability to reproduce experimental data. Here, we compare the published experimental and computational values for the key properties of spiro[2.2]pentane.
A. Geometric Parameters
| Parameter | Experimental (GED, rα0)[2] | Computational (B3LYP/cc-pVTZ)[2] | Computational (MP2/6-31G*)[3] |
| C-H Bond Length (Å) | 1.105(2) | Not explicitly stated, but good accord reported | 1.083 |
| Distal C-C Bond Length (Å) | 1.557(3) | Good accord reported | 1.520 |
| Lateral C-C Bond Length (Å) | 1.482(1) | Good accord reported | 1.481 |
| H-C-H Angle (°) | 113.7(13) | Good accord reported | 116.2 |
As the table shows, modern DFT calculations with an appropriate basis set (B3LYP/cc-pVTZ) are in good agreement with the precise experimental geometry determined by GED.[2] The older MP2/6-31G* calculations show some deviations, particularly in the C-H and distal C-C bond lengths, highlighting the importance of the level of theory and basis set.
B. Thermodynamic Properties: The Strain Energy
The strain energy of spiro[2.2]pentane is a key point of comparison. Experimentally derived values are typically obtained by comparing the heat of formation with that of a hypothetical "strain-free" reference compound. Computationally, strain energy can be calculated using similar principles with calculated enthalpies of formation.
| Property | Experimental Value | Computational Value |
| Enthalpy of Formation (298.15 K) | 185.20 kJ mol⁻¹[4] | Varies with method |
| Strain Energy | ~62.9 kcal/mol (~263 kJ/mol)[10] | Varies with method |
Computational studies have shown that the strain energy of spiro[2.2]pentane significantly exceeds that of two isolated cyclopropane rings.[10] This is attributed to the spiro carbon being forced into an sp³ hybridization state, whereas the carbons in a single cyclopropane ring have more sp² character.[10]
IV. Conclusions and Recommendations for Researchers
This comparative guide demonstrates that modern computational chemistry, particularly DFT methods with adequate basis sets, can provide remarkably accurate predictions for the geometric properties of a highly strained molecule like spiro[2.2]pentane. However, for properties that are more sensitive to electron correlation, such as bond energies and, by extension, strain energies, higher levels of theory may be necessary to achieve quantitative agreement with experimental data.
For researchers in drug development and materials science, this has important implications:
-
For structural studies: DFT methods like B3LYP with triple-zeta basis sets can be confidently used for geometry optimization and to predict the three-dimensional structure of spiro[2.2]pentane-containing molecules.
-
For energetic predictions: When reaction enthalpies or strain energies are of primary concern, it is advisable to benchmark DFT results against higher-level ab initio methods or to use well-validated computational protocols for strained systems.
-
Synergy is key: The most powerful approach remains the synergy between computation and experiment. Computational studies can guide synthetic efforts and help interpret experimental data, while experimental results are essential for validating and refining computational methods.
The case of spiro[2.2]pentane beautifully illustrates the dynamic interplay between theoretical prediction and experimental verification in advancing our understanding of complex molecular systems.
References
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National Institute of Standards and Technology. (n.d.). Spiropentane. In NIST Chemistry WebBook. Retrieved from [Link]
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Mastryukov, V. S., Chen, K., & Yang, L. (2017). Combined Electron-Diffraction and Spectroscopic Determination of the Structure of Spiropentane, C5H8. The Journal of Physical Chemistry A, 121(28), 5344-5349. [Link]
- Rogers, D. W., Podosenin, A. V., & Liebman, J. F. (1996). The Strain Energy of Spiro[2.2]pentane. The Journal of Organic Chemistry, 61(19), 6745-6746. (URL not directly available in search results)
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Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15275-15296. [Link]
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- Dodziuk, H., Leszczynski, J., & Jackowski, K. (2001). Ab initio study of the geometry, energy and vibrational spectra of spiropentane and its isotopomers. Tetrahedron, 57(26), 5509-5513. (URL not directly available in search results)
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of Novel Spirocyclic Compounds
In the intricate world of drug discovery, the journey of a promising molecule from a benchtop novelty to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring its specificity. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of novel chemical entities, using the hypothetical compound 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid as a case study. This spirocyclic scaffold is representative of a class of compounds gaining traction in medicinal chemistry for their potential to offer improved potency and selectivity.[1][2][3][4][5] The rigid three-dimensional structure imparted by the spirocyclic core can lead to more precise interactions with the intended biological target, but also necessitates a thorough investigation of potential off-target effects.[1][4]
This document is intended for researchers, scientists, and drug development professionals, offering a framework for designing and interpreting cross-reactivity studies. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Selectivity Profiling
Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of otherwise promising drug candidates.[6][7] Consequently, a comprehensive understanding of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of rational drug design. For novel scaffolds like spirocyclic compounds, which present unique conformational constraints, a multi-faceted approach to cross-reactivity assessment is paramount.[1][5]
A Multi-Pronged Approach to Assessing Cross-Reactivity
A robust cross-reactivity assessment strategy integrates computational, biochemical, and cell-based methods to build a comprehensive picture of a compound's interaction landscape. Each approach offers unique advantages and, when used in concert, provides a powerful predictive and empirical framework for identifying potential liabilities early in the drug discovery pipeline.
Figure 1: Integrated Workflow for Cross-Reactivity Assessment This diagram illustrates a tiered approach, starting with broad in silico screening and progressing to more focused and biologically relevant in vitro and cell-based assays.
Caption: A tiered workflow for comprehensive cross-reactivity assessment.
In Silico Profiling: The First Line of Inquiry
Computational methods provide a rapid and cost-effective means to predict potential off-target interactions by screening a compound against vast databases of protein structures.[8][9][10] These approaches are particularly valuable in the early stages of discovery for hypothesis generation and prioritizing experimental resources.
Methodology Spotlight: Ensemble Learning and Structural Bioinformatics
Modern in silico approaches often employ machine learning algorithms, such as ensemble learning, to predict drug-target interactions with reasonable accuracy.[8] Another powerful technique is structural bioinformatics, which compares the 3D structure of a query allergen with a database of known allergens to predict cross-reactivity based on surface patch similarities.[11]
Experimental Protocol: A Representative In Silico Workflow
-
Compound Preparation: Generate a 3D conformation of this compound.
-
Target Database Selection: Choose a relevant database of protein structures, such as the Protein Data Bank (PDB), focusing on targets with known liabilities or those structurally related to the intended target.
-
Docking and Scoring: Utilize a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to each protein in the database.
-
Ensemble Model Prediction: Employ a pre-trained ensemble learning model to predict the likelihood of interaction based on the compound's chemical features and the target's properties.[8]
-
Data Analysis: Rank potential off-targets based on docking scores and prediction probabilities. Prioritize targets with high predicted affinity for subsequent experimental validation.
Causality and Trustworthiness: The strength of in silico methods lies in their breadth. By computationally screening against thousands of targets, we can identify potential interactions that might be missed by more focused experimental panels. However, it is crucial to acknowledge that these are predictions and require experimental validation. The trustworthiness of the predictions is enhanced by using multiple algorithms and consensus scoring.
Biochemical Assays: Quantifying In Vitro Interactions
Biochemical assays are the gold standard for confirming and quantifying direct interactions between a compound and a purified protein target.[12][13][14] These assays are essential for determining key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Methodology Spotlight: Kinase Profiling
Protein kinases are a major class of drug targets, and off-target kinase inhibition is a common source of toxicity.[15][16] Large-scale kinase profiling against a panel of hundreds of kinases is a critical step in the safety assessment of many small molecules.[12][15]
Table 1: Comparison of Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[12][13][15] | High sensitivity, considered the "gold standard".[13] | Use of radioactivity, lower throughput. |
| Fluorescence-Based Assays | Detects changes in fluorescence polarization or intensity upon substrate phosphorylation.[14][16] | High throughput, non-radioactive. | Prone to interference from fluorescent compounds. |
| Luminescence-Based Assays | Measures the amount of ATP remaining after the kinase reaction.[14] | High throughput, sensitive. | Indirect measurement of kinase activity. |
| Electrophoretic Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on charge.[12] | Reliable, can be used for a wide range of kinases. | Lower throughput than luminescence or fluorescence-based assays. |
Experimental Protocol: A General Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Create a serial dilution of this compound and any reference inhibitors.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and compound. Initiate the reaction by adding ATP.
-
Detection: After a set incubation time, stop the reaction and measure the signal according to the chosen assay format (e.g., radioactivity, fluorescence, luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality and Trustworthiness: To ensure the reliability of in vitro data, it is crucial to perform assays under standardized conditions, particularly the ATP concentration, as this can significantly impact the measured IC50 value for ATP-competitive inhibitors.[12][13] Including both positive and negative controls in each assay plate is essential for validating the results.
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are excellent for measuring direct target engagement, they do not account for factors such as cell permeability, metabolism, and engagement with intracellular signaling pathways.[17][18] Cell-based assays provide a more biologically relevant context for evaluating a compound's activity and potential off-target effects.[17][18]
Methodology Spotlight: Off-Target Screening Cell Microarray Assay (OTSCMA)
OTSCMA is a powerful technique for assessing the nonspecific binding or cross-reactivity of therapeutic drugs.[6] This method utilizes cell microarrays that express a large number of human proteins, allowing for the simultaneous screening of a compound against a wide array of potential off-targets in a cellular environment.[6][19]
Table 2: Comparison of Cellular Assay Platforms
| Assay Platform | Principle | Applications | Advantages |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple phenotypic parameters. | Identifying pathway-selective modulators, assessing cytotoxicity. | Multiparametric data, provides mechanistic insights. |
| Reporter Gene Assays | Measures the activity of a specific signaling pathway by linking it to the expression of a reporter gene. | Pathway elucidation, identifying on- and off-target pathway effects. | High sensitivity, easily quantifiable. |
| Off-Target Screening Cell Microarray | Detects binding of a compound to a large library of overexpressed human proteins in cells.[6][19] | Identifying specific off-target binding partners. | High specificity, low false-positive rate.[19] |
| 3D Spheroid Models | Utilizes three-dimensional cell cultures that more closely mimic in vivo tissue architecture. | Assessing cytotoxicity and anti-cancer effects in a more physiologically relevant model. | Improved predictive value for in vivo efficacy and toxicity.[18] |
Experimental Protocol: A General Cell-Based Viability Assay
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control compounds.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Causality and Trustworthiness: Cell-based assays are self-validating in that they provide a functional readout of a compound's activity in a living system. It is important to use multiple cell lines and assay endpoints to build a comprehensive picture of a compound's cellular effects and to distinguish between on-target and off-target-driven phenotypes.
Regulatory Considerations and Preclinical Safety Assessment
The data generated from these cross-reactivity studies are a critical component of the Investigational New Drug (IND) application submitted to regulatory agencies like the FDA.[20][21] Nonclinical safety studies, including toxicology and safety pharmacology, must be conducted in accordance with Good Laboratory Practice (GLP) guidelines.[20][22] The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for the nonclinical safety evaluation of pharmaceuticals.[23][24]
Figure 2: The Role of Cross-Reactivity Studies in Preclinical Development This diagram highlights how data from cross-reactivity studies inform key decisions in the preclinical phase of drug development.
Caption: Integration of cross-reactivity data into preclinical safety assessment.
Conclusion
The assessment of cross-reactivity is a critical and multifaceted endeavor in modern drug discovery. For novel chemical entities such as this compound, a systematic and integrated approach that combines computational, biochemical, and cell-based methods is essential for building a comprehensive selectivity profile. By understanding the strengths and limitations of each methodology and by adhering to rigorous experimental design and regulatory guidelines, researchers can de-risk their drug candidates and increase the probability of advancing safe and effective medicines to the clinic.
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Safety Operating Guide
A Guide to the Safe Disposal of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid. As a highly chlorinated organic acid, this compound requires careful handling to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety protocols for managing halogenated hazardous waste and are designed to meet the stringent requirements of regulatory bodies.
Hazard Assessment and Core Principles
This compound (CAS No. 1788041-68-8) is a chlorinated organic compound.[1] While a specific Safety Data Sheet (SDS) for this novel compound should always be consulted first, its structure necessitates its classification as a halogenated hazardous waste . The disposal of such materials is primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[2][3][4]
The core principle behind the following procedures is the segregation and containment of halogenated compounds to prevent reaction with other waste streams and to ensure they are sent to appropriate treatment facilities, typically involving high-temperature incineration.
Key Hazards of Halogenated Organic Acids:
-
Toxicity: Many chlorinated compounds exhibit toxicity.
-
Corrosivity: The carboxylic acid group makes the compound acidic and potentially corrosive.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment.
-
Reactivity: Incompatible with strong bases, oxidizing agents, and certain metals.
Pre-Disposal Checklist and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following are in place:
| Item | Check | Rationale |
| Consult SDS | ☐ | Always review the specific Safety Data Sheet for this compound for detailed hazard information and emergency procedures. |
| Designated Area | ☐ | All waste handling should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.[5] |
| Appropriate PPE | ☐ | Ensure all necessary personal protective equipment is available and in good condition. |
| Spill Kit | ☐ | A spill kit containing absorbent materials for halogenated solvents should be readily accessible.[5] |
| Waste Containers | ☐ | Have a properly labeled, dedicated hazardous waste container for halogenated organic solids or solutions.[6][7] |
| Emergency Contacts | ☐ | Ensure emergency contact numbers (EH&S, emergency services) are clearly posted. |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved chemical splash goggles are required.[5]
-
Hand Protection: Double-gloving with nitrile gloves is recommended. For extended contact, consider gloves with higher resistance to chlorinated compounds, such as Viton™ or butyl rubber.[5]
-
Body Protection: A fully buttoned, flame-resistant lab coat is essential.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a respirator may be necessary. Personnel must be fit-tested and trained for respirator use.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound for final disposal by your institution's Environmental Health and Safety (EH&S) department.
Step 1: Waste Segregation
Proper segregation is the most critical step in hazardous waste management.
-
Designate a "Halogenated Waste" container. This container should be separate from non-halogenated organic waste.[6][8] Mixing these waste streams significantly increases disposal costs and complexity.[8]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, gloves, wipes) in a designated, compatible container with a secure lid.
-
Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible container (e.g., a polyethylene carboy).[5][9] Do not mix with non-halogenated solvent waste.
-
Step 2: Waste Container Management
-
Container Selection: Use containers approved by your institution's EH&S department. These are typically made of materials resistant to corrosive and halogenated compounds.[5]
-
Labeling: Label the waste container with a "Hazardous Waste" tag before adding any waste.[6][7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no formulas or abbreviations).[6]
-
An accurate estimation of the concentration and volume.
-
The primary hazards (e.g., "Toxic," "Corrosive").
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[6][7] This prevents the release of vapors.
-
Avoid Overfilling: Leave at least 10% headspace in liquid waste containers to allow for expansion.[9]
Step 3: Storage of Waste
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[7]
-
Ventilation: Store in a well-ventilated area, such as a designated waste storage cabinet.[9]
-
Segregation in Storage: Keep the halogenated waste container segregated from incompatible materials, especially strong bases and oxidizing agents.[6]
Step 4: Arranging for Disposal
-
Contact EH&S: Once the container is full or has been in storage for a designated period (check with your institution's policies), contact your EH&S department to arrange for a pickup.
-
Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label the spill cleanup waste as "Spill Debris containing this compound."
-
-
Large Spill (beyond the capacity of lab personnel):
-
Evacuate the immediate area.
-
If possible and safe to do so, close the fume hood sash and leave the ventilation running.
-
Alert your supervisor and contact your institution's EH&S or emergency response team immediately.
-
Prevent entry into the affected area.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
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Definitive Safety Protocol: Personal Protective Equipment for Handling 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid
A Note on Scientific Diligence: The following guidance is constructed from foundational chemical safety principles and data on analogous compounds. As of the latest revision, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid is not publicly available. Therefore, this protocol is based on a presumptive hazard assessment derived from its chemical structure. Researchers must treat this compound as having a high hazard potential until empirical data proves otherwise.
Presumptive Hazard Analysis: Deconstructing the Molecule
The operational plan for handling this compound is dictated by its constituent chemical features. A thorough risk assessment is the cornerstone of a self-validating safety system.[1]
-
Carboxylic Acid Moiety (-COOH): This functional group is acidic and imparts significant corrosive properties. Direct contact with skin, eyes, or mucous membranes is likely to cause severe burns.[2][3] Ingestion can cause severe damage to the digestive tract.[3]
-
Tetrachloro- Substituents (Cl₄): The presence of four chlorine atoms classifies this compound as a highly halogenated organic substance. Such compounds present several hazards:
-
Toxicity: Many chlorinated organic compounds are toxic and may cause organ damage.[4]
-
Environmental Persistence: Halogenated organic wastes are environmentally hazardous and require specific disposal protocols.[5][6]
-
Hazardous Decomposition: Thermal decomposition or combustion can release highly toxic and corrosive gases, such as hydrogen chloride (HCl), chlorine (Cl₂), and phosgene (COCl₂).[7][8]
-
-
Spiro[2.2]pentane Core: This is a highly strained bicyclic system. While the reactivity of this specific molecule is uncharacterized, strained rings can introduce unpredictability, potentially leading to unexpected reactivity or thermal instability.
Given these factors, the compound must be handled, at a minimum, as a corrosive, toxic, and environmentally hazardous substance with unknown reactivity. All laboratory operations must adhere to a Chemical Hygiene Plan (CHP) as mandated by OSHA.[9]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is the last line of defense and must be chosen to counter the highest potential risk.[10][11] For this compound, a multi-layered approach is essential.
| PPE Category | Specification | Rationale & Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | All handling of the solid compound and its solutions must occur within a fume hood to mitigate inhalation risk from dust or vapors.[12][13] Ventilation is a primary method to minimize chemical exposure.[12] |
| Hand Protection | Double Gloving: Nitrile inner glove, Butyl or Viton® outer glove | The inner nitrile glove provides a base level of protection and alerts the user to a breach in the outer glove. The outer glove must be of a material highly resistant to corrosive and chlorinated compounds. Check manufacturer-specific glove compatibility charts. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 rated) AND a full-face shield | Goggles provide a seal around the eyes to protect from splashes.[14] The face shield is mandatory to protect the entire face from splashes of this highly corrosive material, worn in addition to goggles.[2][15] |
| Body Protection | Flame-Retardant and Chemical-Resistant Lab Coat or Apron | A lab coat made of chemically resistant material is required to protect against splashes and spills.[2][10][16] For larger quantities, a chemical-resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe, chemical-resistant leather or rubber shoes | Protects feet from spills. Shoes should be non-porous. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges | This should be available for immediate use in case of a significant spill or failure of the chemical fume hood. Respirator use requires a formal respiratory protection program, including fit-testing, as per OSHA standard 29 CFR 1910.134.[17] |
Operational Workflow: From Vial to Reaction
This step-by-step protocol minimizes exposure at every stage of handling. This workflow represents a self-validating system where checks are integrated at each critical point.
Step 1: Preparation
-
Designate Work Area: Cordon off a specific area within a certified chemical fume hood for the procedure.
-
Assemble Materials: Bring all necessary equipment (spatulas, glassware, solvents, waste containers) into the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[1][18]
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the designated work area.
Step 2: Aliquoting the Solid
-
Tare Vessel: Place a clean, dry, and appropriately sized receiving vessel on a tared balance inside the fume hood.
-
Minimize Dust: Open the primary container of this compound. Use a clean spatula to carefully transfer the desired amount to the tared vessel. Avoid any actions that could generate dust.
-
Secure Primary Container: Immediately and securely close the primary container.
-
Clean Equipment: Decontaminate the spatula by rinsing with an appropriate solvent (e.g., ethanol) into the designated halogenated waste container.
Step 3: Dissolution and Transfer
-
Add Solvent: Slowly add the desired solvent to the vessel containing the aliquoted compound.
-
Ensure Compatibility: Be mindful of potential exothermic reactions upon dissolution.
-
Transfer: If transferring the solution, use a clean pipette or cannula.
The following diagram illustrates the core handling workflow.
Caption: A step-by-step workflow for the safe handling of the target compound.
Emergency & Spill Response
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Minor Spill (Contained within Fume Hood):
-
Alert others in the lab.
-
Wearing full PPE, use an absorbent material (e.g., spill pads or vermiculite) to contain and absorb the spill. Do not use combustible materials like paper towels for large spills.
-
Place the contaminated absorbent material into a designated, sealable container labeled as "Halogenated Organic Waste."[19]
-
Decontaminate the area with a suitable solvent, wiping from the outside of the spill area inward.
Major Spill (Outside Fume Hood):
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Activate the fire alarm to initiate an institutional response.
-
Call emergency services and the institutional Environmental Health & Safety (EHS) office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan: A Mandate for Segregation
Improper disposal of halogenated waste poses a significant environmental and regulatory risk.[20][21] The U.S. Environmental Protection Agency (EPA) provides strict guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[20][22]
Waste Segregation is Non-Negotiable:
-
Primary Waste Stream: this compound and any materials (solvents, absorbents, contaminated PPE) that have come into contact with it must be collected in a dedicated "Halogenated Organic Waste" container.[5][19]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (Corrosive, Toxic).[6]
-
Incompatibilities: Do NOT mix halogenated waste with non-halogenated organic waste, strong acids/bases, or oxidizers.[5][23] Mixing waste streams increases disposal costs and can create dangerous chemical reactions.
The following diagram outlines the decision process for waste segregation.
Caption: A decision-making guide for proper waste segregation.
By adhering to this comprehensive protocol, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and environmental compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


